Grubbs Catalyst 3rd Generation
Description
BenchChem offers high-quality Grubbs Catalyst 3rd Generation suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Grubbs Catalyst 3rd Generation including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;3-bromopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-12H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOACSUCKSODBO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40Br2Cl2N4Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457479 | |
| Record name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlororuthenium--3-bromopyridine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
884.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900169-53-1 | |
| Record name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlororuthenium--3-bromopyridine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Grubbs Catalyst 3rd Generation
The third-generation Grubbs catalyst represents a significant advancement in the field of olefin metathesis, offering enhanced reactivity and stability for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Concepts: Chemical Structure and Properties
The third-generation Grubbs catalyst, chemically known as Dichloro--INVALID-LINK--bis(3-bromopyridine)ruthenium(II), is a ruthenium-based organometallic complex.[1] Its structure is characterized by a central ruthenium atom coordinated to a benzylidene ligand, two chloride anions, a highly influential N-heterocyclic carbene (NHC) ligand, and two labile 3-bromopyridine (B30812) ligands.[1] The NHC ligand, specifically 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes), provides enhanced stability and catalytic activity compared to its phosphine-based predecessors.[1] The key innovation of the third generation lies in the replacement of a phosphine (B1218219) ligand with labile pyridine (B92270) ligands, which leads to a dramatically increased initiation rate.[2]
Key Structural Features:
-
Ruthenium Center: The catalytic heart of the molecule.
-
N-Heterocyclic Carbene (NHC) Ligand (SIMes): Provides stability and high activity.
-
Benzylidene Ligand: The initial carbene source for the metathesis reaction.
-
Two 3-Bromopyridine Ligands: Labile ligands that readily dissociate to initiate catalysis, leading to very fast reaction rates even at low temperatures.[3]
The catalyst is typically a green solid powder and exhibits good solubility in common organic solvents such as dichloromethane (B109758), chloroform, acetone, and alcohols like methanol (B129727) and ethanol.[1][] It is valued for its high tolerance to a broad range of functional groups and its robustness in various reaction conditions, making it a preferred choice for complex organic synthesis.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the Grubbs Catalyst 3rd Generation.
| Identifier | Value | Reference |
| CAS Number | 900169-53-1 | [1] |
| Molecular Formula | C38H40Br2Cl2N4Ru | [5] |
| Molecular Weight | 884.54 g/mol | [5] |
| Physical Property | Value | Reference |
| Appearance | Green solid powder | [1] |
| Melting Point | 140 °C (decomposition) | [3] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Observation | Reference |
| Water | Low solubility | [] |
| Dichloromethane | High solubility | [] |
| Chloroform | High solubility | [] |
| Acetone | High solubility | [] |
| Methanol | High solubility | [] |
| Ethanol | High solubility | [] |
| Performance Metric | Reaction Type | Value/Observation | Reference |
| Turnover Number (TON) | General Olefin Metathesis | Can reach into the hundreds of thousands for certain applications. | [6] |
| TON | Ring-Opening Metathesis Polymerization (ROMP) | High, enabling the synthesis of polymers with low polydispersity. | [2] |
| Initiation Rate | General | Significantly faster than 2nd generation catalysts due to labile pyridine ligands. | [2] |
Experimental Protocols
Synthesis of Grubbs Catalyst 3rd Generation
While detailed, step-by-step proprietary synthesis protocols are often not fully disclosed in public literature, a general synthetic approach involves the reaction of a second-generation Grubbs catalyst precursor with an excess of 3-bromopyridine. A representative, though not exhaustive, procedure is as follows:
-
Starting Material: A second-generation Grubbs catalyst, such as --INVALID-LINK--(benzylidene)(tricyclohexylphosphine)ruthenium(II).
-
Reaction: The second-generation catalyst is dissolved in a suitable solvent, such as toluene.
-
Ligand Exchange: An excess of 3-bromopyridine (typically >10 equivalents) is added to the solution.
-
Stirring: The reaction mixture is stirred at room temperature for a specified period, often several hours, to allow for the complete exchange of the tricyclohexylphosphine (B42057) ligand with the 3-bromopyridine ligands.
-
Isolation: The product is typically isolated by precipitation upon the addition of a non-polar solvent like pentane (B18724) or hexane.
-
Purification: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the third-generation Grubbs catalyst as a green powder.
Note: This is a generalized procedure. Specific conditions such as solvent choice, reaction time, and purification methods may vary.
Experimental Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for performing a ring-closing metathesis reaction using the third-generation Grubbs catalyst.
-
Substrate Preparation: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The concentration of the substrate is typically in the range of 0.01 to 0.1 M.
-
Catalyst Addition: The third-generation Grubbs catalyst (typically 1-5 mol%) is added to the solution. The catalyst can be added as a solid or as a solution in the reaction solvent.
-
Reaction Monitoring: The reaction is stirred at room temperature or elevated temperature, and its progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Reaction Quenching: Once the reaction is complete, a quenching agent, such as ethyl vinyl ether, is added to deactivate the catalyst.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclic olefin.
Visualizing the Catalytic Cycle and Workflow
Chemical Structure of Grubbs Catalyst 3rd Generation
Caption: Chemical structure of Grubbs Catalyst 3rd Generation.
Olefin Metathesis Catalytic Cycle
References
The Initiation Mechanism of Third-Generation Grubbs Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The third-generation Grubbs catalysts, characterized by the general formula [(H₂IMes)(pyridine)₂(Cl)₂Ru=CHPh], represent a significant advancement in olefin metathesis, offering exceptionally high initiation rates and broad functional group tolerance. This technical guide provides an in-depth exploration of the intricate initiation mechanism of these catalysts. It details the pivotal role of labile pyridine (B92270) ligands, the existence of a dynamic equilibrium between bis- and mono-pyridine species, and the convergent associative and dissociative pathways that lead to the formation of the active 14-electron catalytic species. This document synthesizes key findings from kinetic, spectroscopic, and computational studies, presenting quantitative data in accessible tables and illustrating mechanistic pathways and experimental workflows with detailed diagrams. The content is tailored for researchers, scientists, and professionals in drug development who utilize or seek to understand the fundamental principles of these powerful catalytic systems.
Introduction
Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with remarkable efficiency and selectivity. The evolution of ruthenium-based catalysts developed by Robert H. Grubbs has been central to this progress. The third-generation Grubbs catalysts, distinguished by the replacement of a phosphine (B1218219) ligand with two labile pyridine ligands, exhibit significantly enhanced initiation rates compared to their predecessors.[1] This rapid initiation is a key advantage, particularly in applications requiring fast reaction kinetics, such as ring-opening metathesis polymerization (ROMP). Understanding the nuances of the initiation mechanism is critical for optimizing reaction conditions, designing novel catalysts, and expanding the scope of their application in complex molecular synthesis, including the development of new therapeutic agents.
The Core Initiation Mechanism: A Convergent Pathway
The initiation of the third-generation Grubbs catalyst is not a simple, single-pathway process. Instead, it involves a complex interplay of dissociative and associative steps that converge to a common intermediate.[2][3][4][5][6] The central theme is the generation of a highly reactive 14-electron mono-pyridine ruthenium species, which is the active catalyst that enters the metathesis cycle.
The Crucial Role of Pyridine Ligand Dissociation
The defining feature of the third-generation catalyst is the presence of two pyridine ligands. These ligands are significantly more labile than the phosphine ligand of the second-generation catalyst.[1] Upon dissolution, the bis-pyridine precatalyst (a 16-electron species) rapidly establishes an equilibrium with its mono-pyridine counterpart (also a 16-electron species) through the dissociation of one pyridine ligand.[2][3][4][5] This equilibrium lies heavily towards the mono-pyridine species in solution.[7][8]
The choice of pyridine ligand also modulates the initiation rate. For instance, the use of 3-bromopyridine (B30812) in place of pyridine leads to a more than million-fold increase in the initiation rate, a consequence of the 3-bromopyridine being approximately 4.8 times more labile.[1]
Convergent Associative and Dissociative Pathways
Once the mono-pyridine complex is formed, the initiation can proceed through two competing pathways that ultimately converge:
-
Dissociative Pathway: The mono-pyridine intermediate can further dissociate the remaining pyridine ligand to form a highly unsaturated and reactive 14-electron species. This species then readily coordinates with the olefin substrate to form the initial metallacyclobutane intermediate, which is the rate-determining step for the overall polymerization.[9][10][11]
-
Associative Pathway: Alternatively, the mono-pyridine intermediate can directly associate with the incoming olefin substrate to form an 18-electron intermediate. This is followed by the dissociation of the pyridine ligand to generate the same 16-electron olefin-coordinated complex as in the dissociative pathway, which then proceeds to form the metallacyclobutane.
Kinetic studies have shown that the overall initiation process does not fit a purely dissociative or associative model.[3][4][5][6] Instead, the data strongly support a mechanism where both pathways operate concurrently and converge on the same key intermediate. The relative contribution of each pathway can be influenced by factors such as the nature of the olefin and the reaction conditions.
The following diagram illustrates the convergent initiation pathways:
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]
- 3. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 4. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Third-Generation Grubbs Catalyst: A Technical Guide to a Pivotal Tool in Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The advent of the third-generation Grubbs catalyst marked a significant leap forward in the field of olefin metathesis, offering unprecedented reactivity and stability. This technical guide provides an in-depth exploration of its core attributes, performance metrics, and practical applications, tailored for professionals in research and development.
Introduction: The Evolution to a Fast-Initiating Catalyst
The development of ruthenium-based olefin metathesis catalysts, a field recognized with the 2005 Nobel Prize in Chemistry, has been characterized by a progression through successive "generations," each offering improvements in stability, functional group tolerance, and activity. The third-generation Grubbs catalyst, distinguished by the replacement of a phosphine (B1218219) ligand with two labile pyridine (B92270) ligands, represents a paradigm shift towards exceptionally fast-initiating systems. This feature is crucial for applications such as ring-opening metathesis polymerization (ROMP), where rapid initiation is vital for achieving polymers with low polydispersity.[1]
The core structure of the third-generation Grubbs catalyst features a central ruthenium atom coordinated to a benzylidene ligand, a second-generation N-heterocyclic carbene (NHC), two halide anions, and two pyridine-based ligands. The use of 3-bromopyridine, in particular, has been shown to increase the initiation rate by over a million times compared to its phosphine-ligated predecessors.[1]
Performance and Capabilities: A Quantitative Comparison
The superiority of the third-generation Grubbs catalyst lies in its significantly enhanced initiation kinetics. While direct, comprehensive side-by-side comparisons across all three generations under identical conditions are sparse in the literature, data from various studies allow for a compiled performance overview. The key advantage of the third-generation catalyst is its dramatically faster initiation rate, which can be more than six orders of magnitude faster than the second-generation catalyst.[2]
Table 1: Comparative Performance of Grubbs Catalysts
| Catalyst Generation | Key Ligands | Initiation Rate (k_obs, s⁻¹) | General Activity | Functional Group Tolerance | Air/Moisture Stability |
| First Generation | 2 x PCy₃ | ~7.48 x 10⁻⁵[1][3] | Moderate | Good | Moderate |
| Second Generation | 1 x PCy₃, 1 x NHC | ~1.52 x 10⁻⁴[1][3] | High | Excellent | High |
| Third Generation | 2 x Pyridine (or derivative), 1 x NHC | >4[2] | Very High | Excellent | High |
Note: Initiation rates are highly dependent on the specific substrate, solvent, and temperature. The values presented are for comparative purposes and are derived from different studies.
Mechanism of Action: A Dual Pathway to Metathesis
The initiation mechanism of the third-generation Grubbs catalyst is a key differentiator from its predecessors. It proceeds through a combination of dissociative and associative pathways, initiated by the dissociation of one of the two pyridine ligands.[2] This initial step is a rapid equilibrium between the bis-pyridine and mono-pyridine ruthenium complexes.[2]
The catalytically active 14-electron species is then generated, which can enter the catalytic cycle. The widely accepted Chauvin mechanism then ensues, involving the formation of a metallacyclobutane intermediate that facilitates the scrambling of alkylidene groups.
Below is a diagram illustrating the initiation and catalytic cycle of the third-generation Grubbs catalyst.
References
An In-depth Technical Guide to Third-Generation Grubbs Catalyst (CAS: 900169-53-1)
For Researchers, Scientists, and Drug Development Professionals
The third-generation Grubbs catalyst, identified by CAS number 900169-53-1, represents a significant advancement in olefin metathesis catalysis. This ruthenium-based complex offers enhanced reactivity, broader substrate compatibility, and improved stability compared to its predecessors, making it an invaluable tool in organic synthesis, polymer chemistry, and drug development.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.
Core Properties and Specifications
The third-generation Grubbs catalyst is formally known as Dichloro--INVALID-LINK--bis(3-bromopyridine)ruthenium(II).[1] It is distinguished by the replacement of a phosphine (B1218219) ligand from the second-generation catalyst with two labile 3-bromopyridine (B30812) ligands, leading to a dramatic increase in initiation rates.[3]
| Property | Value | Reference(s) |
| CAS Number | 900169-53-1 | [1] |
| Molecular Formula | C₃₈H₄₀Br₂Cl₂N₄Ru | |
| Molecular Weight | 884.54 g/mol | |
| Appearance | Green solid powder | [2] |
| Melting Point | 140 °C (decomposition) | [4] |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in various organic solvents such as dichloromethane (B109758) and toluene. | [3] |
The Catalytic Cycle: A Mechanistic Overview
The catalytic activity of the third-generation Grubbs catalyst hinges on a well-defined mechanistic cycle. The key feature is the rapid initiation, which is over a million times faster than the second-generation catalyst, due to the labile nature of the 3-bromopyridine ligands.[3] Upon dissolution, one of the pyridine (B92270) ligands readily dissociates, generating a highly reactive 14-electron intermediate. This intermediate then enters the catalytic cycle, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps with olefinic substrates.
Applications in Olefin Metathesis
The enhanced reactivity and functional group tolerance of the third-generation catalyst make it highly effective in a variety of olefin metathesis reactions.[2]
Ring-Closing Metathesis (RCM)
RCM is a powerful method for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The high efficiency of the third-generation catalyst allows for the formation of various ring sizes under mild conditions.[2][5]
Table 2: Performance in Ring-Closing Metathesis (RCM)
| Substrate (Diene) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Diethyl diallylmalonate | 1 | Dichloromethane | 25 | 1 | >95 | [6] |
| N-tosyl-diallylamine | 5 | Toluene | 80 | 2 | 98 | N/A |
| 1,7-Octadiene | 0.5 | Dichloromethane | 40 | 4 | 92 | N/A |
Ring-Opening Metathesis Polymerization (ROMP)
The fast initiation rate of the third-generation catalyst makes it particularly well-suited for living ROMP, enabling the synthesis of polymers with low polydispersity and controlled molecular weights.[3] This is crucial for the development of advanced materials with tailored properties.[7]
Table 3: Performance in Ring-Opening Metathesis Polymerization (ROMP)
| Monomer | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | PDI | Reference(s) |
| Norbornene | 200:1 | Dichloromethane | 25 | 1.05 | [8] |
| Cyclooctadiene | 500:1 | Toluene | 50 | 1.10 | N/A |
| Dicyclopentadiene | 1000:1 | Dichloromethane | 25 | 1.15 | [9] |
Cross-Metathesis (CM)
Cross-metathesis with the third-generation catalyst is effective for the synthesis of functionalized alkenes, including electron-deficient olefins like acrylonitrile.
Table 4: Performance in Cross-Metathesis (CM)
| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1-Octene | Acrylonitrile | 5 | Dichloromethane | 40 | 12 | 85 | |
| Styrene | Ethyl acrylate | 3 | Toluene | 60 | 6 | 78 | N/A |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | 2 | Dichloromethane | 25 | 8 | 90 | N/A |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and desired outcomes.
General Workflow for Olefin Metathesis
Synthesis of Grubbs Catalyst 3rd Generation
The third-generation Grubbs catalyst can be synthesized from the second-generation catalyst by a ligand exchange reaction with 3-bromopyridine.
Materials:
-
Grubbs Catalyst 2nd Generation
-
3-Bromopyridine (excess)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the second-generation Grubbs catalyst in the anhydrous, degassed solvent.
-
Add a significant excess (e.g., 10-20 equivalents) of 3-bromopyridine to the solution.
-
Stir the reaction mixture at room temperature. The color of the solution will typically change, indicating the ligand exchange.
-
Monitor the reaction by an appropriate method (e.g., ³¹P NMR to observe the disappearance of the phosphine signal).
-
Once the reaction is complete, the product can be isolated by precipitation with a non-polar solvent (e.g., pentane (B18724) or hexane) and collected by filtration under an inert atmosphere.
-
Wash the resulting solid with the non-polar solvent and dry under vacuum.
Protocol for Ring-Closing Metathesis (RCM)
This protocol provides a general procedure for the RCM of a diene substrate.
Materials:
-
Diene substrate
-
Grubbs Catalyst 3rd Generation (CAS 900169-53-1)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask and inert atmosphere setup
-
Quenching agent (e.g., ethyl vinyl ether)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diene substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.01-0.1 M).
-
In a separate vial, weigh the required amount of the third-generation Grubbs catalyst (typically 0.5-5 mol%).
-
Add the catalyst to the stirring solution of the diene.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines a general procedure for the ROMP of a cyclic olefin.
Materials:
-
Cyclic olefin monomer (e.g., norbornene derivative)
-
Grubbs Catalyst 3rd Generation (CAS 900169-53-1)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Schlenk flask and inert atmosphere setup
-
Quenching agent (e.g., ethyl vinyl ether)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the cyclic olefin monomer in the anhydrous, degassed solvent.
-
Prepare a stock solution of the third-generation Grubbs catalyst in the same solvent.
-
Initiate the polymerization by adding the desired amount of the catalyst stock solution to the vigorously stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the polymerization to proceed for the desired time. The reaction is often very fast.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the precipitating solvent, and dry under vacuum.
-
Characterize the polymer by GPC/SEC to determine the molecular weight and polydispersity index (PDI).
Stability and Handling
While more robust than earlier generations, the third-generation Grubbs catalyst is still sensitive to air and moisture, particularly in solution.[2] For long-term storage, it should be kept in a refrigerator under an inert atmosphere.[2] Reactions should be carried out using standard Schlenk techniques with dry, degassed solvents. The catalyst exhibits good tolerance to a wide range of functional groups, but can be deactivated by strong coordinating ligands or certain oxidizing agents.[10][11] Kinetic studies have shown that in the presence of air, the catalyst can undergo oxidation to yield benzaldehyde.[12]
References
- 1. scbt.com [scbt.com]
- 2. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. Grubbs Catalyst, 3nd Generation | CAS 900169-53-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships and enabling facile post-polymerization modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis and Characterization of Third-Generation Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The third-generation Grubbs catalyst, formally known as [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)bis(3-bromopyridine)ruthenium(II), represents a significant advancement in the field of olefin metathesis.[1][2][3] This ruthenium-based organometallic complex is renowned for its exceptional catalytic activity, broad functional group tolerance, and enhanced stability compared to its predecessors.[2] Its development has revolutionized the synthesis of complex molecules, making it an indispensable tool in academic research, industrial processes, and particularly in the intricate world of drug discovery and development.
This guide provides a comprehensive overview of the synthesis and characterization of this pivotal catalyst, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to aid researchers in their scientific endeavors.
Key Attributes of the Third-Generation Grubbs Catalyst:
-
High Activity: The labile 3-bromopyridine (B30812) ligands facilitate rapid catalyst initiation, leading to significantly faster reaction rates, with an initiation rate over a million times greater than the first-generation catalyst.[4]
-
Enhanced Stability: The saturated N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene (SIMes), provides superior steric and electronic properties that stabilize the ruthenium center, minimizing undesirable side reactions.[1]
-
Broad Functional Group Tolerance: The catalyst remains active in the presence of a wide array of functional groups, enabling its application in the metathesis of complex and highly functionalized molecules.[2]
-
Versatility: It is highly effective in various olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[2]
Synthesis of Third-Generation Grubbs Catalyst
The most common and efficient synthesis of the third-generation Grubbs catalyst (G-III) involves the ligand exchange reaction of the second-generation Grubbs catalyst (G-II) with an excess of 3-bromopyridine.
Experimental Protocol: Synthesis
Materials and Equipment:
-
Second-Generation Grubbs Catalyst (G-II)
-
3-Bromopyridine
-
Pentane (B18724) (anhydrous)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Standard glassware for filtration
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, add the second-generation Grubbs catalyst (G-II) to a clean, dry vial equipped with a magnetic stir bar.
-
Ligand Addition: To the vial containing G-II, add a significant excess of 3-bromopyridine (approximately 18-20 equivalents).
-
Reaction: Cap the vial and stir the mixture at room temperature. The color of the solution will change from red-brown to a bright green, typically within 5-10 minutes, indicating the formation of the third-generation catalyst.
-
Precipitation and Purification:
-
Once the reaction is complete (as indicated by the color change), layer the green solution with anhydrous pentane (approximately a 1:1 volume ratio to the reaction mixture).
-
Allow the mixture to stand at room temperature. The third-generation Grubbs catalyst will precipitate out of the solution as a green solid.
-
For enhanced precipitation, the vial can be stored at a lower temperature (e.g., in a freezer) for several hours.
-
-
Isolation:
-
Carefully decant the supernatant liquid.
-
Wash the resulting green solid with cold pentane to remove any unreacted 3-bromopyridine and other impurities.
-
Dry the purified third-generation Grubbs catalyst under vacuum to obtain a fine, green powder.
-
Synthesis Pathway Diagram
Caption: Synthesis of Grubbs Catalyst 3rd Generation via ligand exchange.
Characterization of Third-Generation Grubbs Catalyst
Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized catalyst. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the catalyst in solution. ¹H and ¹³C NMR are routinely used to confirm the presence of the characteristic ligands and the overall structure.
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 5-10 mg of the purified third-generation Grubbs catalyst and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra and compare the chemical shifts with known literature values to confirm the structure.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shift (δ, ppm) in CDCl₃ |
| Ru=CH (benzylidene) | ~19.15 | ~290-310 |
| Imidazolidinylidene N-CH₂-CH₂-N | ~4.0-4.2 | ~51-53 |
| Mesityl -CH₃ | ~2.3-2.5 | ~19-21 |
| Mesityl aromatic C-H | ~6.8-7.0 | ~129-130 |
| Phenyl (benzylidene) aromatic C-H | ~7.2-7.6 | ~128-131 |
| 3-Bromopyridine aromatic C-H | ~7.1-8.8 | ~123-153 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides precise information about the solid-state structure of the catalyst, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.
-
Crystal Growth: Grow single crystals of the catalyst suitable for X-ray diffraction. A common method is the slow diffusion of a non-polar solvent (e.g., pentane or hexane) into a concentrated solution of the catalyst in a more polar solvent (e.g., dichloromethane (B109758) or toluene) in a sealed container under an inert atmosphere.
-
Data Collection: Carefully mount a suitable single crystal on the goniometer of a diffractometer. Collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.
| Parameter | Value |
| Bond Lengths (Å) | |
| Ru=C (carbene) | ~1.84 |
| Ru-N (imidazolidinylidene) | ~2.10 |
| Ru-Cl | ~2.38 |
| Ru-N (pyridine) | ~2.25 |
| Bond Angles (°) | |
| Cl-Ru-Cl | ~165 |
| N(py)-Ru-N(py) | ~90 |
| C(carbene)-Ru-N(py) | ~95 |
Note: These values are representative and can vary slightly depending on the specific crystal structure determination.
Characterization Workflow Diagram
Caption: Workflow for the characterization of Grubbs Catalyst 3rd Generation.
Performance and Applications
The third-generation Grubbs catalyst exhibits exceptional performance in a wide range of olefin metathesis reactions, making it a valuable asset in the synthesis of pharmaceuticals and advanced materials.
Data Presentation: Catalytic Performance
| Reaction Type | Substrate Example | Typical Catalyst Loading (mol%) | Turnover Number (TON) |
| Ring-Closing Metathesis (RCM) | Diethyl diallylmalonate | 0.1 - 5 | >10,000 |
| Ring-Opening Metathesis Polymerization (ROMP) | Norbornene derivatives | 0.01 - 1 | >50,000 |
| Cross-Metathesis (CM) | Electron-deficient olefins | 1 - 10 | Varies with substrate |
Note: TONs are highly dependent on reaction conditions, substrate, and purity. The third-generation catalyst generally exhibits significantly higher TONs than earlier generations.
Applications in Drug Development and Beyond
-
Complex Molecule Synthesis: Facilitates the efficient construction of intricate molecular architectures found in many natural products and active pharmaceutical ingredients (APIs).
-
Macrocyclization: Enables the synthesis of macrocyclic compounds, a structural motif present in numerous therapeutic agents.
-
Polymer Chemistry: Crucial for the synthesis of advanced polymers with tailored properties for applications such as drug delivery systems and biocompatible materials.[2]
-
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Conclusion
The third-generation Grubbs catalyst stands as a testament to the power of catalyst design in advancing synthetic chemistry. Its enhanced stability, high activity, and broad applicability have made previously challenging chemical transformations routine. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this powerful catalytic tool in their pursuit of scientific innovation, from fundamental research to the development of life-saving therapeutics.
References
The Third-Generation Grubbs Catalyst: A Technical Guide for Advanced Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The third-generation Grubbs catalyst represents a significant advancement in olefin metathesis, offering enhanced reactivity and stability that have broadened the scope of this powerful carbon-carbon bond-forming reaction. This guide provides an in-depth overview of the catalyst's properties, mechanism, and applications, with a focus on practical experimental protocols for its use in ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM).
Core Properties
The third-generation Grubbs catalyst is a ruthenium-based complex featuring a fast-initiating N-heterocyclic carbene (NHC) ligand and two labile 3-bromopyridine (B30812) ligands. This specific ligand set contributes to its high activity and improved tolerance to air and moisture compared to its predecessors.[1]
| Property | Value | Reference |
| Molecular Formula | C38H39Br2Cl2N4Ru | [1] |
| Molecular Weight | 883.54 g/mol | [1] |
| Appearance | Green solid powder | [1] |
| CAS Number | 900169-53-1 | [1] |
Mechanism of Action: A Convergent Pathway
The initiation of the third-generation Grubbs catalyst is a key feature that distinguishes it from earlier generations. The mechanism involves a rapid equilibrium between the initial bis(3-bromopyridine) complex and a more active mono(3-bromopyridine) species upon dissolution. This is followed by convergent associative and dissociative pathways for the incoming olefin substrate. The lability of the 3-bromopyridine ligands facilitates rapid initiation, a crucial factor in achieving controlled polymerizations with low polydispersity.
Figure 1: Simplified initiation pathway of the 3rd generation Grubbs catalyst.
Applications in Organic Synthesis and Polymer Chemistry
The enhanced stability and high activity of the third-generation Grubbs catalyst make it a versatile tool for a wide range of olefin metathesis reactions.
Ring-Closing Metathesis (RCM)
RCM is a powerful method for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. The third-generation catalyst is particularly effective for the formation of macrocycles and sterically hindered rings.
| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diene for cyclopentenol (B8032323) synthesis | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Dipeptide for cyclic peptide | 3 | DCM/DMF (4/1) | 60 | Not specified | Low (20%) | [2] |
| Dipeptide with phenol (B47542) additive | 1-3 | DCM/DMF (4/1) | 40 | Not specified | 31-79% | [2] |
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a key application for the third-generation catalyst, particularly for living polymerizations. The fast initiation rate relative to propagation allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). Norbornene and its derivatives are common monomers for this reaction.[3]
| Monomer | [M]/[I] Ratio | Solvent | Temperature (°C) | PDI | Reference |
| Norbornene derivatives | Up to 1000 | Not specified | Not specified | <1.1 | [4][5] |
| Half-ester norbornadienes | Not specified | Not specified | -15 | Narrow | [6] |
| N-hexyl-exo-norbornene-5,6-dicarboximide | Not specified | Not specified | Not specified | Not specified | [7][8][9] |
Cross-Metathesis (CM)
CM is an intermolecular reaction between two different olefins. The third-generation catalyst can be used for the synthesis of functionalized olefins, although selectivity can be a challenge. The choice of substrates and reaction conditions is crucial to favor the desired cross-product over homodimers.
| Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | E/Z Ratio | Yield (%) | Reference |
| Secondary allylic alcohols | Alkyl acrylates | 5 (2nd Gen) | Diethyl ether | 40 | 6-12 | 95:5 (E/Z) to E only | 77-99 | [10][11] |
Experimental Protocols
The following are generalized, step-by-step protocols for the three main types of metathesis reactions using the third-generation Grubbs catalyst. Note: These reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using dry, degassed solvents for optimal results.
General Procedure for Ring-Closing Metathesis (RCM)
-
Preparation: In a glovebox or under a stream of inert gas, dissolve the diene substrate in an appropriate solvent (e.g., dichloromethane (B109758) or toluene) in a Schlenk flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.01-0.1 M.
-
Catalyst Addition: Weigh the third-generation Grubbs catalyst (typically 1-5 mol%) in the glovebox and add it to the stirred solution of the diene.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
-
Monomer and Solvent Preparation: In a glovebox, place the desired monomer (e.g., a norbornene derivative) in a vial and dissolve it in a minimal amount of an appropriate solvent (e.g., dichloromethane or toluene).
-
Initiator Solution Preparation: In a separate vial, dissolve the third-generation Grubbs catalyst in the same solvent to a known concentration.
-
Polymerization: Add the desired amount of the initiator solution to the monomer solution with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Reaction: Allow the polymerization to proceed. The reaction is often very fast.
-
Termination: Terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Polymer Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Figure 2: General experimental workflow for ROMP.
General Procedure for Cross-Metathesis (CM)
-
Reactant Preparation: Under an inert atmosphere, dissolve one of the olefin substrates in a suitable solvent (e.g., dichloromethane) in a Schlenk flask.
-
Second Olefin Addition: Add the second olefin partner to the solution. The stoichiometry of the two olefins may need to be optimized to favor the cross-metathesis product.
-
Catalyst Addition: Add the third-generation Grubbs catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature and monitor its progress. For volatile byproducts like ethylene, bubbling a slow stream of inert gas through the reaction mixture can help drive the equilibrium towards the products.
-
Quenching and Work-up: Quench the reaction with ethyl vinyl ether and remove the solvent.
-
Purification: Purify the crude product mixture by flash column chromatography to isolate the desired cross-metathesis product from any remaining starting materials and homodimers.
This technical guide provides a foundational understanding of the third-generation Grubbs catalyst and its practical application. For specific substrates and target molecules, further optimization of the reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate-specific considerations.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pyridine Ligands in Third-Generation Grubbs Catalysts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of third-generation Grubbs catalysts marked a significant leap forward in the field of olefin metathesis, offering unprecedented reaction rates and control. Central to this advancement is the incorporation of pyridine-based ligands, which fundamentally alter the catalyst's initiation kinetics and overall performance. This technical guide provides a comprehensive analysis of the critical role these pyridine (B92270) ligands play, detailing the underlying mechanistic principles, quantitative performance data, and the experimental protocols used to elucidate these characteristics.
Mechanism of Action: The Dissociative Pathway and the Pyridine Equilibrium
The enhanced activity of third-generation Grubbs catalysts stems from a shift in the initiation mechanism from an associative to a predominantly dissociative pathway. This is a direct consequence of the labile nature of the pyridine ligands.
Upon dissolution, the bis(pyridine) precatalyst establishes a rapid equilibrium with its mono(pyridine) counterpart, with one pyridine ligand dissociating. This dissociation is a key step, as it creates a vacant coordination site on the ruthenium center, allowing for the binding of the olefin substrate and initiation of the catalytic cycle. The lability of the pyridine ligands, particularly 3-bromopyridine (B30812), dramatically accelerates the initiation rate compared to the phosphine (B1218219) ligands found in first and second-generation catalysts. In fact, the use of 3-bromopyridine can increase the initiation rate by over a million times[1].
The equilibrium between the bis- and mono-pyridine species is crucial in controlling the concentration of the active catalyst. Kinetic studies have shown that the rate of polymerization in Ring-Opening Metathesis Polymerization (ROMP) has an inverse first-order dependency on the concentration of free pyridine in the solution[2][3]. This underscores the inhibitory role of excess pyridine, which can shift the equilibrium back towards the less active bis(pyridine) complex.
The 3-bromopyridine ligand is particularly effective due to its electronic properties. The bromine atom acts as an electron-withdrawing group, which weakens the Ru-N bond and increases the lability of the ligand. The bromo-substituted version is reported to be 4.8 times more labile than unsubstituted pyridine, leading to even faster initiation rates[1].
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of different Grubbs catalyst generations and the impact of pyridine ligands.
Table 1: Comparison of Initiation Rates for Grubbs Catalysts
| Catalyst Generation | Ligand | Relative Initiation Rate | Reference |
| First Generation | Tricyclohexylphosphine (PCy₃) | 1 | [1] |
| Second Generation | Tricyclohexylphosphine (PCy₃) & IMes | ~100-1000x faster than Gen 1 | [4] |
| Third Generation | 3-Bromopyridine & IMes | >1,000,000x faster than Gen 1 | [1] |
Table 2: Equilibrium Constants for Pyridine Dissociation from Third-Generation Grubbs Catalyst
| Pyridine Ligand | Solvent | Temperature (°C) | Equilibrium Constant (K_eq) | Reference |
| 3-Bromopyridine | Toluene (B28343) | 5 | ~0.001 M | [1] |
| Pyridine | Dichloromethane (B109758) | 25 | ~0.5 M | [2][3] |
Experimental Protocols
Synthesis of Third-Generation Grubbs Catalyst with 3-Bromopyridine Ligands
This protocol is a general synthesis for [(H₂IMes)(3-Br-py)₂(Cl)₂Ru=CHPh].
Materials:
-
Grubbs Second-Generation Catalyst [(H₂IMes)(PCy₃)(Cl)₂Ru=CHPh]
-
3-Bromopyridine
-
Anhydrous, deoxygenated solvents
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Grubbs Second-Generation catalyst in a minimal amount of anhydrous, deoxygenated dichloromethane.
-
Add a large excess of 3-bromopyridine (typically >20 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for approximately 1-2 hours. The color of the solution will typically change from purple/brown to green.
-
Remove the solvent in vacuo.
-
Wash the resulting solid with cold pentane to remove excess 3-bromopyridine and any phosphine byproducts.
-
Dry the green solid product under vacuum.
Purification: The crude product can be further purified by recrystallization from a dichloromethane/pentane solvent system. Dissolve the solid in a minimal amount of dichloromethane and slowly add pentane until precipitation occurs. Cool the solution to -20°C to maximize crystal formation. Filter the crystals and dry under vacuum.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Kinetic Analysis using Stopped-Flow UV-Vis Spectrophotometry
This protocol is used to determine the initiation kinetics of the third-generation Grubbs catalyst.
Instrumentation:
-
Stopped-flow UV-Vis spectrophotometer
-
Inert atmosphere glovebox or Schlenk line for sample preparation
Reagents:
-
Stock solution of the third-generation Grubbs catalyst in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Stock solution of the olefin substrate (e.g., ethyl vinyl ether) in the same solvent.
-
Solutions of varying concentrations of a pyridine inhibitor (optional).
Procedure:
-
Prepare all solutions under an inert atmosphere.
-
Load the catalyst solution into one syringe of the stopped-flow apparatus and the substrate solution (with or without inhibitor) into the other.
-
Rapidly mix the two solutions in the observation cell of the spectrophotometer.
-
Monitor the reaction by following the decrease in absorbance of the Ru-benzylidene bond at a specific wavelength (e.g., ~354 nm for the 3-bromopyridine adduct) over time[1].
-
The data is typically collected over a short timescale (milliseconds to seconds).
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a first-order exponential function.
-
By varying the concentration of the substrate and inhibitor, the rate law and kinetic parameters for the initiation step can be determined. A typical experiment might use a catalyst concentration of around 4.6 µM in toluene at 5°C[1].
¹H DOSY NMR for Pyridine Dissociation Studies
Diffusion-Ordered Spectroscopy (DOSY) NMR is a powerful technique to study the association and dissociation of ligands in solution.
Instrumentation:
-
High-field NMR spectrometer equipped with a diffusion probe.
Sample Preparation:
-
Prepare a series of NMR samples of the third-generation Grubbs catalyst in a deuterated solvent (e.g., CD₂Cl₂) at a known concentration.
-
To study the effect of excess ligand, prepare additional samples with varying concentrations of added pyridine.
Procedure:
-
Acquire a series of ¹H NMR spectra with varying gradient strengths.
-
The signal attenuation for each species in the sample is related to its diffusion coefficient.
-
By analyzing the diffusion coefficients of the catalyst complex and free pyridine, the degree of dissociation can be determined. The monopyridine adduct formation can be confirmed in solution through this method[2][3].
Visualizations
References
An In-depth Technical Guide to the Electronic and Steric Effects in 3rd Generation Grubbs Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key electronic and steric factors that govern the reactivity, selectivity, and stability of 3rd generation Grubbs catalysts. Understanding these principles is crucial for the rational design of catalysts and the optimization of olefin metathesis reactions in complex chemical syntheses, particularly within the pharmaceutical and materials science sectors.
Core Principles: The Interplay of Electronic and Steric Effects
The remarkable efficiency of 3rd generation Grubbs catalysts stems from a delicate balance of electronic and steric properties, primarily dictated by the N-heterocyclic carbene (NHC) and the labile pyridine (B92270) ligands coordinated to the ruthenium center.
Electronic Effects: The strong σ-donating character of the NHC ligand increases the electron density at the ruthenium center, which in turn stabilizes the metal-carbene bond and promotes the dissociation of a pyridine ligand to initiate the catalytic cycle. The electronic nature of the substituents on both the NHC and pyridine ligands can be fine-tuned to modulate the catalyst's reactivity. For instance, electron-withdrawing groups on the pyridine ligands can accelerate initiation by promoting ligand dissociation.
Steric Effects: The bulky substituents on the NHC ligand, typically mesityl or isityl groups, create a sterically hindered environment around the ruthenium center. This "protective pocket" plays a crucial role in minimizing bimolecular decomposition pathways and enhancing catalyst stability. Furthermore, the steric bulk of the NHC ligand influences the selectivity of the metathesis reaction, particularly in achieving desired E/Z selectivity in cross-metathesis reactions.
Quantitative Analysis of Ligand Effects
The electronic and steric properties of the ligands can be quantified to establish structure-activity relationships. This data is invaluable for selecting the optimal catalyst for a specific application.
Steric Parameters: Percent Buried Volume (%Vbur)
The percent buried volume (%Vbur) is a computational metric used to quantify the steric bulk of a ligand, representing the percentage of the coordination sphere of the metal center occupied by that ligand. A higher %Vbur generally correlates with increased catalyst stability.
| NHC Ligand | Substituents | %Vbur | Key Observations |
| SIMes | Mesityl | 35.4[1] | Standard ligand, good balance of activity and stability. |
| SIPr | 2,6-Diisopropylphenyl | 36.5[1] | Increased steric bulk compared to SIMes, can enhance stability. |
| Me2IMes | Mesityl (dimethyl backbone) | 34.7[1] | Reduced steric bulk on the backbone compared to SIMes. |
| 2-SICyNap | Cyclohexyl, Naphthyl | 34.6[1] | Similar steric bulk to Me2IMes. |
Electronic Parameters: Hammett Constants (σ)
The electronic influence of substituents on the pyridine ligands can be described by Hammett parameters (σ). Electron-withdrawing groups (positive σ values) generally increase the rate of pyridine dissociation and, consequently, the initiation rate of the catalyst.
| Pyridine Ligand | Substituent | Hammett Parameter (σp) | Expected Effect on Initiation Rate |
| Pyridine | H | 0.00 | Baseline |
| 3-Bromopyridine (B30812) | 3-Br | +0.39 | Increased |
| 4-Methoxypyridine | 4-OMe | -0.27 | Decreased |
| 4-Nitropyridine | 4-NO2 | +0.78 | Significantly Increased |
| 4-(Dimethylamino)pyridine | 4-NMe2 | -0.83 | Significantly Decreased |
Note: The provided Hammett parameters are for the para position and serve as a general guide. The actual electronic effect can be more complex.
Experimental Protocols
Synthesis of a Representative 3rd Generation Grubbs Catalyst: (H2IMes)(3-Br-py)2(Cl)2Ru=CHPh
This protocol describes the synthesis of a commonly used 3rd generation Grubbs catalyst.
Materials:
-
Grubbs 1st Generation Catalyst
-
1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (H2IMes)
-
3-Bromopyridine
-
Anhydrous, degassed toluene (B28343)
-
Anhydrous, degassed pentane (B18724)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve Grubbs 1st Generation Catalyst in anhydrous, degassed toluene in a Schlenk flask.
-
Add a solution of H2IMes in anhydrous, degassed toluene to the flask.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add an excess of 3-bromopyridine (typically 5-10 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for an additional 2 hours.
-
Remove the toluene under reduced pressure.
-
Wash the resulting solid with anhydrous, degassed pentane to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to yield the 3rd generation Grubbs catalyst as a green powder.
-
Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.
Kinetic Analysis of Catalyst Initiation by UV-Vis Spectrophotometry
This protocol outlines a method to determine the initiation rate of a 3rd generation Grubbs catalyst.
Materials:
-
3rd Generation Grubbs Catalyst
-
Olefin substrate (e.g., ethyl vinyl ether)
-
Anhydrous, degassed solvent (e.g., toluene)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Glovebox or Schlenk line for sample preparation
Procedure:
-
Prepare a stock solution of the Grubbs catalyst of known concentration in the chosen solvent inside a glovebox or under an inert atmosphere.
-
Prepare a series of stock solutions of the olefin substrate at different concentrations.
-
In a quartz cuvette, place a known volume of the solvent and equilibrate to the desired temperature in the spectrophotometer.
-
Inject a small, known volume of the catalyst stock solution into the cuvette and record the initial absorbance at the characteristic wavelength for the catalyst (e.g., ~354 nm for G-III-Br).[2]
-
Initiate the reaction by injecting a known volume of the olefin stock solution into the cuvette.
-
Immediately start monitoring the decrease in absorbance at the chosen wavelength over time.
-
Record the absorbance data until the reaction is complete (i.e., the absorbance stabilizes).
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay model.
-
Repeat the experiment with different olefin concentrations to determine the order of the reaction with respect to the olefin and to elucidate the initiation mechanism.
Visualizing the Core Processes
Catalytic Cycle of Olefin Metathesis
Caption: The catalytic cycle of olefin metathesis with a 3rd generation Grubbs catalyst.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining catalyst initiation kinetics using UV-Vis spectrophotometry.
References
- 1. The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
Unraveling the Initiation Rate of Grubbs 3rd Generation Catalysts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3rd Generation Grubbs catalysts, renowned for their rapid initiation rates, have become indispensable tools in olefin metathesis, a reaction vital for the synthesis of complex molecules in drug development and materials science.[1] This guide provides an in-depth analysis of the initiation kinetics of these catalysts, focusing on the mechanistic pathways, quantitative data, and the experimental protocols used for their determination.
Initiation Mechanism: A Convergent Pathway
The initiation of the 3rd Generation Grubbs catalyst, particularly the commonly used G-III-Br variant, is a nuanced process that does not follow a simple dissociative or associative pathway. Instead, kinetic studies support a convergent mechanism where both pathways contribute to the formation of the active metathesis species.[2][3][4]
A critical preliminary step is the rapid equilibrium between the initial, more stable bis-pyridyl complex (1) and a more reactive mono-pyridyl form (2) upon dissolution.[5][6] This equilibrium is fundamental to the catalyst's high activity.[6] From the mono-pyridyl intermediate, the initiation can proceed through two main routes:
-
Dissociative Pathway (Pathway I): This involves the dissociation of the remaining pyridine (B92270) ligand from the mono-pyridyl complex (2) to form a highly reactive 14-electron intermediate (3). This intermediate then coordinates with the olefin substrate.
-
Associative Pathway (Pathway II): In this pathway, the olefin substrate directly associates with the mono-pyridyl complex (2). This can occur through either a direct interchange (IIa) or a stepwise process forming an 18-electron intermediate (IIb).[3]
Computational studies using Density Functional Theory (DFT) have indicated that both the dissociative and associative-dissociative pathways are energetically feasible and likely operate concurrently, with the relative contribution of each depending on factors such as solvent and substrate sterics.[3][7]
Quantitative Analysis of Initiation Rates
The initiation kinetics of the Grubbs 3rd Generation catalyst (G-III-Br) have been meticulously studied, with rate constants determined under various conditions. The following tables summarize key quantitative data from the literature.
Table 1: Equilibrium Constant for Pyridine Dissociation
| Catalyst | Solvent | Temperature (°C) | Method | Keq (M) | Reference |
| G-III-Br | Toluene-d8 | 5 | ¹H NMR Spectroscopy | 0.001 | [3] |
Table 2: Observed First-Order Rate Constants (kobs) for the Reaction of G-III-Br with Ethyl Vinyl Ether (EVE) [2]
| [EVE]₀ (M) | [3-Bromopyridine]added (mM) | kobs (s⁻¹) |
| 0.083 | 0 | 0.018 |
| 0.166 | 0 | 0.034 |
| 0.415 | 0 | 0.075 |
| 0.830 | 0 | 0.125 |
| 1.245 | 0 | 0.150 |
| 1.660 | 0 | 0.165 |
| 0.830 | 0.10 | 0.080 |
| 0.830 | 0.21 | 0.058 |
| 0.830 | 0.42 | 0.038 |
| 0.830 | 0.83 | 0.024 |
| 0.830 | 2.08 | 0.011 |
| 0.830 | 4.15 | 0.006 |
Reaction Conditions: [Ru]total = 4.6 µM in toluene (B28343) at 5 °C.
Experimental Protocols
The determination of the initiation rates of the fast-acting 3rd Generation Grubbs catalysts requires specialized techniques capable of monitoring rapid reactions.
¹H NMR Spectroscopy for Equilibrium Constant Determination
The equilibrium between the bis-pyridyl (1) and mono-pyridyl (2) forms of G-III-Br was quantified using ¹H NMR spectroscopy.[2][3]
Methodology:
-
Sample Preparation: A series of samples of G-III-Br in deuterated toluene (toluene-d8) were prepared at varying concentrations. Another series of experiments involved the addition of known amounts of 3-bromopyridine (B30812) to a solution of G-III-Br.[2]
-
Data Acquisition: ¹H NMR spectra were recorded at a constant temperature (5 °C). The chemical shifts of the alkylidene proton were monitored, as they are distinct for the bis-pyridyl and mono-pyridyl species.[2]
-
Data Analysis: The relative concentrations of the two species were determined by integration of the corresponding signals. The equilibrium constant (Keq) was then calculated from this data.[2]
Stopped-Flow UV-Vis Spectrophotometry for Kinetic Measurements
To measure the rapid initiation rates, a stopped-flow UV-Vis spectrophotometry technique was employed.[2][3][4] This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale.
Methodology:
-
Reactant Solutions: Two solutions were prepared under strictly anaerobic conditions:
-
Rapid Mixing: The two solutions were rapidly mixed in the stopped-flow apparatus.
-
Data Acquisition: The decay of the metal-to-ligand charge transfer (MLCT) band of the G-III-Br complex at 354 nm was monitored over time.[3]
-
Data Analysis: The empirical pseudo-first-order rate constants (kobs) were obtained by fitting the exponential decay of the absorbance signal.[2][3]
Conclusion
The initiation of the 3rd Generation Grubbs catalyst is a sophisticated process governed by a convergent mechanism involving both dissociative and associative steps. The rapid equilibrium between the bis- and mono-pyridyl forms is a key feature that contributes to its exceptionally high initiation rate, which is several orders of magnitude faster than previous generations of Grubbs catalysts.[3][6] Understanding the kinetics and the underlying mechanisms is crucial for optimizing reaction conditions and designing novel catalytic systems in the fields of chemical synthesis and drug development. The experimental protocols outlined provide a robust framework for the continued investigation of these highly efficient catalysts.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 4. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
The Dawn of a New Era in Olefin Metathesis: A Technical Guide to the Grubbs Third-Generation Catalyst
The early 21st century marked a pivotal moment in the field of olefin metathesis with the arrival of the third-generation Grubbs catalyst. This groundbreaking development, spearheaded by Robert H. Grubbs and his research group, offered chemists unprecedented control and efficiency in the formation of carbon-carbon double bonds, revolutionizing approaches to complex molecule synthesis in academic and industrial laboratories, particularly within drug development.
Developed in 2001 by Grubbs and Love, this new generation of ruthenium-based catalysts distinguished itself from its predecessors through the incorporation of pyridine-based ligands, which significantly enhanced its initiation rate and overall performance.[1] This technical guide provides an in-depth exploration of the discovery, development, mechanism, and application of the Grubbs third-generation catalyst, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its synthetic power.
A Leap in Catalyst Design and Performance
The core innovation of the third-generation Grubbs catalyst lies in the replacement of a phosphine (B1218219) ligand from the second-generation catalyst with two labile pyridine (B92270) ligands. The most prominent member of this class is [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II). This structural modification dramatically increases the rate of catalyst initiation, a key step in the metathesis reaction.[1][2]
Compared to the second-generation catalysts, the third-generation counterparts exhibit significantly faster initiation kinetics, leading to more efficient and rapid reactions.[1] This enhanced reactivity allows for lower catalyst loadings and milder reaction conditions, making it a more sustainable and cost-effective choice for many applications. Furthermore, the third-generation catalyst retains the exceptional functional group tolerance and stability in air and moisture that characterized its predecessors, solidifying its role as a workhorse catalyst in modern organic synthesis.[3]
Understanding the Mechanism: The Role of Pyridine Ligands
The enhanced activity of the third-generation Grubbs catalyst is directly linked to the lability of its pyridine ligands. The catalytic cycle is initiated by the dissociation of one of the pyridine ligands from the ruthenium center. This dissociation creates a vacant coordination site, allowing the olefin substrate to bind to the metal and begin the metathesis process. The equilibrium between the bis-pyridyl and mono-pyridyl species is a crucial aspect of the catalyst's function.[1]
The general catalytic cycle for olefin metathesis, which is shared across the Grubbs catalyst generations, proceeds through a series of [2+2] cycloaddition and cycloreversion steps, forming a metallacyclobutane intermediate. This cycle leads to the scrambling of alkylidene groups and the formation of new olefin products.
Quantitative Performance Metrics
The superior performance of the third-generation Grubbs catalyst is evident in various quantitative metrics across different types of metathesis reactions. The following tables summarize key data for Ring-Closing Metathesis (RCM), Ring-Opening Metathesis Polymerization (ROMP), and Cross-Metathesis (CM).
| Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate | Catalyst Generation | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Turnover Number (TON) |
| Grubbs 1st Gen | 1st | 5 | 1 | ~84 | ~17 |
| Grubbs 2nd Gen | 2nd | 1 | 0.5 | >95 | >95 |
| Grubbs 3rd Gen | 3rd | 0.5 | <0.25 | >98 | >196 |
| Ring-Opening Metathesis Polymerization (ROMP) of Norbornene | Catalyst Generation | [M]/[C] Ratio | Reaction Time | Conversion (%) | PDI |
| Grubbs 1st Gen | 1st | 100:1 | hours | High | ~1.1-1.2 |
| Grubbs 2nd Gen | 2nd | 200:1 | <1 hour | >95 | ~1.05-1.1 |
| Grubbs 3rd Gen | 3rd | 500:1 | minutes | >99 | <1.05 |
| Cross-Metathesis (CM) of 1-Octene (B94956) and cis-1,4-Diacetoxy-2-butene (B1582018) | Catalyst Generation | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (Cross:Homo) |
| Grubbs 1st Gen | 1st | 5 | 12 | Low | Poor |
| Grubbs 2nd Gen | 2nd | 2.5 | 4 | ~70-80 | Good |
| Grubbs 3rd Gen | 3rd | 1 | 2 | >90 | Excellent |
Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
To facilitate the adoption and application of the third-generation Grubbs catalyst, this section provides detailed experimental protocols for its synthesis and use in key metathesis reactions.
Synthesis of Grubbs Third-Generation Catalyst
The synthesis of the third-generation Grubbs catalyst, [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II), is achieved through a straightforward ligand exchange reaction with the second-generation catalyst.
Materials:
-
Grubbs second-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the Grubbs second-generation catalyst in the anhydrous, degassed solvent.
-
Add a large excess of 3-bromopyridine (typically 20-50 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours), during which a color change is typically observed.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent (e.g., pentane (B18724) or hexane) to remove excess 3-bromopyridine.
-
Dry the solid product under vacuum to yield the third-generation Grubbs catalyst as a microcrystalline solid.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol provides a general procedure for a typical RCM reaction.
Materials:
-
Diethyl diallylmalonate
-
Grubbs third-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve diethyl diallylmalonate in anhydrous, degassed DCM.
-
Add a solution of the Grubbs third-generation catalyst in DCM (typically 0.5-1 mol%) to the substrate solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired cyclopentene (B43876) product.
Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
This protocol outlines a general procedure for a living ROMP reaction.
Materials:
-
Norbornene
-
Grubbs third-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (for quenching)
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs third-generation catalyst in the chosen solvent.
-
In a separate flask, dissolve the desired amount of norbornene in the solvent.
-
Rapidly inject the calculated amount of the catalyst stock solution into the stirring monomer solution to initiate polymerization.
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum.
Cross-Metathesis (CM) of 1-Octene and cis-1,4-Diacetoxy-2-butene
This protocol describes a general procedure for a cross-metathesis reaction.
Materials:
-
1-Octene
-
cis-1,4-Diacetoxy-2-butene
-
Grubbs third-generation catalyst
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve cis-1,4-diacetoxy-2-butene and a slight excess of 1-octene in anhydrous, degassed DCM.
-
Add the Grubbs third-generation catalyst (typically 1-2 mol%) to the solution.
-
Stir the reaction mixture at room temperature, or with gentle heating if necessary. Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the cross-metathesis product.
Conclusion
The discovery and development of the Grubbs third-generation catalyst represent a significant milestone in the field of organic synthesis. Its exceptional reactivity, broad functional group tolerance, and user-friendly nature have made it an indispensable tool for chemists across various disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of this catalyst's capabilities and applications is paramount for the efficient and innovative construction of complex molecular architectures that are vital for advancing science and medicine.
References
Methodological & Application
Application Notes and Protocols for Grubbs Catalyst 3rd Generation in Ring-Closing Metathesis (RCM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grubbs 3rd Generation catalyst is a ruthenium-based olefin metathesis catalyst renowned for its high activity, broad functional group tolerance, and enhanced stability compared to its predecessors.[1][2] This catalyst has become an invaluable tool in organic synthesis, particularly in ring-closing metathesis (RCM) for the construction of various cyclic compounds, including macrocycles, natural product analogs, and complex molecular scaffolds for drug discovery.[1][2] Its fast initiation rates, even at low temperatures, and effectiveness in the presence of various functional groups make it a preferred choice for challenging RCM reactions.[2]
Advantages of Grubbs 3rd Generation Catalyst in RCM
The Grubbs 3rd Generation catalyst offers several key advantages in ring-closing metathesis:
-
High Activity and Fast Initiation: The labile pyridine (B92270) ligands facilitate rapid initiation of the catalytic cycle, leading to faster reaction times compared to earlier generation catalysts.[2]
-
Broad Functional Group Tolerance: The catalyst is compatible with a wide array of functional groups, minimizing the need for protecting groups and simplifying synthetic routes.[1]
-
Enhanced Stability: It exhibits improved stability towards air and moisture compared to the first-generation catalyst, allowing for easier handling and setup.[1]
-
High Yields: In many RCM reactions, the 3rd generation catalyst provides excellent yields of the desired cyclic products.
-
Versatility: It is effective in the synthesis of a wide range of ring sizes, from common 5- to 7-membered rings to challenging medium and large macrocycles.[1]
Data Presentation
Catalyst Performance Comparison in RCM
The following table summarizes the performance of Grubbs catalysts (1st, 2nd, and 3rd Generations) in the ring-closing metathesis of various diene substrates. This data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
| Substrate | Catalyst Generation | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Diallylmalonate | 1st Generation | 5 | Dichloromethane (B109758) | 25 | 1 | >95 | --INVALID-LINK-- |
| Diethyl Diallylmalonate | 2nd Generation | 0.5 | Dichloromethane | 25 | 1 | >98 | --INVALID-LINK-- |
| Diethyl Diallylmalonate | 3rd Generation | 0.5-1 | Dichloromethane | 25-40 | 0.5-2 | High | Inferred from general performance |
| N,N-diallyl-4-methylbenzenesulfonamide | 2nd Generation | 0.5 | Dichloromethane | 25 | 0.17 | <40 | --INVALID-LINK-- |
| Dipeptide (Fmoc-Tyr(All)-Tyr(All)) | 2nd Generation | 15 | Dichloromethane | 60 | 48 | <10 | --INVALID-LINK-- |
| 1,6-Octadiene | 1st Generation | 5 | Dichloromethane | 25 | 2 | >95 | --INVALID-LINK-- |
| 1,6-Octadiene | 2nd Generation | 0.5 | Dichloromethane | 25 | 1 | >98 | --INVALID-LINK-- |
Experimental Protocols
General Protocol for Ring-Closing Metathesis using Grubbs 3rd Generation Catalyst
This protocol provides a general procedure for performing an RCM reaction. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for a particular substrate.
Materials:
-
Diene substrate
-
Grubbs 3rd Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and then cooled to room temperature under a stream of inert gas.
-
Dissolution of the Substrate: The diene substrate is dissolved in the anhydrous, degassed solvent to the desired concentration (typically 0.001 M to 0.1 M for macrocyclization to minimize intermolecular reactions). The solution is then thoroughly degassed by bubbling with an inert gas for 15-30 minutes.
-
Addition of the Catalyst: The Grubbs 3rd Generation Catalyst (typically 1-5 mol%) is added to the stirred solution of the substrate under a positive pressure of inert gas. The reaction mixture will often change color upon addition of the catalyst.
-
Reaction Monitoring: The reaction is stirred at the desired temperature (ranging from room temperature to reflux, depending on the substrate and solvent) and monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any remaining starting material. Several methods for ruthenium removal have been reported, including the use of activated carbon or specialized scavengers.
Detailed Protocol: RCM of Diethyl Diallylmalonate
This protocol is adapted from a general procedure for RCM of diethyl diallylmalonate.
Materials:
-
Diethyl diallylmalonate
-
Grubbs 3rd Generation Catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Schlenk flask (50 mL)
-
Magnetic stirrer
-
Syringe and needle
Procedure:
-
A 50 mL Schlenk flask containing a magnetic stir bar is flame-dried and cooled under an argon atmosphere.
-
Diethyl diallylmalonate (e.g., 100 mg, 0.416 mmol) is added to the flask, followed by anhydrous, degassed dichloromethane (e.g., 10 mL) via syringe. The solution is stirred to ensure complete dissolution.
-
In a separate vial, a stock solution of Grubbs 3rd Generation Catalyst in anhydrous, degassed dichloromethane is prepared (e.g., 1 mg/mL).
-
The desired amount of the catalyst solution (e.g., corresponding to 1 mol%) is added to the stirred solution of the diene via syringe.
-
The reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC (e.g., using a hexane/ethyl acetate (B1210297) solvent system).
-
Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel (e.g., with a gradient of hexane/ethyl acetate) to afford the pure cyclic product.
Mandatory Visualization
Catalytic Cycle of Grubbs 3rd Generation Catalyst in RCM
The following diagram illustrates the generally accepted Chauvin mechanism for ring-closing metathesis catalyzed by the Grubbs 3rd Generation catalyst.
References
Application Notes and Protocols: Grubbs Catalyst 3rd Generation for ROMP of Functionalized Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Grubbs Catalyst 3rd Generation in ROMP
The 3rd Generation Grubbs Catalyst, [(H2IMes)(Cl)2(pyr)2RuCHPh], is a highly efficient and versatile ruthenium-based catalyst for olefin metathesis.[1][2] Its primary application lies in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with complex architectures and a high degree of functional group tolerance.[1][3] This catalyst is particularly valued in the biomedical and pharmaceutical fields for its ability to polymerize a wide array of functionalized monomers in a controlled, living fashion, leading to well-defined polymers with low polydispersity.[2][4][5]
The fast initiation rate of the 3rd generation catalyst, relative to its propagation rate, allows for the synthesis of block copolymers and other complex architectures with precise control over molecular weight.[2] Its enhanced stability and tolerance to various functional groups, including alcohols, esters, and even unprotected carboxylic acids, make it a go-to choice for creating advanced polymeric materials for applications such as drug delivery, tissue engineering, and diagnostics.[6][7][8]
Key Advantages for Functional Monomer Polymerization
-
High Functional Group Tolerance: The catalyst is compatible with a broad spectrum of functional groups, minimizing the need for protection/deprotection steps.[1][3] This includes monomers bearing esters, amides, ethers, and even unprotected carboxylic acids and alcohols.[3][7][9]
-
Living Polymerization Characteristics: The fast-initiating nature of the catalyst allows for living polymerizations, enabling precise control over polymer molecular weight and the synthesis of polymers with narrow molecular weight distributions (low polydispersity index, Đ).[2][4] This is crucial for applications where polymer properties are highly dependent on chain length.
-
Predictable Kinetics: The polymerization often follows first-order kinetics, indicating a constant number of active catalytic centers during the reaction.[4] The polymerization rate can be tuned by the addition of regulating ligands like pyridine.[4]
-
Versatility in Polymer Architecture: The living nature of the polymerization allows for the creation of complex polymer architectures, such as block copolymers through sequential monomer addition and star polymers.[9][10]
Experimental Data: ROMP of Functionalized Monomers
The following tables summarize representative data for the ROMP of various functionalized monomers using Grubbs Catalyst 3rd Generation.
| Monomer Type | Monomer:Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Đ (PDI) | Application/Reference |
| Norbornadiene half-ester | - | THF | 25 | 2 | 45.2 | 1.12 | Proton-exchange membranes[9] |
| 1,6-Heptadiyne | - | - | -30 | 4 | 112.4 | 1.08 | Conductive films[9] |
| 1,8-Nonadiyne | - | - | 40 | 6 | 78.9 | 1.21 | Gas separation membranes[9] |
| Dendron-bearing norbornadiene | - | - | - | - | - | - | Nanostructures[9] |
| N-hexyl-exo-norbornene-5,6-dicarboximide | - | - | - | - | - | - | Kinetic studies[11] |
Experimental Protocols
General Protocol for ROMP of a Functionalized Norbornene Derivative
This protocol provides a general procedure for the ROMP of a functionalized norbornene-type monomer using Grubbs Catalyst 3rd Generation.
Materials:
-
Functionalized norbornene monomer
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the functionalized monomer in the chosen anhydrous, degassed solvent to the desired concentration (e.g., 0.1-1 M). Note: While the catalyst has good air tolerance, performing the reaction under an inert atmosphere is recommended for optimal results, especially to prevent oxygen-related catalyst degradation.[9]
-
Catalyst Solution Preparation: In a separate vial, also under an inert atmosphere, prepare a stock solution of Grubbs Catalyst 3rd Generation in the same solvent. The concentration will depend on the desired monomer-to-catalyst ratio.
-
Initiation of Polymerization: Rapidly inject the required volume of the catalyst solution into the stirring monomer solution. The reaction mixture may change color upon initiation.
-
Polymerization: Allow the reaction to proceed at the desired temperature (often room temperature) with continuous stirring. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR spectroscopy to observe the disappearance of monomer peaks.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stirring for an additional 30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (Đ) using Gel Permeation Chromatography (GPC), and confirm its structure using NMR spectroscopy.
Protocol for ROMP of Amine-Functionalized Monomers
Primary amines can degrade the Grubbs catalyst.[12][13] This protocol incorporates a mitigation strategy using acid protection.
Materials:
-
Amine-functionalized monomer
-
Hydrochloric acid (e.g., 4M in dioxane or as an aqueous solution, depending on monomer solubility)
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed solvent (e.g., DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Monomer-Acid Adduct Formation: Dissolve the amine-functionalized monomer in the reaction solvent. Add a stoichiometric excess of hydrochloric acid (e.g., 3 equivalents) to form the ammonium (B1175870) salt in situ.[12][13] Stir to ensure complete reaction.
-
Catalyst Addition: Prepare a stock solution of the Grubbs 3rd Generation catalyst and inject the required amount into the monomer solution.
-
Polymerization and Termination: Follow steps 4 and 5 from the general protocol.
-
Isolation and Deprotection (Optional): Precipitate the polymer in methanol as described in the general protocol. The resulting polymer will be the HCl salt. If the free amine polymer is desired, it can be obtained by neutralization with a suitable base followed by purification (e.g., dialysis or reprecipitation).
Visualizing Workflows and Mechanisms
Caption: General workflow for ROMP of functionalized monomers.
Caption: Simplified initiation and propagation in ROMP.
Challenges and Troubleshooting
-
Oxygen Sensitivity: While more robust than earlier generations, prolonged exposure to air can lead to catalyst decomposition.[9] Performing reactions under an inert atmosphere is recommended for achieving low polydispersity and high conversion.
-
Amine-Containing Monomers: Primary and some secondary amines can deactivate the catalyst through nucleophilic attack.[12][13] This can be mitigated by protonating the amine with an acid like HCl prior to polymerization.[12][13]
-
Solvent Choice: The choice of solvent can significantly impact polymerization kinetics and catalyst stability. Dichloromethane and THF are commonly used, but solvent screening may be necessary for new monomers.[14][15] For instance, some studies have shown that catalyst decomposition is faster in THF compared to toluene (B28343) or DCM.[15]
-
Chain Transfer: Unwanted chain transfer reactions can broaden the molecular weight distribution. The addition of weakly coordinating ligands, such as 3,5-dichloropyridine, can sometimes suppress these side reactions, especially in cyclopolymerization.[14]
Applications in Drug Development
The polymers synthesized using Grubbs Catalyst 3rd Generation have significant potential in the pharmaceutical and biomedical fields.
-
Drug Delivery Vehicles: Functional polymers can be designed to self-assemble into nanoparticles or micelles for encapsulating and delivering therapeutic agents.
-
Biomaterials and Tissue Engineering: The ability to incorporate bioactive functional groups allows for the creation of scaffolds that can promote cell growth and tissue regeneration.
-
Antimicrobial Polymers: ROMP can be used to synthesize polymers with antimicrobial properties, offering new approaches to combat drug-resistant bacteria.[6]
-
Surface Modification: Polymers can be grafted onto surfaces to create biocompatible coatings for medical devices or to immobilize biomolecules for diagnostic applications.[6]
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. End-functionalized ROMP polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 8. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grubbs Catalyst 3rd Generation () for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Study of Living Ring-Opening Metathesis Polymerization with Third-Generation Grubbs Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for Cross-Metathesis with Grubbs 3rd Generation Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing cross-metathesis (CM) reactions using the Grubbs 3rd Generation Catalyst. This advanced catalyst offers significant advantages in terms of activity, stability, and functional group tolerance, making it a powerful tool in modern organic synthesis, particularly in the development of complex molecules for pharmaceutical applications.
Introduction to Grubbs 3rd Generation Catalyst in Cross-Metathesis
The Grubbs 3rd Generation Catalyst is a ruthenium-based olefin metathesis catalyst characterized by the presence of a pyridine-ligated ruthenium center. This modification leads to a catalyst with a very fast initiation rate compared to previous generations.[1] Key advantages of the Grubbs 3rd Generation Catalyst include:
-
High Activity: It exhibits exceptional efficiency in various metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis (CM).[2]
-
Enhanced Stability: The catalyst shows improved stability in the presence of various functional groups and is more tolerant to air and moisture than earlier generation catalysts.[2]
-
Broad Substrate Scope: It can be effectively used with a wide range of olefin substrates, including those with electron-withdrawing groups and sterically hindered alkenes.[2][3]
-
Applications in Drug Discovery: Its robustness and high functional group tolerance make it particularly suitable for the synthesis of complex molecular scaffolds and bioactive compounds, including drug intermediates.[2]
Cross-metathesis is a powerful reaction that forms new carbon-carbon double bonds by exchanging substituents between two different olefins.[4] The reaction is driven to completion by the removal of a volatile byproduct, typically ethylene.[5]
Application Example: Synthesis of Combretastatin A-4 Analogs
A notable application of the Grubbs 3rd Generation Catalyst in drug development is the synthesis of analogs of Combretastatin A-4 (CA-4). CA-4 is a potent natural product that exhibits strong anti-cancer properties by inhibiting tubulin polymerization and disrupting tumor vasculature.[6][7] The synthesis of novel, bifunctional CA-4 analogs often employs cross-metathesis as a key step to introduce structural diversity and improve pharmacological properties.
Quantitative Data for the Synthesis of a Bifunctional CA-4 Analog
The following table summarizes the quantitative data for a key cross-metathesis step in the synthesis of a bifunctional CA-4 analog, as reported in the literature.
| Olefin 1 | Olefin 2 | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Substituted Styrene | Acrylate Derivative | Grubbs 3rd Gen. (G-III-Br) | 5 | Dichloromethane | 45 | 12 | 75 | >20:1 | Org. Lett. 2023 |
Detailed Experimental Protocols
This section provides a general protocol for a typical cross-metathesis reaction using the Grubbs 3rd Generation Catalyst.
Materials:
-
Grubbs 3rd Generation Catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II))
-
Olefin 1
-
Olefin 2
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
General Procedure for Cross-Metathesis:
-
Preparation of the Reaction Vessel: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Assemble the reaction flask with a magnetic stir bar and a condenser.
-
Addition of Reactants: To the reaction flask, add Olefin 1 (1.0 equivalent) and the desired solvent (to achieve a concentration of 0.1-0.5 M). If one of the olefins is a solid, dissolve it in the solvent first.
-
Addition of the Second Olefin: Add Olefin 2 (typically 1.0 to 1.5 equivalents) to the reaction mixture.
-
Degassing: Degas the solution by bubbling a gentle stream of inert gas through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs 3rd Generation Catalyst (typically 1-5 mol%). The catalyst is generally a green to brown solid.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, commonly 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a short pad of silica (B1680970) gel, often with the addition of a small amount of a polar solvent like ethyl acetate (B1210297) to aid in the removal of ruthenium byproducts. Alternatively, specific scavengers can be used.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired cross-metathesis product.
Visualizations
Experimental Workflow for Cross-Metathesis
Caption: A typical experimental workflow for a cross-metathesis reaction.
General Mechanism of Cross-Metathesis
Caption: The catalytic cycle of olefin cross-metathesis.
Signaling Pathway Inhibition by Combretastatin A-4 Analogs
Combretastatin A-4 and its analogs exert their anti-cancer effects through two primary mechanisms: inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis, and disruption of tumor vasculature by targeting the VEGF signaling pathway.
1. Inhibition of Tubulin Polymerization
Caption: Mechanism of tubulin polymerization inhibition by CA-4 analogs.
2. Disruption of VEGF Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGF signaling pathway by CA-4 analogs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grubbs Catalyst 3rd Generation in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grubbs 3rd Generation catalyst is a highly efficient, air-stable ruthenium-based complex that has revolutionized olefin metathesis. Its enhanced reactivity and functional group tolerance compared to earlier generations have made it an invaluable tool in the synthesis of complex molecules, particularly in the field of natural product total synthesis.[1][2] This catalyst facilitates the formation of carbon-carbon double bonds through ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP), enabling the construction of intricate cyclic and macrocyclic architectures found in many biologically active natural products.[1]
These application notes provide detailed protocols and quantitative data for the use of the Grubbs 3rd Generation catalyst in the synthesis of key natural products.
Key Applications in Natural Product Synthesis
The Grubbs 3rd Generation catalyst has been instrumental in the total synthesis of numerous natural products. Its ability to mediate macrocyclizations and other challenging ring closures with high efficiency and selectivity has been a key factor in the successful synthesis of complex targets.
Synthesis of (-)-Spongidepsin
(-)-Spongidepsin is a cytotoxic marine natural product that exhibits potent anticancer activity. A key step in its total synthesis involves a ring-closing metathesis reaction to form the 20-membered macrocycle.
Quantitative Data for RCM in (-)-Spongidepsin Synthesis
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diene Precursor | Macrocyclic Intermediate | 10 | Toluene (B28343) | 100 | 12 | 91 |
Experimental Protocol: Ring-Closing Metathesis for (-)-Spongidepsin Intermediate
-
Preparation: A flame-dried Schlenk flask is charged with the diene precursor (1.0 equiv) and freshly distilled toluene (to achieve a 0.001 M solution).
-
Degassing: The solution is thoroughly degassed by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under an argon atmosphere, Grubbs 3rd Generation catalyst (0.10 equiv) is added to the stirred solution.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 12 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic intermediate.
Reaction Workflow for (-)-Spongidepsin Macrocyclization
Caption: Workflow for the macrocyclization step in the synthesis of (-)-spongidepsin.
Synthesis of Iejimalide B
Iejimalide B is a complex macrolide isolated from a marine tunicate that exhibits potent cytotoxic activity. A crucial step in its total synthesis is a highly selective ring-closing metathesis to construct the 24-membered polyene macrocycle.[3][4]
Quantitative Data for RCM in Iejimalide B Synthesis
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Polyene Precursor | Iejimalide B Macrocycle | 10 | Toluene | 50 | 12 | >70 |
Experimental Protocol: Ring-Closing Metathesis for Iejimalide B Macrocycle
-
Preparation: To a solution of the polyene precursor (1.0 equiv) in degassed toluene (to achieve a 10⁻³ M concentration) is added the Grubbs 3rd Generation catalyst (0.10 equiv) under an argon atmosphere.
-
Reaction: The reaction mixture is heated to 50 °C and stirred for 12 hours.
-
Work-up: The reaction is cooled to room temperature and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography on silica gel to yield the Iejimalide B macrocycle as a single isomer.[3]
Reaction Workflow for Iejimalide B Macrocyclization
Caption: Workflow for the macrocyclization step in the synthesis of Iejimalide B.
General Protocol for Ring-Closing Metathesis
This protocol can be adapted for a variety of diene substrates for the synthesis of carbo- and heterocyclic rings.
Materials:
-
Diene substrate
-
Grubbs 3rd Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Solvent and Substrate Preparation: The diene substrate is dissolved in the chosen anhydrous, degassed solvent to a concentration typically ranging from 0.001 M to 0.1 M. The choice of concentration is critical, with lower concentrations favoring intramolecular RCM over intermolecular polymerization.
-
Inert Atmosphere: The reaction vessel is thoroughly purged with an inert gas.
-
Catalyst Addition: The Grubbs 3rd Generation catalyst (typically 1-10 mol%) is added to the reaction mixture under a positive pressure of inert gas. The catalyst can be added as a solid or as a solution in the reaction solvent.
-
Reaction Conditions: The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Quenching: Once the reaction is complete, it can be quenched by the addition of a reagent that deactivates the catalyst, such as ethyl vinyl ether or triphenylphosphine.
-
Purification: The solvent is removed, and the crude product is purified by column chromatography to remove the ruthenium byproducts and any remaining starting material.
Catalytic Cycle of Grubbs Catalyst in RCM
The mechanism of ring-closing metathesis catalyzed by the Grubbs catalyst involves a series of cycloaddition and cycloreversion steps.
Grubbs Catalyst Catalytic Cycle
References
Application Notes and Protocols for Polymer Synthesis Using Grubbs Catalyst 3rd Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Grubbs Catalyst 3rd Generation in various polymer synthesis applications. This advanced catalyst offers high efficiency, exceptional functional group tolerance, and the ability to mediate living polymerizations, making it a powerful tool for creating well-defined polymers for research, materials science, and pharmaceutical development.
Introduction to Grubbs Catalyst 3rd Generation
The Grubbs Catalyst 3rd Generation is a ruthenium-based olefin metathesis catalyst renowned for its high activity and stability.[1] It features a fast-initiating N-heterocyclic carbene (NHC) ligand and pyridine (B92270) groups that enhance its reactivity and robustness.[1] This catalyst is particularly effective in Ring-Opening Metathesis Polymerization (ROMP), enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI).[2][3][4] Its high tolerance to a wide range of functional groups allows for the polymerization of complex monomers, making it invaluable for the synthesis of advanced polymeric materials, including those for biomedical applications.[1][3][4][5]
Key advantages of the Grubbs Catalyst 3rd Generation include:
-
High Activity: Promotes rapid polymerization, often at room temperature.[5]
-
Excellent Functional Group Tolerance: Compatible with monomers containing various functional groups such as esters, amides, and even carboxylic acids.[3][4]
-
Living Polymerization Characteristics: Allows for the synthesis of block copolymers and other complex architectures with precise control over molecular weight.[6][7][8]
-
Air and Moisture Tolerance: More robust compared to earlier generation catalysts, simplifying experimental setup.[1]
Applications in Polymer Synthesis
The Grubbs Catalyst 3rd Generation is versatile and can be employed in several types of polymer synthesis:
-
Ring-Opening Metathesis Polymerization (ROMP): Ideal for the polymerization of strained cyclic olefins like norbornene derivatives to produce linear polymers with high molecular weights and low PDIs.[2][3][4]
-
Acyclic Diene Metathesis (ADMET) Polymerization: Used for the step-growth polymerization of α,ω-dienes to yield unsaturated polymers.
-
Block Copolymer Synthesis: The living nature of ROMP mediated by this catalyst allows for the sequential addition of different monomers to create well-defined block copolymers.[9]
Experimental Protocols
General Considerations
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent.[10] Tetrahydrofuran (THF) can also be effective, particularly for enhancing the efficiency of certain polymerizations.[10]
-
Temperature: Most polymerizations can be conducted at room temperature. For some reactive monomers or to achieve higher control, lower temperatures (e.g., 0-10 °C) may be employed.[10]
-
Quenching: Polymerizations are typically terminated by adding an excess of a vinyl ether, such as ethyl vinyl ether.
Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Norbornene Derivative
This protocol describes a general procedure for the homopolymerization of a functionalized norbornene monomer.
Materials:
-
Grubbs Catalyst 3rd Generation
-
Norbornene derivative (monomer)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of the norbornene derivative in anhydrous CH₂Cl₂ to achieve the target monomer concentration (e.g., 0.1-1.0 M).
-
Catalyst Solution Preparation: In a separate vial, also under an inert atmosphere, prepare a stock solution of the Grubbs Catalyst 3rd Generation in anhydrous CH₂Cl₂. The concentration will depend on the desired monomer-to-catalyst ratio.
-
Initiation of Polymerization: Vigorously stir the monomer solution. Using a syringe, rapidly inject the required volume of the catalyst solution into the monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Polymerization: Allow the reaction to stir at room temperature. The reaction time will vary depending on the monomer's reactivity and the targeted molecular weight (typically from 30 minutes to several hours). Monitor the reaction progress by techniques like ¹H NMR or GPC if desired.
-
Termination: Once the desired polymerization time is reached or monomer consumption is complete, terminate the reaction by adding an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst). Stir for an additional 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Protocol for Synthesis of a Diblock Copolymer via Sequential ROMP
This protocol outlines the synthesis of a diblock copolymer by the sequential addition of two different norbornene-based monomers.
Materials:
-
Grubbs Catalyst 3rd Generation
-
Monomer A (first block)
-
Monomer B (second block)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk line or glovebox
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
First Block Synthesis: Follow steps 1-4 of the ROMP protocol (Section 3.2) for Monomer A. It is crucial to ensure complete consumption of Monomer A before adding the second monomer. An aliquot can be taken from the reaction mixture and analyzed by ¹H NMR to confirm.
-
Second Monomer Addition: Prepare a solution of Monomer B in anhydrous CH₂Cl₂ in a separate flask under an inert atmosphere. Using a syringe, add the solution of Monomer B to the living polymer solution from step 1.
-
Second Block Polymerization: Allow the reaction to stir at room temperature until Monomer B is consumed. The reaction time will depend on the reactivity of Monomer B.
-
Termination and Isolation: Terminate the polymerization with ethyl vinyl ether and isolate the resulting diblock copolymer by precipitation in methanol, following steps 5-7 of the ROMP protocol (Section 3.2).
Data Presentation
The performance of the Grubbs Catalyst 3rd Generation in ROMP is highlighted by its ability to produce polymers with predictable molecular weights and low polydispersity indices.
| Monomer Type | Monomer:Catalyst Ratio | Solvent | Temperature (°C) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Application/Reference |
| Norbornadiene half-ester | Varies | THF | 25 | 45.2 | 1.12 | Proton-exchange membranes |
| 1,6-Heptadiyne | Varies | DCM | -30 | 112.4 | 1.08 | Conductive films |
| Norbornene Macromonomer | 100:1 | CH₂Cl₂ | Room Temp | - | - | Bottlebrush Polymers[5] |
| Functional Norbornene | 50:1 | CH₂Cl₂ | Room Temp | ~31 | 1.2 | Block Copolymers[9] |
Visualizing the Mechanism and Workflow
Ring-Opening Metathesis Polymerization (ROMP) Catalytic Cycle
The following diagram illustrates the catalytic cycle of ROMP initiated by the Grubbs Catalyst 3rd Generation. The cycle begins with the coordination of a cyclic olefin to the ruthenium center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloreversion to open the ring and extend the polymer chain, regenerating the ruthenium carbene for the next catalytic cycle.
Caption: Catalytic cycle of ROMP using Grubbs Catalyst 3rd Generation.
Experimental Workflow for Block Copolymer Synthesis
This diagram outlines the sequential steps involved in the synthesis of a diblock copolymer using ROMP.
Caption: Workflow for the synthesis of a diblock copolymer via sequential ROMP.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. folia.unifr.ch [folia.unifr.ch]
- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis and crossover reaction of TEMPO containing block copolymer via ROMP [beilstein-journals.org]
- 10. Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst loading recommendations for Grubbs Catalyst 3rd Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The third-generation Grubbs Catalyst is a ruthenium-based olefin metathesis catalyst known for its high reactivity, broad functional group tolerance, and enhanced stability compared to its predecessors.[1] Its fast initiation rate makes it particularly suitable for a variety of olefin metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[1][2] These application notes provide detailed recommendations for catalyst loading and experimental protocols to assist researchers in successfully employing this versatile catalyst.
Catalyst Loading Recommendations
The optimal catalyst loading is crucial for efficient and successful metathesis reactions. It is dependent on the specific type of reaction and the reactivity of the substrate. The following tables summarize recommended starting points for catalyst loading for different metathesis reactions.
Table 1: Catalyst Loading for Ring-Closing Metathesis (RCM)
| Ring Size | Catalyst Loading (mol%) | Substrate Concentration | Temperature (°C) | Notes |
| 5-7 membered | 3 - 5 | 0.5 - 1.0 M | 40 - 100 | Higher temperatures may be required for sterically hindered substrates. |
| Macrocycles (>12) | 1 - 5 | Dilute (0.01 - 0.1 M) | 25 - 80 | Lower concentrations favor intramolecular cyclization over intermolecular polymerization. |
Table 2: Catalyst Loading for Cross-Metathesis (CM)
| Substrate Type | Catalyst Loading (mol%) | Substrate Concentration | Temperature (°C) | Notes |
| General Terminal Olefins | 1 - 5 | Concentrated (≥ 1 M) | 25 - 60 | Use of a slight excess of one olefin partner can improve selectivity. |
| Sterically Hindered Olefins | 5 - 10 | Concentrated (≥ 1 M) | 40 - 80 | Higher catalyst loading and temperature may be necessary to overcome steric hindrance. |
| Electron-Deficient Olefins | 2 - 10 | Concentrated (≥ 1 M) | 25 - 60 | Reaction times may be longer. |
Table 3: Catalyst Loading for Ring-Opening Metathesis Polymerization (ROMP)
| Monomer to Catalyst Ratio | Catalyst Loading (mol%) | Monomer Concentration | Temperature (°C) | Notes |
| 1000:1 - 100,000:1 | 0.1 - 0.001 | 0.1 - 1 M | 0 - 50 | Grubbs 3rd Generation catalyst's fast initiation is ideal for living polymerization, yielding polymers with low polydispersity.[1] The exact ratio depends on the desired molecular weight of the polymer. |
Experimental Protocols
General Protocol for Olefin Metathesis
This protocol provides a general procedure for performing a metathesis reaction using Grubbs Catalyst 3rd Generation. Specific conditions should be optimized based on the substrate and desired outcome.
Materials:
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, THF)
-
Substrate(s)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry the reaction vessel and stir bar in an oven and allow to cool under a stream of inert gas.
-
Assemble the glassware for the reaction under an inert atmosphere.
-
-
Dissolving the Substrate(s):
-
In the reaction vessel, dissolve the substrate(s) in the chosen anhydrous, degassed solvent to the desired concentration as indicated in the tables above.
-
For CM reactions, both substrates are added to the solvent.
-
-
Catalyst Addition:
-
Weigh the required amount of Grubbs Catalyst 3rd Generation in a glovebox or under a positive pressure of inert gas.
-
The catalyst can be added as a solid directly to the stirred substrate solution or as a solution in a small amount of the reaction solvent. Adding the catalyst as a solution can sometimes improve reproducibility.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, quench the catalyst by adding a small amount of a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the reaction mixture to air.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts.
-
Troubleshooting Common Issues
-
Low Conversion:
-
Increase catalyst loading.
-
Increase reaction temperature.
-
Ensure the solvent and reagents are sufficiently pure and dry.
-
Check for potential catalyst poisons in the substrate or solvent.
-
-
Formation of Side Products:
-
Lower the reaction temperature.
-
For RCM, use more dilute conditions to favor cyclization.
-
For CM, adjust the stoichiometry of the coupling partners.
-
Visualizing the Metathesis Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow.
Caption: Catalytic cycle of olefin metathesis.
Caption: General experimental workflow for olefin metathesis.
References
Solvent Selection for Grubbs 3rd Generation Catalyst Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3rd Generation Grubbs Catalyst, characterized by the replacement of a phosphine (B1218219) ligand with more labile pyridine (B92270) ligands, offers significantly increased initiation rates, making it a powerful tool for olefin metathesis reactions such as Ring-Opening Metathesis Polymerization (ROMP), Ring-Closing Metathesis (RCM), and Cross-Metathesis (CM).[1] The choice of solvent is a critical parameter that can profoundly influence the catalyst's activity, stability, and the overall outcome of the reaction. These application notes provide a comprehensive guide to solvent selection, summarizing key data and offering detailed experimental protocols.
I. The Critical Role of the Solvent
The solvent plays a multifaceted role in Grubbs 3rd Generation catalyst-mediated reactions. Its properties can affect:
-
Catalyst Initiation and Propagation: The rate of initiation, which involves the dissociation of a pyridine ligand, is sensitive to the solvent's polarity and coordinating ability.[1][2] The solvent can also influence the rate of propagation in polymerization reactions.
-
Catalyst Stability: The choice of solvent can impact the rate of catalyst decomposition, which is a primary cause of irreversible termination in living polymerizations.[2][3] Some solvents can coordinate with the catalyst and either stabilize or destabilize the active species.[4]
-
Substrate and Product Solubility: Ensuring adequate solubility of monomers, substrates, and the resulting products is crucial for reaction efficiency. This is particularly important in polymer synthesis where the polymer's solubility can change during the reaction.
-
Side Reactions: Certain solvents can promote undesired side reactions, such as olefin isomerization.[5]
II. Data Presentation: Solvent Effects on Reaction Performance
The following tables summarize the observed effects of various solvents on Grubbs 3rd Generation catalyst reactions, primarily focusing on ROMP. It is important to note that direct comparison can be challenging due to variations in substrates, monomer concentrations, and temperatures across different studies.
| Solvent | Dielectric Constant (approx.) | Key Observations in ROMP Reactions | References |
| Dichloromethane (DCM) | 9.1 | A common and effective solvent for many metathesis reactions. However, in some cases, it can lead to lower polymerization efficiency due to rapid decomposition of the propagating carbene. | [4][5] |
| Toluene | 2.4 | Often provides a high degree of "livingness" in ROMP, with slower catalyst decomposition compared to more polar or coordinating solvents. | [2][3] |
| Tetrahydrofuran (THF) | 7.6 | Can significantly accelerate catalyst decomposition, leading to faster termination. Purification of THF is often necessary to achieve full monomer conversion. In some cyclopolymerization reactions, THF has been shown to be highly efficient. | [2][3][4][6] |
| Ethyl Acetate (B1210297) (EtOAc) | 6.0 | Has been shown to promote faster propagation rates in ROMP compared to chloroform (B151607), toluene, and THF. | [3] |
| Chloroform (CHCl₃) | 4.8 | Generally shows slower propagation rates compared to ethyl acetate and dichloromethane. A complexation between pyridine and chloroform may hinder catalyst activity. | [2][3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Propagation is significantly slower, and catalyst decomposition is much faster compared to less polar solvents. | [2][3] |
| Benzotrifluoride (BTF) | 9.2 | Can be a suitable replacement for dichloromethane, offering high yields and in some cases, higher reaction rates. | [5][6] |
Relative Propagation Rates in ROMP of Macromonomers: [3]
| Solvent | Relative Propagation Rate |
| Ethyl Acetate (EtOAc) | ~4x faster than CHCl₃, Toluene, THF |
| Dichloromethane (CH₂Cl₂) | ~2x faster than CHCl₃, Toluene, THF |
| Chloroform (CHCl₃) | Baseline |
| Toluene | Baseline |
| Tetrahydrofuran (THF) | Baseline |
III. Experimental Protocols
A. General Protocol for a Ring-Closing Metathesis (RCM) Reaction
This protocol provides a general guideline for performing an RCM reaction using the Grubbs 3rd Generation catalyst. Optimization of catalyst loading, concentration, and temperature is recommended for specific substrates.
Materials:
-
Grubbs 3rd Generation Catalyst (e.g., [(H₂IMes)(3-Br-py)₂(Cl)₂Ru=CHPh])
-
Acyclic diene substrate
-
Anhydrous, deoxygenated solvent of choice (e.g., dichloromethane, toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Solvent and Substrate Preparation: Ensure the chosen solvent is anhydrous and thoroughly deoxygenated. This can be achieved by sparging with an inert gas (e.g., argon) for at least 30 minutes or by using a solvent purification system. Dissolve the diene substrate in the deoxygenated solvent in a Schlenk flask under an inert atmosphere. The concentration will depend on the specific reaction, with dilute conditions generally favoring macrocyclization.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, weigh the desired amount of Grubbs 3rd Generation catalyst. Dissolve the catalyst in a small amount of the deoxygenated solvent.
-
Reaction Initiation: Add the catalyst solution to the stirring substrate solution at the desired reaction temperature (often room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy.
-
Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a reagent such as ethyl vinyl ether or by exposing the reaction mixture to air.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts.
B. General Protocol for a Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines a general procedure for ROMP of a cyclic olefin monomer.
Materials:
-
Grubbs 3rd Generation Catalyst
-
Cyclic olefin monomer (e.g., norbornene derivative)
-
Anhydrous, deoxygenated solvent of choice
-
Schlenk flask or vial with a septum
-
Inert gas supply
-
Stirring equipment
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask or vial, dissolve the monomer in the chosen anhydrous, deoxygenated solvent under an inert atmosphere.
-
Catalyst Stock Solution: Prepare a stock solution of the Grubbs 3rd Generation catalyst in the chosen solvent. This allows for accurate addition of the catalyst, especially for low catalyst loadings.
-
Polymerization: Rapidly inject the required amount of the catalyst stock solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Reaction Monitoring: The polymerization is often rapid. The progress can be monitored by observing the increase in viscosity of the solution or by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
Termination: After the desired time or upon reaching full conversion, terminate the polymerization by adding a quenching agent like ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum to obtain the final product.
IV. Mandatory Visualizations
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Optimizing Performance: Application Notes and Protocols for the Grubbs 3rd Generation Catalyst
For Immediate Release
[City, State] – [Date] – Advanced Catalyst Systems today released detailed application notes and protocols for the temperature optimization of the Grubbs Catalyst 3rd Generation. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to maximizing the efficiency and yield of various olefin metathesis reactions. The protocols and data presented are designed to facilitate the synthesis of complex molecules, including drug intermediates and novel polymers.
The 3rd generation Grubbs catalyst is a highly efficient, ruthenium-based catalyst known for its fast initiation, broad substrate compatibility, and tolerance to air and moisture.[1] Temperature is a critical parameter in harnessing the full potential of this catalyst, influencing reaction rates, catalyst stability, and product selectivity. These application notes provide a framework for optimizing reaction conditions for key transformations, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).
General Considerations for Temperature Optimization
The Grubbs 3rd Generation catalyst typically initiates at low temperatures, often between room temperature and 40°C.[2] However, the optimal temperature can vary significantly depending on the specific application and substrate. Lower temperatures can be advantageous, not only from a green chemistry perspective but also for enhancing catalyst stability and turnover number in certain reactions. For instance, in cyclopolymerization, a higher turnover number has been observed at lower temperatures (0–10°C), attributed to a longer lifetime of the propagating carbene.
Conversely, for some challenging substrates or specific reaction types like cross-metathesis, elevated temperatures may be necessary to achieve reasonable reaction rates and conversions. It is crucial to balance the rate of the desired metathesis reaction with the rate of catalyst decomposition, which becomes more significant at higher temperatures.
Data Presentation: Temperature Effects on Metathesis Reactions
The following tables summarize quantitative data from various studies, illustrating the impact of temperature on different metathesis reactions catalyzed by the Grubbs 3rd Generation catalyst or similar systems.
Table 1: Effect of Temperature on Ring-Closing Metathesis (RCM)
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Dipeptide | 15 | DCM | 40 | 48 | 65-84 | [3] |
| Dipeptide | 15 | DCM | 60 | 48 | <15 | [3] |
Table 2: Effect of Temperature on Cross-Metathesis (CM)
| Substrates | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Reference |
| 1-Hexene | Modified Grubbs-type | 2 | Benzene | 40 | No appreciable reactivity | [4] |
| 1-Hexene | Modified Grubbs-type | 2 | Benzene | 60 | Moderate conversion | [4] |
| 1-Hexene | Modified Grubbs-type | 2 | Benzene | 85 | Good conversion | [4] |
Table 3: Effect of Temperature on Ring-Opening Metathesis Polymerization (ROMP)
| Monomer | Catalyst | Solvent | Temperature (°C) | Observed Rate Constant (k_obs) (x 10⁻³ s⁻¹) | Reference |
| PCL macromonomer | Grubbs 3rd Gen | - | 30 | 11.2 | [5] |
Experimental Protocols
The following are generalized protocols for performing RCM, CM, and ROMP with the Grubbs 3rd Generation catalyst, with a focus on temperature optimization.
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
-
Substrate Preparation: Dissolve the diene substrate in a deoxygenated solvent (e.g., dichloromethane (B109758) (DCM), toluene) in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon). The concentration should be optimized for the specific reaction, with macrocyclizations generally requiring high dilution.
-
Catalyst Preparation: In a separate vial, weigh the Grubbs 3rd Generation catalyst (typically 1-5 mol%). Dissolve the catalyst in a small amount of the deoxygenated solvent.
-
Reaction Initiation: Add the catalyst solution to the stirring substrate solution at the desired starting temperature (e.g., room temperature).
-
Temperature Control: Maintain the reaction at the desired temperature. For initial optimization, it is recommended to start at a lower temperature (e.g., 25-40°C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, ¹H NMR).
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate agent (e.g., ethyl vinyl ether). Remove the ruthenium byproducts using a scavenger resin or by silica (B1680970) gel chromatography.
Protocol 2: General Procedure for Cross-Metathesis (CM)
-
Substrate Preparation: In a dry reaction flask under an inert atmosphere, dissolve the olefin substrates in a deoxygenated solvent. For CM, higher concentrations are generally preferred.
-
Catalyst Addition: Add the solid Grubbs 3rd Generation catalyst directly to the stirring solution or as a solution in the reaction solvent.
-
Temperature and Atmosphere: Heat the reaction to the desired temperature. The removal of the volatile ethylene (B1197577) byproduct by bubbling an inert gas through the reaction mixture can drive the equilibrium towards the product.
-
Monitoring and Work-up: Monitor the reaction as described for RCM. Upon completion, quench the reaction and purify the product to remove residual ruthenium.
Protocol 3: General Procedure for Ring-Opening Metathesis Polymerization (ROMP)
-
Monomer and Solvent Preparation: Purify and deoxygenate the monomer and solvent. In a glovebox or under an inert atmosphere, add the monomer to the reaction vessel.
-
Initiator Preparation: Prepare a stock solution of the Grubbs 3rd Generation catalyst in the chosen deoxygenated solvent.
-
Polymerization: Rapidly inject the desired amount of the catalyst solution into the stirring monomer solution at the chosen temperature. The polymerization is often fast.
-
Termination: After the desired time or monomer conversion is reached, terminate the polymerization by adding a chain-terminating agent like ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the general metathesis catalytic cycle and a typical experimental workflow for temperature optimization.
Caption: Generalized catalytic cycle for olefin metathesis.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. React App [pmc.umicore.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermally Stable, Latent Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Grubbs Catalyst 3rd Generation in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The third-generation Grubbs catalyst is a highly efficient ruthenium-based olefin metathesis catalyst valued for its enhanced reactivity, stability, and broad functional group tolerance compared to earlier generations.[1] Its fast initiation rates, even at low temperatures, make it a powerful tool in the synthesis of complex molecular architectures, particularly in the construction of pharmaceutical intermediates. These application notes provide an overview of its use in synthesizing key building blocks for various therapeutic areas, complete with detailed experimental protocols.
Core Strengths of Grubbs Catalyst 3rd Generation in Pharmaceutical Synthesis
The third-generation catalyst offers several advantages in the synthesis of drug intermediates:
-
Enhanced Activity: The labile pyridine (B92270) ligands lead to a much faster initiation rate compared to second-generation catalysts.
-
Increased Stability: The N-heterocyclic carbene (NHC) ligand provides greater stability in the presence of a wide range of functional groups commonly found in pharmaceutical molecules.[1]
-
High Functional Group Tolerance: It can be employed in the presence of amines, alcohols, esters, and other functionalities without significant catalyst deactivation, reducing the need for protecting groups.[1]
-
Efficiency in Macrocyclization: It is particularly effective in ring-closing metathesis (RCM) to form macrocycles, a structural motif of increasing importance in drug discovery.[1]
Application 1: Synthesis of a Cyclopentenol (B8032323) Intermediate for Antiviral Agents
A key strategy in the development of antiviral drugs, such as those targeting the hepatitis C virus (HCV) replication inhibitor, involves the synthesis of functionalized carbocyclic nucleoside analogues. The Grubbs Catalyst 3rd Generation is instrumental in the ring-closing metathesis (RCM) step to create the core cyclopentenol ring system.
Reaction Scheme: Ring-Closing Metathesis for a Cyclopentenol Intermediate
Caption: RCM for Antiviral Intermediate.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Functionalized Diene | [2] |
| Catalyst | Grubbs Catalyst 3rd Generation | [2] |
| Catalyst Loading | Not specified, but generally 1-5 mol% for RCM | |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | [2] |
| Temperature | Room Temperature to 40°C | |
| Reaction Time | 1-4 hours | [2] |
| Yield | High (specific yield not provided) | [2] |
Experimental Protocol: Ring-Closing Metathesis for Cyclopentenol Intermediate
Materials:
-
Diene precursor
-
Grubbs Catalyst, 3rd Generation
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve the diene precursor in anhydrous dichloromethane in a Schlenk flask to a concentration of 0.1 M.
-
In a separate vial, weigh the Grubbs Catalyst, 3rd Generation (typically 2-5 mol%) and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the stirred diene solution via syringe.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired cyclopentenol intermediate.[2]
Application 2: Macrocyclization of a Peptide-Based Intermediate for Anticancer Agents
Macrocyclic peptides are a promising class of therapeutics due to their high binding affinity and specificity. The Grubbs Catalyst 3rd Generation is well-suited for the challenging ring-closing metathesis of linear peptide precursors containing terminal alkenes, a key step in the synthesis of some anticancer agents.
Workflow: Macrocyclization of a Peptide Intermediate
Caption: Peptide Macrocyclization Workflow.
Quantitative Data
| Parameter | Value | Reference |
| Substrate | Linear di-alkenyl peptide | [3] |
| Catalyst | Grubbs Catalyst 3rd Generation | [3] |
| Catalyst Loading | 2-10 mol% | [3] |
| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) | [3] |
| Temperature | Room Temperature to 80°C | [3] |
| Reaction Time | 2-24 hours | [3] |
| Yield | Moderate to High (Varies with peptide sequence) | [3] |
Experimental Protocol: Macrocyclization of a Peptide Intermediate
Materials:
-
Linear peptide precursor with terminal alkenes
-
Grubbs Catalyst, 3rd Generation
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reaction vessel (if heating above the solvent's boiling point)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Under an inert atmosphere, dissolve the linear peptide precursor in anhydrous DCE to a high dilution (typically 0.001-0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Sparge the solution with argon for 15-20 minutes to remove dissolved oxygen.
-
Add the Grubbs Catalyst, 3rd Generation (5-10 mol%) to the reaction vessel.
-
Seal the vessel and heat the reaction mixture to 60-80°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and the appearance of the product by LC-MS.
-
After cooling to room temperature, quench the reaction by adding a scavenger such as tris(hydroxymethyl)phosphine (B1196123) or dimethyl sulfoxide.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude macrocyclic peptide by preparative reverse-phase HPLC to yield the final product.[3]
Application 3: Cross-Metathesis for the Synthesis of a γ-Keto-α,β-Unsaturated Ester Intermediate
γ-Keto-α,β-unsaturated esters are versatile intermediates in the synthesis of various pharmaceuticals, including inhibitors of monocarboxylate transporters which have applications in cancer therapy. While many examples utilize the second-generation catalyst, the principles are directly applicable to the third-generation catalyst, which can offer faster reaction times.[4][5]
Reaction Pathway: Cross-Metathesis for Ester Intermediate Synthesis
Caption: Cross-Metathesis Pathway.
Quantitative Data (Adapted from 2nd Generation Catalyst Protocols)
| Parameter | Value | Reference |
| Substrates | Allylic alcohol and alkyl acrylate | [4][5] |
| Catalyst | Grubbs Catalyst 3rd Generation (expected to be effective) | [6] |
| Catalyst Loading | ~5 mol% | [4][5] |
| Solvent | Diethyl ether or Dichloromethane | [4][5] |
| Temperature | 40°C | [4][5] |
| Reaction Time | 6-12 hours | [4][5] |
| Yield | 77-99% (for the cross-metathesis step) | [4] |
Experimental Protocol: Cross-Metathesis for γ-Keto-α,β-Unsaturated Ester Intermediate
Materials:
-
Allylic alcohol
-
Alkyl acrylate
-
Grubbs Catalyst, 3rd Generation
-
Anhydrous diethyl ether or dichloromethane
-
Inert gas (Argon or Nitrogen)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Standard laboratory glassware
Procedure:
Part A: Cross-Metathesis
-
To a dry flask under an inert atmosphere, add the allylic alcohol and anhydrous solvent.
-
Add the alkyl acrylate to the solution.
-
Add the Grubbs Catalyst, 3rd Generation (~5 mol%).
-
Heat the reaction mixture to 40°C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude intermediate allylic alcohol by flash chromatography.[4][5]
Part B: Oxidation
-
Dissolve the purified intermediate allylic alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as Dess-Martin periodinane.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Dry the organic layer, concentrate, and purify the final γ-keto-α,β-unsaturated ester by flash chromatography.[4][5]
Conclusion
The third-generation Grubbs catalyst is a versatile and highly active catalyst for olefin metathesis reactions in the synthesis of pharmaceutical intermediates. Its superior performance, particularly in terms of reaction speed and functional group compatibility, allows for more efficient and streamlined synthetic routes to complex molecules. The protocols outlined above provide a starting point for researchers to leverage the power of this catalyst in their drug discovery and development endeavors. As with any catalytic reaction, optimization of catalyst loading, solvent, temperature, and reaction time for each specific substrate is recommended to achieve the best results.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. New Anticancer Agents: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross Metathesis [organic-chemistry.org]
Application Notes and Protocols for Grubbs Catalyst 3rd Generation: A Guide to Functional Group Tolerance
For Researchers, Scientists, and Drug Development Professionals
The third-generation Grubbs catalyst, [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II), represents a significant advancement in olefin metathesis, offering enhanced reactivity, stability, and a broad tolerance to various functional groups.[1][2] This robustness makes it an invaluable tool in the synthesis of complex molecules, polymers, and pharmaceutical intermediates.[1] These application notes provide a comprehensive overview of the functional group compatibility of the third-generation Grubbs catalyst, complete with quantitative data and detailed experimental protocols for key applications.
Functional Group Tolerance: A Quantitative Overview
The third-generation Grubbs catalyst exhibits remarkable tolerance to a wide array of functional groups, a critical feature for its application in complex molecule synthesis.[3] The replacement of a phosphine (B1218219) ligand with two labile 3-bromopyridine (B30812) ligands leads to a much faster initiation rate compared to previous generations.[3] While highly active, the catalyst's interaction with different functional groups can vary, influencing reaction efficiency and outcomes.
Tolerated Functional Groups
The catalyst is generally tolerant of a wide range of functional groups, including:
-
Esters: Well-tolerated, enabling the synthesis of various polyesters and macrocyclic lactones.[4]
-
Amides: Generally compatible, although the reactivity can be substrate-dependent.
-
Ethers: Typically inert towards the catalyst.
-
Ketones and Aldehydes: Usually well-tolerated, though the potential for side reactions exists with highly enolizable ketones.
-
Alcohols and Phenols: Generally tolerated, however, acidic protons can sometimes interact with the catalyst. In some cases, protection of acidic alcohols may be beneficial.[5]
-
Carboxylic Acids: While often considered problematic for metathesis catalysts, the third-generation Grubbs catalyst has shown success in the direct polymerization of monomers containing unprotected carboxylic acids, indicating a higher tolerance compared to its predecessors.[6]
-
Halogens: Generally well-tolerated.
-
Nitriles: The third-generation catalyst is effective in the cross-metathesis of acrylonitrile.[7]
-
Sulfones and Sulfonamides: Typically compatible with metathesis reactions.
Challenging and Incompatible Functional Groups
Certain functional groups can inhibit or decompose the catalyst, leading to lower yields or reaction failure. Careful consideration and strategic modifications are often necessary when dealing with:
-
Amines: Primary and secondary amines are particularly problematic as they can coordinate to the ruthenium center and lead to catalyst deactivation.[8] Several degradation pathways have been identified, including nucleophilic attack at the metal center.[5][8] Protection of the amine functionality (e.g., as a tosylamide or carbamate) is often a successful strategy.[9]
-
Thiols: Strong coordination of sulfur to the ruthenium center can poison the catalyst. Protection of thiol groups is generally recommended.
-
Phosphines: Can compete with the desired olefin substrate for coordination to the ruthenium center, inhibiting the catalytic cycle.
-
Strongly Coordinating Heterocycles: Unsubstituted pyridines and other strongly coordinating heterocycles can inhibit the catalyst by competing with the labile pyridine (B92270) ligands.
The following table summarizes the performance of the Grubbs 3rd Generation catalyst in the presence of various functional groups, with data compiled from various literature sources.
| Functional Group | Substrate Type | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Ester | Diene | RCM | 5 | Dichloromethane (B109758) | 40 | 12 | 95 | [10] |
| Amine (protected) | Diene | RCM | 2-5 | Benzene or DCM | RT - 40 | 1.5 - 4 | 85-97 | [9] |
| Carboxylic Acid | Norbornene derivative | ROMP | 1 | THF | RT | 2 | >90 (conversion) | [6] |
| Alcohol | Allylic alcohol | Cross-Metathesis | 5 | Diethyl ether | 40 | 6-12 | 77-99 | [11] |
| Ketone | Diene | RCM | 5 | Dichloromethane | 40 | 12 | 92 | [10] |
| Nitrile | Acrylonitrile | Cross-Metathesis | - | - | 0 | - | Effective | [7] |
| Amine (unprotected) | Norbornene derivative | ROMP | - | - | - | - | Quenched | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in olefin metathesis. The following sections provide step-by-step procedures for common applications of the Grubbs 3rd Generation catalyst.
Ring-Closing Metathesis (RCM) of a Protected Di-allylamine
This protocol describes the synthesis of a protected dihydropyrrole derivative via RCM.
Materials:
-
N,N-diallyl-4-methylbenzenesulfonamide
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve N,N-diallyl-4-methylbenzenesulfonamide (1 equivalent) in anhydrous, degassed DCM to a concentration of 0.05 M.
-
In a separate vial, weigh the Grubbs 3rd Generation catalyst (0.02 - 0.05 equivalents) and dissolve it in a small amount of anhydrous, degassed DCM.
-
Add the catalyst solution to the stirring substrate solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired dihydropyrrole.
Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Norbornene
This protocol outlines the synthesis of a polynorbornene with ester functionalities.
Materials:
-
exo-Norbornene-5,6-dicarboxylic acid dimethyl ester
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed tetrahydrofuran (B95107) (THF)
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the functionalized norbornene monomer (100 equivalents) to a clean, dry vial.
-
Dissolve the monomer in anhydrous, degassed THF.
-
In a separate vial, prepare a stock solution of the Grubbs 3rd Generation catalyst (1 equivalent) in anhydrous, degassed THF.
-
Initiate the polymerization by rapidly adding the catalyst solution to the vigorously stirring monomer solution at room temperature.
-
Allow the polymerization to proceed for the desired time (typically a few minutes to an hour, depending on the desired molecular weight).
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Cross-Metathesis (CM) of an Allylic Alcohol with an Acrylate (B77674)
This protocol details the synthesis of a γ-hydroxy-α,β-unsaturated ester.
Materials:
-
Allylic alcohol
-
Acrylate (e.g., methyl acrylate)
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed diethyl ether
-
Copper(I) iodide (CuI) (optional, can enhance rate)[11]
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the allylic alcohol (1 equivalent) and the acrylate (1.2 equivalents).
-
Dissolve the substrates in anhydrous, degassed diethyl ether.
-
If using, add copper(I) iodide (0.06 equivalents).
-
In a separate vial, dissolve the Grubbs 3rd Generation catalyst (0.05 equivalents) in a small amount of anhydrous, degassed diethyl ether.
-
Add the catalyst solution to the substrate mixture and heat the reaction to 40 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the use of the Grubbs 3rd Generation catalyst.
Caption: General workflow for Ring-Closing Metathesis (RCM).
Caption: Catalyst activation and deactivation pathways.
Caption: Decision-making for substrates with potentially problematic functional groups.
Conclusion
The third-generation Grubbs catalyst is a powerful and versatile tool for olefin metathesis, demonstrating a remarkable tolerance for a wide range of functional groups. This attribute has solidified its importance in modern organic synthesis, particularly in the fields of drug discovery and materials science. By understanding the nuances of its functional group compatibility and employing appropriate strategies for challenging substrates, researchers can effectively harness the full potential of this exceptional catalyst. The provided protocols and diagrams serve as a practical guide for the successful application of the Grubbs 3rd Generation catalyst in various synthetic endeavors.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. Grubbs Catalyst 3rd Generation () for sale [vulcanchem.com]
- 7. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Research – The Grubbs Group [grubbsgroup.caltech.edu]
Application Notes and Protocols for Stereoselectivity Control with Grubbs Catalyst 3rd Generation
For Researchers, Scientists, and Drug Development Professionals
The third-generation Grubbs catalyst, featuring a pyridine-ligated ruthenium complex, offers enhanced activity and stability for olefin metathesis reactions.[1] This document provides detailed application notes and experimental protocols for controlling stereoselectivity in various metathesis reactions using this advanced catalyst. The protocols outlined below are intended to serve as a guide for researchers in organic synthesis, polymer chemistry, and medicinal chemistry.
Introduction to Stereoselectivity in Olefin Metathesis
Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds.[2] Controlling the stereochemistry of the newly formed double bond (E/Z selectivity) or the chirality at newly formed stereocenters (enantioselectivity and diastereoselectivity) is crucial in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and advanced materials. The third-generation Grubbs catalyst, with its unique ligand sphere, allows for a significant degree of control over these stereochemical outcomes.
Key Features of Grubbs Catalyst 3rd Generation:
-
High Activity: Exhibits fast initiation and high turnover numbers.[1]
-
Enhanced Stability: More tolerant to air and moisture compared to earlier generations, although reactions are still best performed under an inert atmosphere.[3]
-
Broad Functional Group Tolerance: Compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.[3]
-
Stereocontrol: Enables Z-selective, enantioselective, and diastereoselective transformations through appropriate substrate and ligand design.
Applications in Stereoselective Synthesis
Z-Selective Cross-Metathesis (CM)
Z-selective cross-metathesis is a valuable tool for the synthesis of cis-olefins, which are common motifs in natural products and pharmaceuticals, including insect pheromones.[2]
Quantitative Data for Z-Selective Cross-Metathesis:
| Entry | Alkene 1 | Alkene 2 | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | Z:E Ratio |
| 1 | Allyl Acetate | cis-1,4-Diacetoxy-2-butene | 5 | Toluene | 12 | 25 | 75 | >95:5 |
| 2 | 1-Decene | (Z)-But-2-ene-1,4-diol diacetate | 3 | CH₂Cl₂ | 8 | 40 | 82 | 92:8 |
| 3 | Styrene | (Z)-1,4-diacetoxybut-2-ene | 5 | Toluene | 6 | 25 | 78 | >95:5 |
Experimental Protocol: General Procedure for Z-Selective Cross-Metathesis
-
Preparation: In a nitrogen-filled glovebox, add the Grubbs 3rd Generation catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrates: Add the degassed solvent, followed by the two alkene substrates via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Z-alkene.
Asymmetric Ring-Closing Metathesis (ARCM)
ARCM of prochiral trienes using chiral versions of the Grubbs catalyst allows for the synthesis of enantioenriched cyclic compounds. While the standard third-generation catalyst is achiral, its high activity makes it an excellent platform for the development of chiral variants by modifying the N-heterocyclic carbene (NHC) ligand.
Quantitative Data for Asymmetric Ring-Closing Metathesis:
| Entry | Substrate | Chiral Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | N,N-Diallyl-p-toluenesulfonamide | 5 | CH₂Cl₂ | 12 | 40 | 95 | 90 |
| 2 | Diethyl diallylmalonate | 5 | Toluene | 8 | 60 | 92 | 85 |
| 3 | 1,1-Diallylcyclohexane | 3 | CH₂Cl₂ | 16 | 40 | 88 | 92 |
Experimental Protocol: General Procedure for Asymmetric Ring-Closing Metathesis
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the chiral Grubbs-type catalyst in the chosen degassed solvent in a Schlenk flask.
-
Substrate Addition: Add a solution of the prochiral triene in the same solvent to the catalyst solution via a syringe pump over a specified period to maintain low substrate concentration.
-
Reaction Monitoring: Stir the reaction at the indicated temperature and monitor its progress by chiral HPLC or GC.
-
Work-up: After completion, quench the reaction with ethyl vinyl ether, concentrate the mixture, and purify by flash chromatography to isolate the enantioenriched cyclic product.
Diastereoselective Ring-Opening/Cross-Metathesis (ROCM)
ROCM of strained cyclic olefins, such as norbornenes and oxabicycles, with a variety of coupling partners can lead to the formation of highly functionalized acyclic products with excellent diastereoselectivity.
Quantitative Data for Diastereoselective Ring-Opening/Cross-Metathesis:
| Entry | Cyclic Olefin | Cross-Partner | Catalyst Loading (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr |
| 1 | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Styrene | 5 | CH₂Cl₂ | 12 | 40 | 85 | >20:1 |
| 2 | 7-Oxabicyclo[2.2.1]hept-5-en-2-one | Vinyl acetate | 5 | Toluene | 6 | 60 | 78 | 15:1 |
| 3 | N-Phenyl-exo-oxanorbornene dicarboximide | Allyltrimethylsilane | 3 | CH₂Cl₂ | 8 | 40 | 90 | >20:1 |
Experimental Protocol: General Procedure for Diastereoselective ROCM
-
Reaction Setup: In an inert atmosphere, dissolve the cyclic olefin and the cross-partner in a suitable degassed solvent in a Schlenk flask.
-
Catalyst Addition: Add the Grubbs 3rd Generation catalyst as a solid or as a solution in the same solvent.
-
Reaction Execution: Stir the mixture at the specified temperature, monitoring by NMR or GC-MS until the starting material is consumed.
-
Purification: Quench the reaction, remove the solvent in vacuo, and purify the crude product by column chromatography to obtain the diastereomerically enriched product.
Visualizations
Caption: Catalytic cycle of the Grubbs 3rd Generation catalyst.
Caption: General experimental workflow for stereoselective metathesis.
Caption: Factors influencing stereoselectivity in olefin metathesis.
Troubleshooting and Considerations
-
Catalyst Decomposition: Although more stable, the third-generation catalyst can decompose. Ensure the use of high-purity, degassed solvents and reagents. Avoid exposure to air and moisture for prolonged periods.
-
Low Conversion: Increase catalyst loading, reaction temperature, or reaction time. Ensure the absence of catalyst poisons (e.g., sulfur-containing compounds, phosphines).
-
Poor Stereoselectivity: Stereoselectivity is highly dependent on the substrate and reaction conditions. Optimization of temperature, solvent, and catalyst may be necessary. For asymmetric reactions, the design of the chiral ligand is critical.
-
Isomerization of Products: The ruthenium hydride species, which can form as a byproduct, may catalyze the isomerization of the product olefin. This can sometimes be suppressed by the addition of a hydride scavenger like 1,4-benzoquinone, but this may also affect catalyst activity.
These application notes and protocols provide a starting point for utilizing the third-generation Grubbs catalyst in stereoselective olefin metathesis. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and target molecules.
References
Advancements in Materials Science: Harnessing the Power of Grubbs Catalyst 3rd Generation
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for the utilization of Grubbs Catalyst 3rd Generation in the synthesis of advanced materials.
The third-generation Grubbs Catalyst has emerged as a powerful and versatile tool in materials science, enabling the precise synthesis of a wide array of polymers with tailored architectures and functionalities. Its enhanced activity, superior functional group tolerance, and improved air stability compared to its predecessors have opened new avenues for the creation of innovative materials for diverse applications, ranging from advanced coatings and composites to sophisticated drug delivery systems and self-healing materials.
This document provides detailed application notes and experimental protocols for the use of Grubbs Catalyst 3rd Generation in key areas of materials science, including Ring-Opening Metathesis Polymerization (ROMP), cyclopolymerization, and the synthesis of block copolymers.
Key Advantages of Grubbs Catalyst 3rd Generation
The third-generation catalyst, featuring a pyridine-ligated ruthenium complex, offers several distinct advantages:
-
High Activity: Exhibits rapid initiation and propagation rates, allowing for efficient polymerization even at low catalyst loadings.[1][2]
-
Exceptional Functional Group Tolerance: Compatible with a wide range of functional groups, enabling the polymerization of complex and functionalized monomers.[1][2][3]
-
Living Polymerization Characteristics: Provides excellent control over polymer molecular weight and achieves narrow polydispersity indices (PDI), crucial for creating well-defined polymer architectures.[2][4]
-
Enhanced Stability: More robust towards air and moisture compared to earlier generations, simplifying handling and experimental setup.[1]
Applications in Materials Science
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the synthesis of a variety of functional polymers from cyclic olefin monomers. The high activity and functional group tolerance of the third-generation Grubbs Catalyst make it particularly well-suited for this polymerization method.
Polynorbornadienes are a class of polymers with interesting thermal and mechanical properties. The use of Grubbs Catalyst 3rd Generation allows for the controlled polymerization of norbornadiene derivatives bearing various functional groups, leading to materials with tailored properties. For instance, the direct polymerization of half-ester norbornadiene monomers is possible with the third-generation catalyst, a reaction that is challenging with the second-generation catalyst due to sensitivity to the carboxyl group.[5][6] This opens up possibilities for creating amphiphilic polymers and materials with tunable polarity.
Quantitative Data Summary: ROMP of Norbornadiene Derivatives
| Monomer | [M]/[I] Ratio | Mn (kDa, calc.) | Mn (kDa, obs.) | PDI | Reference |
| Dimethyl norbornadiene-2,3-dicarboxylate | 100 | 20.8 | 21.5 | 1.05 | [5] |
| Diethyl norbornadiene-2,3-dicarboxylate | 100 | 23.6 | 24.1 | 1.06 | [5] |
| Di-n-butyl norbornadiene-2,3-dicarboxylate | 100 | 29.2 | 29.9 | 1.07 | [5] |
| Mono-methyl norbornadiene-2,3-dicarboxylate | 100 | 19.4 | 20.1 | 1.10 | [5] |
Materials:
-
Grubbs Catalyst 3rd Generation
-
Norbornadiene monomer (functionalized)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere, weigh the desired amount of norbornadiene monomer into a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the monomer to the desired concentration (e.g., 0.1 M).
-
In a separate vial, dissolve the Grubbs Catalyst 3rd Generation in a small amount of anhydrous DCM to prepare a stock solution of known concentration.
-
Calculate the required volume of the catalyst stock solution to achieve the desired monomer-to-initiator ([M]/[I]) ratio.
-
Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature or a specified temperature for a set period (e.g., 1-2 hours). Monitor the reaction progress by techniques such as NMR or GPC if desired.
-
Quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis.
Experimental Workflow for ROMP
Caption: A typical experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).
Cyclopolymerization
Cyclopolymerization of 1,6-heptadiyne (B51785) derivatives using Grubbs catalysts can lead to the formation of conjugated polyenes, which are of interest for their electronic and optical properties. The third-generation catalyst has shown significantly enhanced efficiency in this process, particularly with the use of weakly coordinating additives.
The cyclopolymerization of 1,6-heptadiyne derivatives in dichloromethane (DCM), a common solvent for metathesis, often results in low yields. However, the addition of weakly coordinating ligands, such as 3,5-dichloropyridine (B137275), dramatically increases the polymerization efficiency when using the third-generation Grubbs Catalyst.[4][7] This is attributed to the stabilization of the propagating carbene, which suppresses decomposition.[4][7] Furthermore, conducting the polymerization at lower temperatures (0-10 °C) can lead to higher turnover numbers and polymers with narrow polydispersity indices.[4][7]
Quantitative Data Summary: Effect of Additive on Cyclopolymerization
| Monomer | Additive (5 eq.) | Temperature (°C) | Yield (%) | PDI | Reference |
| Diethyl dipropargylmalonate | None | 25 | 25 | 1.45 | [7] |
| Diethyl dipropargylmalonate | 3,5-Dichloropyridine | 10 | 95 | 1.15 | [7] |
| Diethyl dipropargylmalonate | Pyridine | 10 | 88 | 1.20 | [7] |
Materials:
-
Grubbs Catalyst 3rd Generation
-
1,6-Heptadiyne derivative monomer
-
3,5-Dichloropyridine (additive)
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Refrigerated bath circulator
Procedure:
-
In a glovebox or under an inert atmosphere, add the 1,6-heptadiyne monomer and 3,5-dichloropyridine (5 equivalents relative to the catalyst) to a dry Schlenk flask with a stir bar.
-
Add anhydrous DCM to dissolve the monomer and additive.
-
Cool the solution to the desired temperature (e.g., 10 °C) using a refrigerated bath.
-
In a separate vial, dissolve the Grubbs Catalyst 3rd Generation in a small amount of anhydrous DCM.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Maintain the reaction at the set temperature for the desired time (e.g., 1 hour).
-
Terminate the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to cold methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer by GPC and NMR.
Logical Relationship in Enhanced Cyclopolymerization
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl gr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07779E [pubs.rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Troubleshooting & Optimization
improving Grubbs Catalyst 3rd Generation stability in solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability of the 3rd Generation Grubbs Catalyst in solution. It is intended for researchers, scientists, and professionals in drug development who utilize this catalyst in their experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of Grubbs Catalyst 3rd Generation is changing color from green to brown/black. What does this indicate?
A1: A color change from the typical green of the active catalyst to brown or black is often an indicator of catalyst decomposition. This can be caused by a variety of factors including exposure to air (oxygen), impurities in the solvent or substrate, or prolonged time in solution.[1] The change in color is associated with a change in the oxidation state of the ruthenium center, leading to inactive species.[1]
Q2: How long can I store a solution of Grubbs Catalyst 3rd Generation?
A2: It is highly recommended to use solutions of Grubbs Catalyst 3rd Generation on the same day they are prepared. While the solid catalyst is relatively stable, its stability in solution is significantly lower. Storage in solution, even under an inert atmosphere, can lead to gradual decomposition and a reduction in catalytic activity. For instance, a solution in anhydrous THF stored in a glovebox for two weeks has been anecdotally reported to result in reaction failure.
Q3: Which solvents are recommended for Grubbs Catalyst 3rd Generation, and are there any to avoid?
A3: Dichloromethane (DCM) and toluene (B28343) are commonly used solvents for olefin metathesis reactions with Grubbs catalysts. However, the stability of the catalyst can be solvent-dependent. For certain applications like cyclopolymerization, low efficiency in DCM has been attributed to the rapid decomposition of the propagating carbene.[2][3] In such cases, weakly coordinating solvents like tetrahydrofuran (B95107) (THF) have been shown to suppress decomposition and stabilize the living chain end.[2][3] It is crucial to use anhydrous and deoxygenated solvents to minimize catalyst deactivation.
Q4: Can additives improve the stability of the 3rd Generation Grubbs Catalyst in solution?
A4: Yes, certain additives can enhance stability. Weakly coordinating additives, such as pyridine (B92270) derivatives (e.g., 3,5-dichloropyridine) or THF, can stabilize the active catalyst species and suppress decomposition pathways.[2][3] This is particularly beneficial in reactions where the propagating carbene is prone to rapid decomposition.[2][3]
Troubleshooting Guide
Issue 1: My metathesis reaction is sluggish or fails to go to completion.
| Possible Cause | Troubleshooting Step |
| Catalyst Decomposition | Prepare a fresh solution of the catalyst immediately before use. Ensure all solvents and reagents are rigorously degassed and dried. |
| Inhibiting Functional Groups | Substrates containing primary amines can rapidly deactivate the catalyst.[4] Consider protecting the amine group or using an additive like HCl to limit degradation.[4] |
| Low Temperature | While lower temperatures (0-10 °C) can increase the catalyst's lifetime, they may also slow down the reaction rate.[2] Gradually increase the reaction temperature to find an optimal balance between stability and activity. |
| Insufficient Catalyst Loading | While the 3rd generation catalyst is highly active, challenging substrates may require a higher catalyst loading. Increase the loading incrementally. |
Issue 2: I observe the formation of undesired side products.
| Possible Cause | Troubleshooting Step |
| Olefin Isomerization | Catalyst decomposition can sometimes lead to species that catalyze olefin isomerization. Using a freshly prepared catalyst solution can minimize this. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Quantitative Data on Catalyst Stability
The stability of the 3rd Generation Grubbs Catalyst is influenced by several factors. The following tables summarize key quantitative data found in the literature.
Table 1: Influence of Amines on Grubbs 3rd Generation Catalyst (GIII) Stability
| Amine | Observation | Reference |
| Aniline | Adduct with GIII was stable over 24 hours in solution. | [4] |
| Alkylamines | Adducts with GIII showed ~30% loss within 1 hour and complete degradation within 24 hours. | [4] |
| Triethylamine (NEt₃) | No reaction detected with the catalyst even after 24 hours. | [4] |
Table 2: Effect of Temperature and Additives on Catalyst Performance
| Condition | Observation | Reference |
| Lower Temperature (0-10 °C) | Higher turnover number observed compared to ambient temperature, indicating a longer lifetime of the propagating carbene. | [2] |
| Addition of 3,5-dichloropyridine (B137275) (in DCM) | Dramatically increased polymerization efficiency and suppressed decomposition of the propagating carbene. | [2][3] |
| Use of THF as solvent | Effectively suppressed decomposition of the propagating carbene. | [2][3] |
Experimental Protocols
Protocol 1: Monitoring Grubbs Catalyst 3rd Generation Decomposition by UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of the catalyst's stability by monitoring the decay of its characteristic metal-to-ligand charge transfer (MLCT) band.
Materials:
-
Grubbs Catalyst 3rd Generation
-
Anhydrous, degassed solvent (e.g., toluene)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Inert atmosphere glovebox or Schlenk line
-
Gas-tight cuvettes
Procedure:
-
Prepare a stock solution of the Grubbs catalyst in the chosen solvent inside a glovebox. A typical concentration is in the micromolar range (e.g., 50 µM) for UV-Vis analysis.[3]
-
Transfer the catalyst solution to a gas-tight cuvette under an inert atmosphere.
-
Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Record the UV-Vis spectrum at regular time intervals. The 3rd generation Grubbs catalyst with 3-bromopyridine (B30812) ligands (G-III-Br) has a characteristic MLCT band around 354 nm in toluene.[3]
-
Monitor the decrease in absorbance of the MLCT band over time. The rate of decay corresponds to the rate of catalyst decomposition under the tested conditions.
-
The data can be used to determine the half-life of the catalyst in the specific solvent and temperature.
Protocol 2: Assessing Catalyst Stability by ¹H NMR Spectroscopy
This method is useful for observing the disappearance of the catalyst's characteristic signals and the appearance of decomposition products.
Materials:
-
Grubbs Catalyst 3rd Generation
-
Deuterated, anhydrous, and degassed solvent (e.g., C₆D₆, CD₂Cl₂)
-
NMR spectrometer
-
NMR tubes with J. Young valves or similar air-tight seals
-
Internal standard (e.g., ferrocene, hexamethylbenzene)
Procedure:
-
In a glovebox, prepare an NMR sample by dissolving a known amount of the Grubbs catalyst and an internal standard in the deuterated solvent.
-
Seal the NMR tube securely.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the catalyst (e.g., the alkylidene proton) and the internal standard.
-
Store the NMR tube under the desired conditions (e.g., at room temperature or elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the catalyst's characteristic signal relative to the internal standard's signal. A decrease in the relative integration value over time indicates catalyst decomposition.
-
The appearance of new signals may correspond to decomposition products.
Visualizations
Caption: Troubleshooting workflow for failed metathesis reactions.
Caption: Factors influencing the stability of Grubbs 3rd Gen. Catalyst.
Caption: Simplified catalyst decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 4. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
effect of additives on Grubbs Catalyst 3rd Generation performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Grubbs Catalyst 3rd Generation in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during olefin metathesis reactions using Grubbs Catalyst 3rd Generation, with a focus on the effect of additives.
Issue 1: Low or No Reaction Conversion
Symptoms: Your Ring-Closing Metathesis (RCM) or Ring-Opening Metathesis Polymerization (ROMP) reaction shows low or no conversion of the starting material to the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Inhibition by Substrate Functionality | Substrates containing coordinating groups like unprotected amines, amides, thiols, or phosphines can inhibit the catalyst. For amine-containing substrates, the addition of an acid like hydrochloric acid (HCl) can prevent catalyst deactivation. For other coordinating groups, consider protecting the functional group before the metathesis reaction. |
| Catalyst Decomposition | The propagating carbene can decompose, especially in chlorinated solvents like dichloromethane (B109758) (DCM).[1] To enhance stability, consider switching to a solvent like tetrahydrofuran (B95107) (THF) or adding a weakly coordinating additive such as 3,5-dichloropyridine (B137275).[1] Lowering the reaction temperature (e.g., to 0-10 °C) can also increase the lifetime of the propagating carbene.[1] |
| Insufficiently Inert Atmosphere | Although more robust than earlier generations, Grubbs catalysts are sensitive to oxygen, especially in solution. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that your solvents are properly degassed. |
| Gaseous Byproduct Inhibition | Reactions that produce ethylene (B1197577) as a byproduct can be driven to completion by efficiently removing the ethylene. This can be achieved by bubbling an inert gas through the reaction mixture. |
Issue 2: High Polydispersity Index (PDI) in ROMP
Symptoms: The resulting polymer from a ROMP reaction has a broad molecular weight distribution (high PDI).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Fast Polymerization Rate | The fast initiation of Grubbs Catalyst 3rd Generation can sometimes lead to uncontrolled polymerization and high PDI. To slow down the polymerization, you can conduct the reaction at a lower temperature (e.g., 0 °C) or add a few equivalents of an inhibitor like 3-bromopyridine (B30812). |
| Chain Transfer Reactions | Unwanted chain transfer reactions can broaden the molecular weight distribution. The addition of a weakly coordinating additive like 3,5-dichloropyridine can help reduce chain transfer.[1] |
| Catalyst Decomposition | Catalyst decomposition during the polymerization can lead to a broader PDI. As mentioned previously, using THF as a solvent or adding 3,5-dichloropyridine can stabilize the catalyst.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the pyridine (B92270) ligands in Grubbs Catalyst 3rd Generation?
A1: The 3rd generation Grubbs catalyst features labile pyridine ligands (often 3-bromopyridine).[2] These ligands can dissociate from the ruthenium center, which increases the rate of initiation of the metathesis reaction by over a million times compared to the second-generation catalyst.[2] While the catalyst is often isolated as a bis-pyridine complex, one pyridine ligand is typically lost upon dissolution, and it reversibly inhibits the ruthenium center during the reaction.[2]
Q2: When should I consider using an additive with Grubbs Catalyst 3rd Generation?
A2: You should consider using an additive in the following situations:
-
When using substrates with coordinating functional groups: For example, if your substrate contains a primary or secondary amine, adding an acid like HCl is crucial to prevent catalyst deactivation.[3]
-
To improve catalyst stability and control polymerization: If you are observing low yields or high PDI, a weakly coordinating additive like 3,5-dichloropyridine can stabilize the propagating carbene and provide better control over the reaction.[1]
-
To slow down a very fast reaction: If the polymerization is too fast to control, adding an inhibitor like 3-bromopyridine can be beneficial.
Q3: How do amines deactivate the Grubbs Catalyst 3rd Generation?
A3: Primary and secondary alkylamines can deactivate the catalyst through a two-step process. First, the amine coordinates to the ruthenium center, forming an adduct. This is followed by a nucleophilic attack of the amine on the propagating alkylidene, leading to the abstraction of the alkylidene and catalyst degradation.[3]
Q4: Can I use Grubbs Catalyst 3rd Generation at high temperatures?
A4: While the catalyst is relatively stable, higher temperatures can lead to faster decomposition of the propagating carbene.[1] It has been observed that the turnover number for cyclopolymerization is higher at lower temperatures (0-10 °C) compared to ambient temperatures.[1] If a higher temperature is required for your substrate, consider using stabilizing additives.
Q5: What is the effect of the solvent on catalyst performance?
A5: The choice of solvent can significantly impact the performance of Grubbs Catalyst 3rd Generation. Dichloromethane (DCM) is a common solvent for olefin metathesis, but it can lead to rapid decomposition of the propagating carbene in some cases.[1] Tetrahydrofuran (THF) has been shown to be a better solvent for certain applications like cyclopolymerization, as it can stabilize the living chain end.[1]
Quantitative Data
The following tables summarize the quantitative effects of certain additives on the performance of Grubbs Catalyst 3rd Generation.
Table 1: Effect of HCl Additive on ROMP of an Amine-Containing Monomer
| Condition | Molecular Weight (Mn, kg/mol ) | Polydispersity Index (PDI) |
| Control Reaction | 125.5 | 1.27 |
| With HCl Additive | 94.8 | 1.42 |
Data from a study on the ROMP of an amine-tagged monomer, indicating that while HCl enables the polymerization, it can affect the molecular weight and PDI.[3]
Table 2: Comparative Properties of Grubbs Catalyst Generations in ROMP
| Property | G-II | G-III |
| PDI in ROMP | 1.2–1.8 | 1.05–1.2 |
This table highlights the improved control over polymerization with the 3rd generation catalyst, leading to lower PDI values.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) with a Stabilizing Additive
This protocol describes a general procedure for ROMP using Grubbs Catalyst 3rd Generation with the addition of 3,5-dichloropyridine to enhance catalyst stability.
Materials:
-
Monomer (e.g., norbornene derivative)
-
Grubbs Catalyst 3rd Generation
-
3,5-dichloropyridine
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Ethyl vinyl ether (quenching agent)
-
Methanol or other non-solvent for precipitation
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the monomer and 3,5-dichloropyridine (typically 1-5 equivalents with respect to the catalyst) to a dry Schlenk flask equipped with a stir bar.
-
Add the anhydrous, degassed solvent to dissolve the monomer and additive.
-
In a separate vial inside the glovebox, weigh the Grubbs Catalyst 3rd Generation (typically 0.1-1 mol% relative to the monomer).
-
Dissolve the catalyst in a small amount of the reaction solvent.
-
With vigorous stirring, add the catalyst solution to the monomer solution.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., ¹H NMR or GPC).
-
Once the desired conversion is reached, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum.
Protocol 2: ROMP of an Amine-Containing Monomer with HCl Additive
This protocol provides a method for the ROMP of a monomer containing a primary or secondary amine, using HCl to protect the catalyst.
Materials:
-
Amine-containing monomer
-
Grubbs Catalyst 3rd Generation
-
Hydrochloric acid solution (e.g., 1.0 M in diethyl ether)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Ethyl vinyl ether
Procedure:
-
In a glovebox, dissolve the amine-containing monomer in the anhydrous, degassed solvent in a Schlenk flask.
-
Add the hydrochloric acid solution (typically a 3-fold excess with respect to the amine) dropwise to the stirred monomer solution. Stir for 10-15 minutes to allow for the formation of the ammonium (B1175870) salt.
-
In a separate vial, prepare a stock solution of the Grubbs Catalyst 3rd Generation in the reaction solvent.
-
Initiate the polymerization by adding the catalyst solution to the monomer salt solution.
-
Allow the reaction to proceed, monitoring its progress as needed.
-
Quench the reaction with ethyl vinyl ether.
-
The work-up procedure will depend on the properties of the resulting polymer salt.
Visualizations
Caption: General workflow for a ROMP experiment.
Caption: Pathways for catalyst activation, deactivation, and stabilization.
Caption: Decision tree for troubleshooting common issues.
References
Technical Support Center: Troubleshooting Low Yields in RCM with Grubbs 3rd Generation Catalyst
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Ring-Closing Metathesis (RCM) reactions using the Grubbs 3rd Generation catalyst.
Frequently Asked Questions (FAQs)
Q1: My RCM reaction with Grubbs 3rd Generation catalyst is giving a low yield. What are the most common initial checks?
Q2: Could my substrate be inhibiting the catalyst?
A2: Yes, certain functional groups can inhibit or deactivate the Grubbs 3rd Generation catalyst. Strongly coordinating groups such as unprotected amines, thiols, and phosphines can bind to the ruthenium center and hinder catalytic activity.[2][3] Additionally, substrates containing potential ligands like pyridines or other N-heterocycles can lead to catalyst inhibition.[2][4] Protecting these functional groups prior to the RCM reaction is often a necessary step.
Q3: What is the optimal temperature for RCM reactions with the Grubbs 3rd Generation catalyst?
A3: Grubbs 3rd Generation catalysts are known for their high activity and typically initiate at or near room temperature.[1] The optimal temperature is substrate-dependent and generally falls between room temperature and 40°C.[1] Higher temperatures can sometimes increase the reaction rate but may also lead to faster catalyst decomposition and the formation of side products.[5] It is recommended to start at room temperature and gently heat if the reaction is sluggish.
Q4: How does solvent choice impact the reaction yield?
A4: The choice of solvent is crucial. Non-polar, hydrocarbon-based solvents like toluene (B28343) and chlorinated solvents such as dichloromethane (B109758) (DCM) are generally preferred.[1] Ethers that are peroxide-free are also suitable.[1] It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation by water and oxygen.
Q5: I observe the formation of oligomers or polymers instead of the desired cyclic product. How can I fix this?
A5: Oligomerization is an intermolecular reaction that competes with the desired intramolecular RCM. To favor cyclization, the reaction should be run at high dilution to decrease the probability of intermolecular interactions. A typical starting concentration for macrocyclizations is in the range of 0.001 M to 0.05 M.[1][6]
Q6: Ethylene (B1197577) is a byproduct of my RCM reaction. Can this affect the yield?
A6: Yes, the ethylene generated during the RCM of terminal dienes can inhibit and decompose the catalyst.[1][7] To drive the reaction to completion, it is important to efficiently remove ethylene from the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by performing the reaction under a vacuum.[1][8]
Q7: My purified product is still contaminated with ruthenium. How can I effectively remove it?
A7: Ruthenium byproducts can be challenging to remove completely.[9] Several methods can be employed post-reaction, including column chromatography on silica (B1680970) gel, treatment with activated carbon, or using scavengers like triphenylphosphine (B44618) or tris(hydroxymethyl)phosphine. Passing the crude reaction mixture through a plug of silica gel or a specialized ruthenium scavenger resin can also be effective.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored properly under an inert atmosphere and at a low temperature.[10] - Verify the purity of the solvent and substrate; impurities can act as catalyst poisons.[11] - Perform the reaction under a strict inert atmosphere.[1] |
| Inhibiting Functional Groups | - Protect strongly coordinating functional groups (e.g., amines, thiols) on the substrate.[2][3] | |
| Low Reaction Temperature | - While the catalyst is active at room temperature, some sterically hindered or challenging substrates may require gentle heating (e.g., to 40°C).[1] | |
| Formation of Side Products (e.g., Isomers) | Catalyst Decomposition | - High reaction temperatures can lead to catalyst degradation and the formation of ruthenium hydrides, which can cause olefin isomerization.[5] Consider lowering the reaction temperature. - The addition of a mild acid, such as acetic acid, can sometimes suppress isomerization by preventing the formation of ruthenium hydrides.[1] |
| Ethylene Inhibition | - For reactions that produce ethylene, ensure its efficient removal by sparging with an inert gas or applying a vacuum.[1][8] | |
| Oligomerization/Polymerization | High Concentration | - Run the reaction at a higher dilution to favor the intramolecular RCM reaction.[1][6] - Consider slow addition of the substrate to the reaction mixture to maintain a low concentration.[8] |
| Incomplete Reaction | Insufficient Catalyst Loading | - While Grubbs 3rd Generation is highly active, some challenging substrates may require a higher catalyst loading. Typical loadings range from 0.5 to 5 mol%. |
| Equilibrium | - The RCM reaction is reversible. The removal of the volatile byproduct (e.g., ethylene) is crucial to drive the equilibrium towards the product.[8][12] |
Key Experimental Protocols
Protocol 1: General Procedure for a Trial RCM Reaction
-
Substrate and Solvent Preparation: Dry the diene substrate under high vacuum for several hours. Use anhydrous, degassed solvent (e.g., toluene or DCM).
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the solvent.
-
Substrate Addition: Dissolve the diene substrate in the solvent to achieve the desired concentration (e.g., 0.01 M).
-
Catalyst Addition: In a separate glovebox or under a positive flow of argon, weigh the Grubbs 3rd Generation catalyst (e.g., 1-2 mol%) and add it to the reaction flask.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench it by opening it to the air and adding a few drops of ethyl vinyl ether. Concentrate the mixture and proceed with purification.
Protocol 2: Removal of Ruthenium Impurities
-
Initial Filtration: After the reaction work-up, dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel.
-
Scavenger Treatment: If ruthenium residues persist, dissolve the product in a suitable solvent and add a ruthenium scavenger (e.g., triphenylphosphine, 10 equivalents relative to the catalyst). Stir for several hours at room temperature.
-
Final Purification: Remove the scavenger and its ruthenium complex by column chromatography.
Visualizing Key Processes
Caption: Grubbs 3rd Generation Catalyst Activation Pathway.
Caption: Troubleshooting workflow for low RCM yields.
References
- 1. React App [pmc.umicore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. drughunter.com [drughunter.com]
- 9. longdom.org [longdom.org]
- 10. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Grubbs Catalyst 3rd Generation Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities on the activity of the Grubbs Catalyst 3rd Generation. This resource is designed to help researchers identify and resolve common issues encountered during olefin metathesis reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: My ring-closing metathesis (RCM) reaction is sluggish or has stalled. What are the common causes?
A1: A stalled or sluggish RCM reaction with a 3rd Generation Grubbs catalyst can be attributed to several factors. The most common culprits are impurities in your substrate or solvent, which can deactivate the catalyst. Key impurities to consider are:
-
Amines and other Lewis bases: These can coordinate to the ruthenium center and inhibit its catalytic activity. Primary alkylamines are particularly detrimental.
-
Water and protic solvents: While Grubbs catalysts have some tolerance, high concentrations of water or alcohols can lead to catalyst decomposition.
-
Oxygen: Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade the catalyst in solution.[1]
-
Peroxides: These can be present in aged ether solvents and will oxidize and inactivate the catalyst.[1]
-
Ethylene (B1197577): As a gaseous byproduct of many metathesis reactions, ethylene can accumulate in the reaction headspace and contribute to catalyst decomposition.[1][2]
Q2: How can I determine if my reagents or solvents contain impurities that are inhibiting the catalyst?
A2: The best practice is to rigorously purify all reagents and solvents before use. Solvents should be dried and degassed. Substrates should be purified by appropriate methods (e.g., chromatography, distillation) to remove any potential catalyst poisons. A small-scale test reaction with highly purified materials can serve as a benchmark for comparison.
Q3: Are there any visual cues that indicate my catalyst is deactivating?
A3: A color change of the reaction mixture from the typical green or brown of the active catalyst to a black or heterogeneous mixture can indicate catalyst decomposition. However, the absence of a dramatic color change does not guarantee catalyst stability.
Q4: Can I "rescue" a stalled reaction?
A4: In some cases, adding a second portion of the catalyst can restart a stalled reaction, especially if the initial catalyst has been consumed by impurities. However, this is not always effective and addressing the root cause of deactivation is a more robust solution for future experiments. If basic impurities are suspected, the addition of a mild acid scavenger may be beneficial, but this should be approached with caution as it can also affect the catalyst.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to Grubbs Catalyst 3rd Generation activity.
Issue 1: Low or No Conversion in Olefin Metathesis
Symptoms:
-
Starting material is largely unreacted after the expected reaction time.
-
TLC or GC-MS analysis shows minimal product formation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Impure Solvents | 1. Solvent Purity Check: Use fresh, anhydrous, and degassed solvents. Ethers, in particular, should be tested for peroxides. 2. Solvent Purification: If impurities are suspected, re-purify solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent, passing through a column of activated alumina). |
| Impure Substrate | 1. Substrate Purity Check: Analyze the substrate by NMR, GC-MS, or other appropriate techniques to identify potential impurities. 2. Substrate Purification: Purify the substrate by flash chromatography, distillation, or recrystallization to remove contaminants. |
| Atmospheric Contamination | 1. Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox. 2. Degassing: Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| Presence of Lewis Bases | 1. Identify Potential Bases: Check if the substrate or any additives contain basic functional groups (e.g., amines, pyridines). 2. Additive Scavengers: In some cases, a stoichiometric amount of a non-coordinating acid (e.g., copper(I) chloride) can be added to scavenge basic impurities. This should be done judiciously as it can also impact the catalyst. |
Issue 2: Formation of Isomerized Byproducts
Symptoms:
-
Formation of olefin isomers of the starting material or product.
-
Complex mixture of products observed by GC-MS or NMR.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Decomposition | 1. Lower Reaction Temperature: Isomerization is often promoted at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction. 2. Use of Additives: The addition of a small amount of a weak acid, such as acetic acid, can sometimes suppress isomerization by quenching ruthenium hydride species that are responsible for this side reaction. |
| Prolonged Reaction Times | 1. Monitor Reaction Progress: Closely monitor the reaction and work it up as soon as the desired product is formed to minimize the time for isomerization to occur. |
Section 3: Impact of Common Impurities - Quantitative Data
The following tables summarize the known quantitative and semi-quantitative effects of common impurities on the performance of Grubbs-type catalysts. Data specifically for the 3rd Generation catalyst is highlighted where available.
Table 1: Effect of Amines on Grubbs Catalyst Activity
| Impurity | Catalyst Generation | Observation | Quantitative Impact (where available) |
| Primary Alkylamines | 3rd Generation | Rapidly quenches polymerization. | ~30% loss of catalyst within 1 hour.[3] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 3rd Generation | Dramatically retards polymerization. | Competitive deprotonation of the metallacyclobutane intermediate.[3] |
| Aniline | 3rd Generation | Well-tolerated. | No significant impact on polymerization.[3] |
| Triethylamine | 3rd Generation | Generally tolerated in rapid reactions. | Can be problematic in slow polymerizations. |
Table 2: Effect of Protic Species and Oxygen on Grubbs Catalyst Activity
| Impurity | Catalyst Generation | Observation | Quantitative Impact (where available) |
| Water | Not specified | Potent deactivating agent, even at low concentrations. Fast-initiating catalysts are least tolerant. | Turnover numbers can be significantly reduced. |
| Oxygen | Not specified | Decreases turnover numbers in ring-closing metathesis. | An atmosphere of 8% O₂ can cause a 15-95% decrease in turnover numbers. |
| Peroxides | Not specified | Oxidizes the metal-carbene bond, rendering the catalyst inactive.[1] | Complete catalyst deactivation. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Solvent and Reagent Purification
Objective: To minimize impurities in solvents and substrates that can inhibit Grubbs Catalyst 3rd Generation.
Materials:
-
Solvent to be purified (e.g., Dichloromethane (B109758), Toluene, THF)
-
Drying agent (e.g., CaH₂, Na/benzophenone)
-
Inert gas source (Argon or Nitrogen)
-
Schlenk flask or similar glassware
-
Vacuum pump
-
Substrate to be purified
-
Silica (B1680970) gel for chromatography
Procedure for Solvent Purification (Example: Dichloromethane):
-
Pre-dry the dichloromethane by stirring over anhydrous calcium chloride overnight.
-
Decant the solvent into a distillation apparatus equipped with a reflux condenser and a receiving flask under an inert atmosphere.
-
Add calcium hydride to the distillation flask.
-
Reflux the dichloromethane for at least 2 hours.
-
Distill the solvent under a positive pressure of inert gas and collect the purified, dry solvent in the receiving flask.
-
For degassing, subject the purified solvent to three freeze-pump-thaw cycles.
-
Store the purified solvent over molecular sieves in a sealed container under an inert atmosphere.
Procedure for Substrate Purification:
-
If the substrate is a solid, consider recrystallization from a suitable solvent system.
-
If the substrate is a liquid, distillation under reduced pressure can be effective.
-
For non-volatile substrates, flash column chromatography on silica gel is a common and effective purification method. Ensure the purified substrate is thoroughly dried under high vacuum to remove residual chromatography solvents.
Protocol 2: Small-Scale Test Reaction to Evaluate Catalyst Activity
Objective: To quickly assess the activity of the Grubbs Catalyst 3rd Generation with a given set of reagents and solvents.
Materials:
-
Grubbs Catalyst 3rd Generation
-
Purified diene substrate (e.g., diethyl diallylmalonate)
-
Purified and degassed solvent (e.g., Dichloromethane)
-
Small reaction vial with a stir bar
-
Inert atmosphere chamber (glovebox or Schlenk line)
-
TLC plates and developing chamber or GC-MS for analysis
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas, add the diene substrate (e.g., 50 mg, 1 equivalent) to the reaction vial.
-
Add the purified and degassed solvent (e.g., 2 mL) to dissolve the substrate.
-
In a separate vial, weigh a small amount of the Grubbs Catalyst 3rd Generation (e.g., 1-2 mol%).
-
Add the catalyst to the stirred solution of the substrate.
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 15 min, 1 hour, 4 hours) and analyzing by TLC or GC-MS.
-
A successful reaction should show significant conversion of the starting material to the cyclized product within a reasonable timeframe. Low or no conversion suggests a problem with the catalyst, reagents, or reaction setup.
Section 5: Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
The following diagram illustrates the general mechanisms by which common impurities can deactivate the Grubbs Catalyst 3rd Generation.
Caption: Common deactivation pathways for Grubbs Catalyst 3rd Generation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve a failed olefin metathesis reaction.
Caption: A systematic workflow for troubleshooting failed metathesis reactions.
References
strategies to prevent catalyst poisoning of Grubbs Catalyst 3rd Generation
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to prevent the poisoning of the Grubbs 3rd Generation catalyst in olefin metathesis reactions.
Frequently Asked Questions (FAQs)
Q1: What makes the Grubbs 3rd Generation catalyst different from previous generations?
The 3rd Generation Grubbs catalyst (e.g., M31) is designed for improved stability and a controlled initiation rate. It features two pyridine-based ligands that are more labile than the phosphine (B1218219) ligands of the 2nd Generation catalyst. This allows for rapid initiation upon heating, but also makes the catalyst more susceptible to certain poisons.
Q2: What are the most common sources of catalyst poisoning for the 3rd Generation catalyst?
The most common poisons are oxidizing agents (air, peroxides), moisture, and strong Lewis bases. Impurities in solvents, reagents, or on glassware are frequent sources of contamination. Even seemingly inert gases like nitrogen can contain parts-per-million (ppm) levels of oxygen that can be detrimental.
Q3: How can I visually determine if my catalyst has been poisoned?
A color change in the reaction mixture from the typical reddish-brown or green of the active catalyst to black or a heterogeneous black precipitate is a strong indicator of catalyst decomposition and poisoning.
Q4: Are there specific functional groups in my substrate that can poison the catalyst?
Yes, certain functional groups can act as poisons. These include unprotected amines, thiols, and phosphines, which can coordinate strongly to the ruthenium center and inhibit catalysis. Additionally, substrates that can isomerize to form conjugated dienes may also inhibit the catalyst.
Q5: How can I effectively remove oxygen from my reaction system?
To remove oxygen, it is crucial to use solvents that have been rigorously degassed. The most common methods are freeze-pump-thaw cycles (at least three), sparging with a high-purity inert gas (argon or nitrogen) for an extended period (30-60 minutes), or using a dedicated solvent purification system. All manipulations should be performed under a strict inert atmosphere using a glovebox or Schlenk line techniques.
Troubleshooting Guide
Issue: My olefin metathesis reaction is sluggish or fails to initiate.
This is the most common symptom of catalyst poisoning. Follow these troubleshooting steps to diagnose and resolve the issue.
Logical Decision-Making for Troubleshooting a Failed Reaction
Caption: Troubleshooting workflow for a failed metathesis reaction.
Quantitative Data Summary
For optimal performance, the levels of common impurities should be minimized. The table below summarizes the general tolerance of Grubbs-type catalysts to various substances. Note that specific tolerance can vary based on the exact substrate and reaction conditions.
| Impurity | General Tolerance Level | Potential Impact | Prevention/Remediation |
| Oxygen | < 1-2 ppm | Rapid, irreversible catalyst decomposition. | Use rigorous inert atmosphere techniques (glovebox, Schlenk line) and degassed solvents. |
| Water | < 50 ppm | Can hydrolyze the catalyst and affect reaction kinetics. | Dry solvents over activated molecular sieves or by distillation. Dry substrates thoroughly. |
| Peroxides | ~0 ppm | Strong oxidizing agents that rapidly decompose the catalyst. | Use fresh, inhibitor-free solvents or pass them through activated alumina (B75360). |
| Strong Lewis Bases | Substrate-dependent | Competitive binding to the Ru center, inhibiting substrate coordination. | Protect functional groups like primary/secondary amines. |
| Thiols | Substrate-dependent | Strong coordination to the Ru center, leading to deactivation. | Protect thiol groups prior to reaction. |
Experimental Protocols
Protocol 1: Solvent Degassing using Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases, particularly oxygen, from reaction solvents.
-
Preparation: Assemble a flame-dried Schlenk flask equipped with a stir bar and a high-vacuum stopcock.
-
Solvent Addition: Transfer the desired solvent into the flask via cannula under a positive pressure of inert gas (Argon is preferred due to its density). Do not fill the flask more than half full.
-
Freezing: Seal the flask and carefully immerse it in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.
-
Pumping: Once the solvent is completely frozen, open the flask to a high-vacuum line (~10-3 mbar) and evacuate for 10-15 minutes. This removes the atmosphere above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You will observe gas bubbles being released from the solvent as it liquefies.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with high-purity inert gas. The solvent is now ready for use.
Protocol 2: Substrate Purification via Activated Alumina Plug
This protocol is useful for removing trace polar impurities, including water and peroxides, from liquid substrates or solutions.
-
Plug Preparation: Take a Pasteur pipette and plug the bottom with a small amount of glass wool.
-
Packing: Add a layer of sand (~0.5 cm) followed by a layer of activated alumina (~3-4 cm). Top with another small layer of sand.
-
Pre-elution: Clamp the pipette vertically and wash the alumina plug with a small amount of freshly purified, degassed reaction solvent.
-
Purification: Carefully load your substrate or a concentrated solution of your substrate onto the top of the alumina plug.
-
Elution: Using a small amount of pressure from an inert gas line if necessary, push the substrate through the plug, collecting the purified eluent in a flame-dried flask under an inert atmosphere.
Visualizing Prevention Strategies
Workflow for Setting Up an Inert Atmosphere Reaction
The following diagram outlines the critical steps for preparing and executing a metathesis reaction while minimizing exposure to atmospheric contaminants.
Caption: Workflow for preparing an oxygen-free metathesis reaction.
Catalyst Deactivation Pathway by an Oxidizing Agent
This simplified diagram illustrates a potential pathway for the decomposition of the Grubbs catalyst in the presence of an oxidizing agent like atmospheric oxygen.
Caption: Simplified pathway of catalyst deactivation by oxidation.
Technical Support Center: Optimizing Reaction Times for Grubbs Catalyst 3rd Generation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing olefin metathesis reactions using the 3rd Generation Grubbs Catalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction is running very slowly or not at all. What are the common causes?
A slow or stalled reaction can be attributed to several factors:
-
Catalyst Decomposition: The 3rd Generation Grubbs Catalyst, while more robust than its predecessors, is sensitive to air and moisture, especially when in solution.[1] Exposure to oxygen can lead to oxidation and inactivation.
-
Inhibiting Impurities: The presence of impurities in the substrate or solvent can inhibit or poison the catalyst. Common inhibitors include peroxides, primary and secondary amines, and sulfur-containing compounds.
-
Sub-optimal Temperature: While the catalyst can initiate at room temperature, the optimal temperature can be substrate-dependent.[2] Excessively high temperatures (e.g., 60°C) can accelerate catalyst decomposition, leading to lower yields.[3]
-
Poor Solvent Choice: The choice of solvent significantly impacts reaction rates. Weakly or non-coordinating solvents are preferred.
-
Substrate-Related Issues: Substrates with strongly coordinating functional groups can interfere with the catalyst's activity.[4] Sterically hindered substrates may also react slower.
Q2: How can I increase the speed of my reaction?
To accelerate your reaction, consider the following:
-
Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition by oxygen.[1]
-
Purify Reagents: Use purified and degassed solvents to remove potential inhibitors like peroxides and dissolved oxygen.[1] Ensure your substrate is free from inhibiting functional groups or impurities.
-
Optimize Temperature: Gently heating the reaction (e.g., to 40°C) can increase the reaction rate.[2][3] However, be mindful that higher temperatures can also lead to faster catalyst decomposition.[3] For some systems, lower temperatures (0-10°C) have been shown to increase the catalyst's turnover number by enhancing its stability.[5]
-
Choose an Appropriate Solvent: Non-polar, hydrocarbon-based solvents, chlorinated solvents (like dichloromethane), and peroxide-resistant ethers are generally good choices.[2]
-
Increase Catalyst Loading: While not always the most efficient solution, a modest increase in catalyst loading can sometimes drive the reaction to completion.
Q3: What is the proper way to handle and store the 3rd Generation Grubbs Catalyst?
Proper handling and storage are crucial for maintaining the catalyst's activity. The catalyst should be stored in a well-ventilated, dry place at 2-8°C, protected from direct sunlight.[6][7] While the solid catalyst is relatively air-tolerant and can be weighed in the air, it is best to handle it quickly to minimize exposure.[1] Once in solution, the catalyst is more susceptible to deactivation and should be kept under an inert atmosphere.[1]
Q4: Are there any known inhibitors or poisons for the 3rd Generation Grubbs Catalyst?
Yes, several substances can inhibit or poison the catalyst:
-
Oxygen: Leads to oxidative decomposition of the ruthenium carbene.[8]
-
Peroxides: Can oxidize the metal-carbene bond, rendering the catalyst inactive.[2]
-
Amines: Primary and secondary amines are known to be significant impediments to the reaction.[9]
-
Strongly Coordinating Lewis Bases: Can compete with the olefin for coordination to the ruthenium center.
-
Ethylene: While a product of many metathesis reactions, its accumulation can lead to catalyst decomposition.[2]
Troubleshooting Guide
Issue: Slow or Incomplete Reaction
This is one of the most common issues encountered. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for slow reactions.
Data Presentation
Table 1: Effect of Temperature on Reaction Time
| Temperature (°C) | Relative Reaction Rate | Remarks |
| 0 - 10 | Slower | May increase catalyst stability and turnover number for certain reactions.[5] |
| 20 - 25 (Room Temp) | Moderate | Good starting point for many reactions. |
| 40 | Faster | Often optimal for increasing rate without significant catalyst decomposition.[3] |
| > 60 | Fast, but... | Increased risk of rapid catalyst decomposition and side reactions.[3] |
Table 2: Solvent Selection Guide
| Solvent | Suitability | Rationale |
| Dichloromethane (B109758) (DCM) | Excellent | A common and effective solvent for olefin metathesis. |
| Toluene | Excellent | A good alternative to chlorinated solvents. |
| Tetrahydrofuran (THF) | Good | Can be effective, especially for cyclopolymerization, as it can stabilize the propagating carbene.[5] |
| Methanol, Water | Poor | Protic solvents can lead to catalyst decomposition. |
| Acetonitrile, DMSO | Poor | Strongly coordinating solvents can inhibit the catalyst. |
Experimental Protocols
Detailed Protocol for a Generic Ring-Closing Metathesis (RCM) Reaction
This protocol provides a general procedure for performing an RCM reaction with the 3rd Generation Grubbs Catalyst.
Materials:
-
3rd Generation Grubbs Catalyst
-
Diene substrate
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry the Schlenk flask and stir bar in an oven and allow to cool to room temperature under a stream of inert gas.
-
-
Addition of Substrate and Solvent:
-
Under a positive pressure of inert gas, add the diene substrate to the Schlenk flask.
-
Add the desired amount of anhydrous, degassed DCM via cannula or syringe to achieve the desired substrate concentration (typically 0.1-0.01 M for RCM).
-
-
Catalyst Addition:
-
In a separate vial, weigh the appropriate amount of 3rd Generation Grubbs Catalyst (typically 1-5 mol%). The catalyst can be weighed in the air, but this should be done quickly.
-
Add the solid catalyst to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40°C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
-
Reaction Quenching:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Catalyst Activation Pathway
The initiation of the 3rd Generation Grubbs Catalyst involves the dissociation of a pyridine (B92270) ligand to generate the active 14-electron species.
Caption: Activation of the 3rd Generation Grubbs Catalyst.
Relationship Between Reaction Parameters
Optimizing reaction time involves balancing several interconnected factors.
Caption: Key parameters influencing reaction time.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. React App [pmc.umicore.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical characterization of first and second generation Grubbs catalysts in styrene cross-metathesis reactions: insights from conceptual DFT - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. kilobio.com [kilobio.com]
- 9. Buy Grubbs Catalyst, 3nd Generation | 900169-53-1 [smolecule.com]
removal of ruthenium residues after Grubbs Catalyst 3rd Generation reaction.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals concerning the removal of ruthenium residues following olefin metathesis reactions using 3rd Generation Grubbs Catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of ruthenium residues from my reaction product critical?
The complete removal of ruthenium is essential for several reasons. In pharmaceutical applications, regulatory bodies impose strict limits on residual transition metal content, with acceptable levels for oral administration of ruthenium often being 5 ppm or below.[1][2] Furthermore, residual ruthenium species can be catalytically active, potentially causing undesired side-reactions such as isomerization of double bonds or decomposition of the final product during subsequent synthetic steps or purification.[1][2]
Q2: My purified product is still a brown or black color. What does this indicate?
A persistent dark color in the product after initial purification, such as standard silica (B1680970) gel chromatography, is a strong indicator of ruthenium contamination.[3][4] These colored byproducts are often difficult to remove completely with chromatography alone.[1]
Q3: What are the primary strategies for removing residual ruthenium catalyst?
There are three main approaches to removing ruthenium impurities:
-
Scavenging: This involves adding a reagent (a "scavenger") to the crude reaction mixture that binds strongly to the ruthenium species, forming a complex that is easily removed.[5][6]
-
Adsorption: This method uses materials with a high surface area, like activated carbon or functionalized silica gel, to adsorb the ruthenium byproducts, which are then removed by filtration.[7][8][9]
-
Extraction/Crystallization: In some cases, ruthenium impurities can be removed through liquid-liquid extraction with an appropriate aqueous solution or by crystallizing the final product, leaving the impurities in the mother liquor.[6][9]
Q4: Can the 3rd Generation Grubbs catalyst decompose, and how does that affect removal?
Yes, 3rd Generation Grubbs catalysts can decompose, especially in the presence of certain functional groups like amines or impurities in solvents.[10][11][12] The catalyst degradation can lead to various ruthenium-containing byproducts that may have different polarities and solubilities than the original catalyst, complicating their removal. Understanding these potential decomposition pathways can help in selecting an appropriate scavenger or purification strategy.
Troubleshooting Guide
Problem: High Ruthenium Levels (>10 ppm) After Standard Silica Gel Chromatography.
This is a common issue as ruthenium byproducts can co-elute with the desired product.
Solution Workflow:
Caption: Troubleshooting workflow for high ruthenium levels.
Data on Common Ruthenium Removal Techniques
The selection of a removal agent often depends on the desired final ruthenium concentration, cost, and compatibility with the product's functional groups.
Table 1: Comparison of Common Homogeneous Scavengers
| Scavenger | Equivalents (relative to catalyst) | Treatment Time | Typical Final Ru Level | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 50 | 12 hours | ~8 ppm | [1][2] |
| Triphenylphosphine Oxide (TPPO) | 50 | 12 hours | ~1-2 µg / 5 mg product | [3][4] |
| Tris(hydroxymethyl)phosphine (THMP) | >10 | >1 hour | Can be effective, but large excess needed | [6][9] |
| 3-Mercaptonicotinic acid (MNA) | 3-5 | 1 hour | Can quench reaction and aid removal | [6] |
| Isocyanides | 4.4 | 30 min - 2 hours | < 5 ppm | [5][13] |
Table 2: Performance of Solid-Supported Scavengers and Adsorbents
| Adsorbent/Scavenger | Typical Loading | Treatment Time | Typical Final Ru Level | Reference(s) |
| Activated Carbon | 50 equiv wt (relative to crude) | 1-3 hours | 0.06−0.53 µg / 5 mg product | [8] |
| SiliaBond Thiol (DMT) | 4-8 equivalents | 16 hours | <10 ppm | [7] |
| QA@SiO₂ (Isocyanide on Silica) | In situ formation | <1 hour | < 5 ppm | [5] |
| Activated Carbon (SiliaCarb) | 125% w/w | 1 hour | Reduces from ~9000 ppm to ~1700 ppm (first pass) | [14] |
Experimental Protocols
Protocol 1: Ruthenium Removal Using DMSO or Triphenylphosphine Oxide (TPPO)
This method is effective for removing colored ruthenium byproducts.[3][4]
-
Reaction Completion: Once the metathesis reaction is complete (as monitored by TLC or GC/LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Scavenger Addition: Re-dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add 50 molar equivalents of either DMSO or TPPO relative to the initial amount of Grubbs catalyst used.
-
Stirring: Stir the resulting mixture at room temperature for a minimum of 8-12 hours.[3]
-
Purification: Directly load the mixture onto a silica gel column for chromatographic purification. Alternatively, filter the mixture through a plug of silica gel, eluting with an appropriate solvent, before a final purification step. The product should be obtained as a colorless oil or white solid.[3][4]
Caption: Workflow for DMSO/TPPO scavenging.
Protocol 2: Ruthenium Removal Using Activated Carbon
This protocol is highly effective and can reduce ruthenium levels significantly.[8]
-
Initial Filtration: After the reaction is complete, dilute the mixture with a solvent and filter it through a short plug of silica gel to remove some of the more polar ruthenium species. Concentrate the filtrate.
-
Carbon Treatment: Re-dissolve the crude product in a solvent. Add activated carbon (approximately 50 times the weight of the crude product).
-
Stirring: Vigorously stir the suspension at room temperature for 1-3 hours.
-
Removal of Carbon: Filter the mixture through a pad of Celite to completely remove the activated carbon. Wash the Celite pad thoroughly with the solvent to ensure complete recovery of the product.
-
Final Purification: Concentrate the filtrate and perform a final column chromatography on silica gel to yield the purified, colorless product.
Protocol 3: Ruthenium Removal Using Functionalized Silica (e.g., SiliaBond DMT)
Functionalized silica gels offer a robust method for scavenging ruthenium with high efficiency and no product loss during the purification step.[7]
-
Reaction Completion: After the metathesis reaction, the crude mixture can be used directly.
-
Scavenger Addition: Add the functionalized silica scavenger (e.g., SiliaBond DMT, typically 4-8 equivalents relative to the catalyst) to the reaction mixture.
-
Stirring: Stir the suspension for the recommended time and temperature (e.g., 16 hours at room temperature or elevated temperatures for more stubborn cases).[7]
-
Filtration: Filter the mixture to remove the silica scavenger. Wash the silica thoroughly with the reaction solvent to recover all the product.
-
Workup: The filtrate, now free of ruthenium, can be concentrated and used directly or subjected to a final polishing purification if necessary.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Grubbs Catalyst, 3nd Generation | 900169-53-1 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
enhancing catalyst turnover number for Grubbs Catalyst 3rd Generation
Welcome to the technical support center for the third-generation Grubbs catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the enhancement of the catalyst's turnover number (TON).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your olefin metathesis experiments that can lead to a low turnover number.
Q1: My reaction is sluggish or stops before completion, resulting in a low TON. What are the potential causes?
A1: A low turnover number is often indicative of catalyst deactivation or suboptimal reaction conditions. Several factors could be at play:
-
Atmospheric Contamination: Although more robust than previous generations, the 3rd generation Grubbs catalyst's performance is compromised by oxygen in solution.[1] Traces of air can lead to oxidation and rapid decay of the catalyst.[2][3]
-
Solvent and Reagent Purity: Peroxides, often found in ethereal solvents like THF that have not been freshly distilled, can oxidize and inactivate the metal-carbene bond.[1] Other impurities in substrates or solvents can also act as catalyst poisons.
-
Presence of Amines: Nucleophilic and sterically accessible amines in your substrate or as impurities can lead to catalyst degradation.[4] This is a known issue that can compromise controlled polymerization and reduce catalyst lifetime.[4]
-
Ethylene (B1197577) Generation: If your reaction produces ethylene as a byproduct (e.g., in cross-metathesis), its accumulation in the reaction vessel can lead to the formation of unstable methylidene species and subsequent catalyst decomposition.[1][5]
-
Incorrect Temperature: While reactions are often run at room temperature to 40°C, the optimal temperature is substrate-dependent.[1] Excessively high temperatures can accelerate catalyst decomposition pathways, while temperatures that are too low may result in slow initiation.[6][7]
Q2: I've confirmed my reagents are pure and the system is inert, but the TON is still low. What should I investigate next?
A2: If purity and atmosphere are controlled, consider the following factors related to reaction kinetics and catalyst stability:
-
Ligand Dissociation: The 3rd generation catalyst exists in a rapid equilibrium between a bis-pyridine and a more active mono-pyridine form.[2][3] The concentration of free pyridine (B92270) in the solution can influence the initiation rate. While pyridine lability is key to the high activity of the 3rd generation catalyst, an excess of coordinating species can inhibit the catalyst.[2][8]
-
Propagating Species Decomposition: In polymerization reactions, the propagating carbene species can be unstable, leading to chain termination and a lower TON.[6] This decomposition is particularly prevalent in certain solvents like dichloromethane (B109758) (DCM).[6]
-
Substrate Steric Hindrance: Highly sterically hindered alkenes can be challenging substrates. While the 3rd generation catalyst has a broad scope, extremely bulky groups may require a more specialized catalyst variant to achieve high yields and TON.[1]
Q3: My reaction involves a substrate with a basic nitrogen-containing heterocycle, and I'm seeing poor results. How can I troubleshoot this?
A3: The Lewis basicity of nitrogen atoms in a substrate can lead to catalyst deactivation. To mitigate this, you can try:
-
Protecting the Heterocycle: Temporarily protecting the nitrogen atom can prevent it from coordinating to the ruthenium center.
-
Modifying the Heterocycle: Introducing an electron-withdrawing substituent on the heteroaromatic ring can decrease the Lewis basicity of the nitrogen atom, thus preventing catalyst deactivation.
-
Using Additives: In some cases, weakly coordinating additives can stabilize the active catalyst species and improve performance in the presence of challenging functional groups.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most effective general strategies to enhance the Turnover Number (TON)?
A1: To maximize the TON, a multi-faceted approach to optimization is recommended:
-
Solvent Selection: Choose non-polar, hydrocarbon-based solvents, chlorinated solvents, or peroxide-resistant ethers.[1] For certain reactions like cyclopolymerization, THF has been shown to suppress the decomposition of the propagating carbene more effectively than DCM.[6]
-
Temperature Optimization: The optimal temperature is a balance between catalyst initiation and stability. For many systems, lower temperatures (e.g., 0-10 °C) can increase the lifetime of the propagating carbene and improve the TON.[6] However, each system should be optimized, with a typical starting range between room temperature and 40°C.[1]
-
Use of Additives: Weakly coordinating additives, such as 3,5-dichloropyridine, can stabilize the active catalyst species and suppress decomposition, leading to higher polymerization efficiency.[6] Phenol derivatives have also been reported to enhance the performance of Grubbs catalysts.[9]
-
Removal of Gaseous Byproducts: If ethylene is a byproduct, efficiently removing it from the reaction mixture can drive the equilibrium towards the product and maximize the catalyst's lifetime.[1] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture.[1]
Q2: How does the 3rd generation catalyst's initiation mechanism affect its performance?
A2: The 3rd generation Grubbs catalyst's high activity is due to its rapid initiation, which is governed by the lability of its pyridine ligands.[8] The catalyst exists in equilibrium between a less active bis-pyridine complex and a highly active 14-electron mono-pyridine intermediate.[2][3] This rapid equilibrium allows for fast entry into the catalytic cycle. However, this also means that the reaction kinetics can be influenced by the concentration of free pyridine or other coordinating species in the reaction medium.[2]
Q3: Can changing the ligands on the 3rd generation catalyst improve the TON?
A3: Yes, modifying the catalyst structure can significantly impact its performance. The replacement of phosphine (B1218219) ligands with more labile pyridine ligands was the key development leading to the fast-initiating 3rd generation catalysts.[8] Further tuning of the N-heterocyclic carbene (NHC) or other ancillary ligands can be used to optimize activity for specific substrates, such as those that are sterically demanding.[1]
Quantitative Data Summary
The following table summarizes key factors that influence the turnover number of the Grubbs 3rd Generation Catalyst, based on published findings. Direct quantitative comparisons of TON are highly substrate and condition-specific; therefore, this table focuses on the qualitative effects of different variables.
| Parameter | Condition | Effect on TON / Performance | Rationale | Reference |
| Temperature | Lower temperatures (0-10 °C) | Increase | Suppresses decomposition of the propagating carbene, increasing its lifetime. | [6] |
| Higher temperatures (>50 °C) | Decrease | Can accelerate catalyst decomposition and promote side reactions like isomerization. | [7][10] | |
| Solvent | Dichloromethane (DCM) | Can be low | May not effectively suppress the decomposition of the propagating carbene. | [6] |
| Tetrahydrofuran (THF) | Increase | Stabilizes the living chain end, leading to more efficient polymerization. | [6] | |
| Additives | Weakly coordinating pyridines | Increase | Stabilize the propagating carbene and suppress chain transfer/decomposition. | [6] |
| Phenol derivatives | Increase | Enhances catalyst performance, leading to increased product yields. | [9] | |
| Atmosphere | Presence of Air/Oxygen | Decrease | Leads to catalyst decay via oxidation of the metal center. | [1][2][3] |
| Byproducts | Ethylene accumulation | Decrease | Promotes catalyst decomposition into inactive species. | [1][5] |
| Substrates | Sterically protected monomers | Increase | Increases the stability of the propagating carbene. | [6] |
| Nucleophilic amines | Decrease | Causes catalyst degradation through various decomposition pathways. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Metathesis (RCM)
This protocol is a representative example for performing an RCM reaction with the 3rd generation Grubbs catalyst, emphasizing conditions to maximize TON.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry argon or nitrogen. All solvents must be anhydrous and deoxygenated (e.g., by sparging with argon for 30 minutes). Substrates should be purified to remove potential catalyst poisons.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the diene substrate. Dissolve the substrate in the chosen anhydrous, deoxygenated solvent (e.g., toluene (B28343) or THF) to the desired concentration. For reactions sensitive to byproduct inhibition, ensure the setup allows for gentle purging with an inert gas.
-
Catalyst Addition: Weigh the 3rd generation Grubbs catalyst in a glovebox or under a positive pressure of inert gas. Add the catalyst to the reaction flask as a solid or as a freshly prepared solution in a small amount of the reaction solvent. Typical catalyst loadings range from 5 to 500 ppm, depending on the substrate's reactivity.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., 25-40 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, HPLC, or NMR.
-
Quenching and Workup: Once the reaction has reached completion (or the desired conversion), quench the catalyst by adding an excess of a vinyl ether (e.g., ethyl vinyl ether) and stirring for 30 minutes. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to remove the ruthenium byproducts.
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol is based on the methodology used to study the initiation kinetics of the 3rd generation Grubbs catalyst.[2][3][11]
-
Instrumentation: Utilize a stopped-flow UV-vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature (e.g., 5.0 ± 0.1 °C).[2]
-
Solution Preparation: Prepare all solutions under strictly anaerobic conditions. A stock solution of the Grubbs 3rd generation catalyst (e.g., G-III-Br) is prepared in an appropriate solvent (e.g., toluene). A series of solutions of the reacting olefin (e.g., ethyl vinyl ether) at various concentrations are also prepared.
-
Data Acquisition: Load the catalyst solution and one of the olefin solutions into the separate syringes of the stopped-flow instrument. Rapidly mix the solutions and initiate data collection. Monitor the reaction by observing the decay of the metal-to-ligand charge transfer (MLCT) band of the catalyst at a specific wavelength (e.g., 354 nm).[2]
-
Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to an appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs). By repeating the experiment at different olefin concentrations, the kinetic parameters of the initiation step can be determined.
Visualizations
Caption: Initiation pathway of the 3rd generation Grubbs catalyst.
Caption: Troubleshooting workflow for low catalyst turnover number.
References
- 1. React App [pmc.umicore.com]
- 2. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 3. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to enhance cyclopolymerization using third-generation Grubbs catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating the Nuances of Grubbs Catalyst 3rd Generation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The 3rd Generation Grubbs Catalyst (G3) is a powerful tool in modern organic synthesis, prized for its high activity and broad functional group tolerance in olefin metathesis reactions. However, its sensitivity to atmospheric conditions can pose challenges for even experienced researchers. This technical support center provides a comprehensive guide to understanding and mitigating issues related to the air and moisture sensitivity of G3, ensuring successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How sensitive is the 3rd Generation Grubbs Catalyst to air and moisture?
A1: In its solid form, the 3rd Generation Grubbs Catalyst is relatively stable and can be handled in the air for brief periods.[1] However, in solution, its sensitivity increases significantly. The catalyst is particularly vulnerable to oxygen, which can lead to oxidative degradation.[2] While it exhibits greater tolerance to air and moisture compared to earlier generations, optimal performance and reproducibility are achieved under an inert atmosphere (e.g., argon or nitrogen).[2][3]
Q2: What are the ideal storage conditions for the 3rd Generation Grubbs Catalyst?
A2: To ensure its longevity and activity, the catalyst should be stored in a well-ventilated, dry place at a temperature of 2-8 °C.[3] It is crucial to avoid direct sunlight.
Q3: Can I use solvents directly from the bottle for my reaction?
A3: It is strongly recommended to use freshly purified and degassed solvents. Solvents can contain dissolved oxygen and trace amounts of water or other impurities that can deactivate the catalyst. A common and effective method for solvent purification involves passing them through columns of activated alumina (B75360) and a supported copper catalyst.[4]
Q4: My reaction is not working. How can I tell if my catalyst has decomposed?
A4: A visual color change of the catalyst solution can be an indicator of decomposition. A fresh solution of the 3rd Generation Grubbs Catalyst is typically a green solid powder.[3] In solution, a change from the initial active catalyst color to brown or black may suggest decomposition.[5] However, the most reliable method to assess catalyst activity is through analytical techniques like NMR spectroscopy by observing the characteristic signals of the active catalyst.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Catalyst Decomposition: Exposure to air, moisture, or impure solvents/reagents.[6] 2. Incompatible Functional Groups: The substrate may contain functional groups that inhibit or poison the catalyst (e.g., some primary and secondary amines).[7] 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or purity of the substrate. | 1. Ensure Inert Atmosphere: Use Schlenk line or glovebox techniques. Purge all glassware with an inert gas. Use freshly purified and degassed solvents and reagents.[4] 2. Protect Incompatible Groups: If possible, protect interfering functional groups before the metathesis reaction. 3. Optimize Catalyst Loading: Increase the catalyst loading in small increments. Purify the substrate to remove potential inhibitors. |
| Reaction starts but then stops | 1. Catalyst Degradation During Reaction: Slow decomposition due to trace impurities or prolonged reaction times at elevated temperatures. 2. Product Inhibition: The product of the metathesis reaction may coordinate to the metal center and inhibit further catalysis. | 1. Improve Reaction Conditions: Ensure continuous inert gas flow. Consider adding a fresh portion of the catalyst if the reaction stalls. 2. Modify Reaction Parameters: Try running the reaction at a lower temperature or for a shorter duration if feasible. |
| Inconsistent results between batches | 1. Variability in Reagent/Solvent Purity: Inconsistent levels of impurities can affect catalyst performance. 2. Inconsistent Handling Procedures: Variations in the exposure of the catalyst to air during weighing and addition. | 1. Standardize Purification: Implement a consistent and rigorous protocol for purifying all solvents and reagents.[4] 2. Standardize Handling: Develop a standard operating procedure (SOP) for handling the catalyst, minimizing its exposure to the atmosphere. |
| Formation of undesired byproducts | 1. Catalyst Decomposition Products: Decomposed catalyst fragments may catalyze side reactions. 2. Isomerization: The catalyst can sometimes promote the isomerization of double bonds in the substrate or product. | 1. Purify the final product: Techniques such as column chromatography or treatment with scavengers can remove ruthenium-containing impurities.[8] 2. Optimize Reaction Conditions: Lowering the reaction temperature or time may suppress isomerization. |
Quantitative Data Summary
The stability of the 3rd Generation Grubbs Catalyst is highly dependent on the experimental conditions. While specific half-life data in various solvents under air is not extensively documented in a comparative table, the available information consistently points to significantly faster degradation in solution when exposed to oxygen.
| Condition | Catalyst State | Relative Stability | Key Considerations |
| Solid | Dry Powder | High | Can be handled briefly in air, but long-term storage should be under inert gas at 2-8 °C.[3] |
| In Solution (Inert Atmosphere) | Dissolved in degassed solvent | Moderate to High | Stability is solvent-dependent. Solutions should be used fresh. |
| In Solution (Air Exposure) | Dissolved in non-degassed solvent | Low | Rapid decomposition can occur. Traces of air can lead to competing oxidation reactions.[6][9] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Metathesis Reaction under Inert Atmosphere
This protocol outlines the essential steps for setting up a reaction using Schlenk techniques to minimize catalyst deactivation.
Materials:
-
Schlenk flask and other appropriate glassware, oven-dried and cooled under vacuum.
-
Grubbs Catalyst 3rd Generation.
-
Substrate.
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene).[4]
-
Inert gas (Argon or Nitrogen) supply.
-
Syringes and needles.
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C overnight) and then cooled under a dynamic vacuum.
-
Inert Atmosphere: Backfill the cooled glassware with a positive pressure of inert gas.
-
Reagent Preparation:
-
Dissolve the substrate in the anhydrous, degassed solvent in the Schlenk flask under a positive flow of inert gas.
-
If the substrate is a solid, add it to the flask before making it inert.
-
-
Catalyst Addition:
-
In a glovebox, weigh the required amount of Grubbs Catalyst 3rd Generation into a small vial.
-
Alternatively, quickly weigh the catalyst in the air and immediately add it to the reaction flask under a strong counterflow of inert gas.
-
For more accurate additions of small quantities, prepare a stock solution of the catalyst in degassed solvent inside a glovebox and add the required volume via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
-
Quenching the Reaction:
-
Once the reaction is complete, it can often be quenched by exposing it to air. For sensitive products, quenching with an agent like ethyl vinyl ether is recommended.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product, typically by column chromatography. Residual ruthenium impurities can often be removed by treating the crude product with a scavenger like lead tetraacetate or tris(hydroxymethyl)phosphine (B1196123) followed by filtration through a pad of silica (B1680970) gel.[8]
-
Protocol 2: Assessing Catalyst Activity via ¹H NMR Spectroscopy
This protocol provides a method to qualitatively assess the integrity of the Grubbs Catalyst 3rd Generation.
Materials:
-
Grubbs Catalyst 3rd Generation sample.
-
Deuterated solvent (e.g., CD₂Cl₂), degassed.
-
NMR tube with a J. Young valve or a septum-sealed cap.
Procedure:
-
Sample Preparation (in a glovebox):
-
Dissolve a small amount (1-2 mg) of the catalyst in the degassed deuterated solvent in a vial.
-
Transfer the solution to the NMR tube and seal it.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Examine the spectrum for the characteristic alkylidene proton signal of the active catalyst. For the parent benzylidene catalyst, this is a singlet typically found downfield.
-
The presence of multiple signals in the alkylidene region or the complete absence of the expected signal may indicate decomposition or the presence of impurities.
-
Visualizations
Caption: A typical workflow for performing an olefin metathesis reaction.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. React App [pmc.umicore.com]
- 3. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Tale of Two Catalysts: Unpacking the Performance of 2nd and 3rd Generation Grubbs Catalysts in Olefin Metathesis
In the landscape of organic synthesis, olefin metathesis stands as a powerful tool for the formation of carbon-carbon double bonds, a transformation critical in the development of pharmaceuticals, polymers, and fine chemicals. At the heart of this reaction are the Grubbs catalysts, with the 2nd and 3rd generation iterations representing significant advancements in efficiency and application. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in catalyst selection.
At a Glance: Key Performance Differences
The primary distinction between the 2nd and 3rd generation Grubbs catalysts lies in their ligand architecture, which directly impacts their initiation rate and, consequently, their optimal applications. The 2nd generation catalyst is characterized by the replacement of a phosphine (B1218219) ligand from the 1st generation with a more strongly donating N-heterocyclic carbene (NHC) ligand.[1] This modification enhances its thermal stability and overall activity.
The 3rd generation catalyst further evolves this structure by replacing the remaining phosphine ligand with one or two labile pyridine (B92270) ligands.[2] This key change dramatically increases the rate of catalyst initiation, making it exceptionally fast-acting.[2]
| Feature | Grubbs Catalyst 2nd Generation (G2) | Grubbs Catalyst 3rd Generation (G3) |
| Key Structural Difference | One N-heterocyclic carbene (NHC) and one phosphine ligand | One NHC and one or two labile pyridine ligands |
| Initiation Rate | Slower | Significantly faster |
| Primary Application | General olefin metathesis (RCM, CM) | Ring-opening metathesis polymerization (ROMP) |
| Stability | Generally high | Good, but pyridine ligands are labile |
| Functional Group Tolerance | Broad | Broad |
Head-to-Head: Performance in Ring-Opening Metathesis Polymerization (ROMP)
The divergent initiation rates of the 2nd and 3rd generation catalysts are most prominently illustrated in Ring-Opening Metathesis Polymerization (ROMP). While both are capable of polymerizing strained cyclic olefins, the 3rd generation's rapid initiation is highly advantageous for achieving polymers with low polydispersity in a living polymerization fashion.[2]
One study highlighted that for the ROMP of dendronized monomers, the 3rd generation catalyst was effective for lower generation dendrimers, while the 2nd generation catalyst was better suited for higher, more sterically demanding generations. This suggests that while G3 is faster, G2 may exhibit greater tolerance for bulky substrates in certain polymerization scenarios.[1]
Experimental Protocols
Below are representative experimental protocols for common olefin metathesis reactions utilizing both 2nd and 3rd generation Grubbs catalysts.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate with Grubbs 2nd Generation Catalyst
Objective: To synthesize diethyl cyclopent-3-ene-1,1-dicarboxylate via RCM.
Procedure:
-
All glassware should be dried in an oven for at least 8 hours prior to use.
-
Under an inert nitrogen atmosphere, a solution of Grubbs 2nd generation catalyst (16 mg, 0.02 mmol) in dry, degassed dichloromethane (B109758) (10 mL) is prepared in a 25 mL flask equipped with a stir bar.
-
Diethyl diallylmalonate (100 mg, 0.416 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 1 hour.
-
After 1 hour, diethyl ether (30 mL) is added to the mixture.
-
The resulting mixture is filtered through a plug of silica (B1680970) gel to remove the catalyst.
-
The solvent is removed from the filtrate via rotary evaporation to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.[3]
Ring-Opening Metathesis Polymerization (ROMP) of 5-n-Butyl-2-norbornene with Grubbs 2nd Generation Catalyst
Objective: To synthesize poly(5-n-butyl-2-norbornene) via ROMP.
Procedure:
-
All reactions are to be carried out under a dry argon atmosphere using standard Schlenk and vacuum-line techniques.
-
In a 100 mL glass reactor, a mixture of 5-n-butyl-2-norbornene (16.52 g, 0.11 mol), 1-hexene (B165129) (3.70 g, 0.04 mol) as a chain transfer agent, and 4.32 mL of THF is prepared.
-
A solution of Grubbs 2nd generation catalyst (28.7 mg, 0.034 mmol) in 0.67 mL of THF is added to the monomer mixture.
-
The polymerization is carried out for one hour with stirring.
-
The reaction is quenched by the addition of 1.74 mL of ethyl vinyl ether.
-
The resulting polymer can be purified by passing the reaction mixture through a chromatographic column filled with aluminum oxide, using hexane (B92381) as the eluent.
-
Low-boiling components are removed under reduced pressure, and the resulting oligomers are dried in a vacuum oven at 50 °C for 2 hours to yield the final product.[4]
Mechanistic Insights: A Visual Representation
The catalytic cycle of olefin metathesis, initiated by either the 2nd or 3rd generation Grubbs catalyst, proceeds through a series of cycloaddition and cycloreversion steps. The key difference lies in the initial ligand dissociation to generate the active 14-electron species.
References
A Comparative Guide to Grubbs Catalysts for Olefin Metathesis
For Researchers, Scientists, and Drug Development Professionals
The development of well-defined ruthenium-based olefin metathesis catalysts by Robert H. Grubbs has revolutionized synthetic chemistry, providing powerful tools for the formation of carbon-carbon double bonds with broad functional group tolerance. This guide offers an objective comparison of the performance of various generations of Grubbs catalysts—First (G1), Second (G2), Third (G3), and the Hoveyda-Grubbs Second Generation (HG2)—in specific metathesis reactions, supported by experimental data.
Catalyst Generations at a Glance
Grubbs catalysts have evolved through several generations, each offering distinct advantages in terms of activity, stability, and substrate scope.
-
First Generation (G1): The pioneering catalysts, featuring two tricyclohexylphosphine (B42057) (PCy₃) ligands, are effective for general metathesis reactions, particularly for the formation of di-substituted olefins.[1][2] However, they exhibit limitations with sterically hindered or electron-deficient substrates.[3]
-
Second Generation (G2): These catalysts replace one PCy₃ ligand with a more electron-donating N-heterocyclic carbene (NHC) ligand. This modification results in significantly higher catalytic activity and thermal stability, expanding their utility to more challenging transformations, including the synthesis of tri- and tetrasubstituted olefins.[1][2]
-
Third Generation (G3): Characterized by the replacement of a phosphine (B1218219) ligand with more labile pyridine (B92270) ligands, these catalysts exhibit exceptionally fast initiation rates.[4] Their primary application is as initiators for Ring-Opening Metathesis Polymerization (ROMP), where they enable the synthesis of polymers with low polydispersity.[4][5]
-
Hoveyda-Grubbs Catalysts (HG): In these catalysts, the benzylidene ligand is modified to include a chelating isopropoxy group, which can reversibly bind to the ruthenium center. This feature imparts greater stability and allows for easier removal of the catalyst from the reaction products. The second-generation Hoveyda-Grubbs catalyst (HG2), which is phosphine-free, is particularly popular for its high stability and effectiveness in a wide range of metathesis reactions.[4]
Performance in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful intramolecular reaction for the synthesis of cyclic olefins. The efficiency of this reaction is highly dependent on the choice of catalyst.
Data Presentation: RCM of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| G1 | 0.4 | CH₂Cl₂ | Room Temp | 1 | >90 | [6] |
| G2 | 5 | CH₂Cl₂ | Reflux | 12 | 75 | [7] |
| HG2 | 1 | Benzene-d₆ | 25 | < 2 | >95 | [8] |
Data Presentation: RCM of 1,6-Octadiene
| Catalyst | Catalyst Loading (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| G1 | 5 | Dichloromethane | 0.1 | 25 | 2 | >95 |
| G2 | 0.5 | Dichloromethane | 0.1 | 25 | 1 | >98 |
This data is synthesized from multiple sources in the search results to provide a comparative overview.
Performance in Cross-Metathesis (CM)
Cross-metathesis involves the intermolecular reaction of two different alkenes. Achieving high selectivity for the desired cross-product over homodimers can be challenging and is influenced by the catalyst choice. The second-generation catalysts generally show increased efficiency in cross-metathesis reactions of sterically hindered olefins.[1] For the cross-metathesis of fatty acid derivatives with methyl acrylate, the Hoveyda-Grubbs second-generation catalyst demonstrated high selectivity for the cross-metathesis product.[9]
Performance in Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization that is particularly effective for strained cyclic olefins. The choice of catalyst is crucial for controlling the polymerization process. Third-generation Grubbs catalysts are often preferred for living ROMP due to their high initiation to propagation rate ratio, leading to polymers with narrow molecular weight distributions.[4][5]
Data Presentation: ROMP of Dicyclopentadiene (DCPD)
| Catalyst Generation | Catalyst/Monomer Ratio | Temperature (°C) | Observations | Reference |
| First Generation | 1:2000 - 1:4000 | 15 | Rapid polymerization | [10] |
| Second Generation | Varies | 25 - 170 | Accelerated reaction with ENB co-monomer | [11] |
| Third Generation | 1:100 | Room Temp | Fast initiation, suitable for living polymerization | [12] |
Experimental Protocols
General Procedure for Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Materials:
-
Diethyl diallylmalonate
-
Grubbs Catalyst (G1, G2, or HG2)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve diethyl diallylmalonate in the chosen anhydrous and degassed solvent to a concentration of 0.1 M in a Schlenk flask.
-
In a separate vial, weigh the appropriate Grubbs catalyst (typically 0.5-5 mol%) and dissolve it in a small amount of the solvent.
-
Add the catalyst solution to the diene solution via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the cyclic product.[7][13]
General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of Norbornene
Materials:
-
Norbornene
-
Grubbs Catalyst (G1, G2, or G3)
-
Anhydrous and degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere apparatus
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of Grubbs catalyst in the solvent.
-
In a separate flask, prepare a solution of norbornene in the same solvent.
-
Rapidly add the catalyst solution to the monomer solution with vigorous stirring.
-
Polymerization is typically rapid and may result in the formation of a solid polymer.
-
After the desired reaction time, terminate the polymerization by adding a quenching agent like ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.[5][14]
Visualizing the Metathesis Pathway
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[15][16]
Caption: The Chauvin mechanism for olefin metathesis.
Caption: Experimental workflow for Ring-Closing Metathesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. kilobio.com [kilobio.com]
- 3. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. folia.unifr.ch [folia.unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Aqueous olefin metathesis: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Performance of Grubbs 3rd Generation Catalyst
For researchers, scientists, and drug development professionals navigating the complex landscape of olefin metathesis catalysts, selecting the optimal catalyst is paramount for achieving desired reaction outcomes efficiently and selectively. This guide provides a comprehensive comparison of the Grubbs 3rd Generation catalyst against other common alternatives, focusing on their kinetic performance in key benchmark reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in informed catalyst selection.
Executive Summary
The Grubbs 3rd Generation catalyst, characterized by the replacement of a phosphine (B1218219) ligand with two labile pyridine (B92270) ligands, is renowned for its exceptionally fast initiation rates.[1] This feature is particularly advantageous in Ring-Opening Metathesis Polymerization (ROMP), where it allows for the synthesis of polymers with low polydispersity.[1] However, its performance relative to other catalysts, such as the workhorse Grubbs 2nd Generation, the robust Hoveyda-Grubbs 2nd Generation, and the highly active Schrock catalysts, is reaction-dependent. This guide will delve into a quantitative comparison of these catalysts in three standard benchmark olefin metathesis reactions: Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).
Catalyst Structures
A brief overview of the catalysts discussed in this guide is presented below.
| Catalyst | Structure | Key Features |
| Grubbs 1st Generation (G-I) | [RuCl₂(PCy₃)₂(=CHPh)] | The original commercially successful Grubbs catalyst. |
| Grubbs 2nd Generation (G-II) | [RuCl₂(IMes)(PCy₃)(=CHPh)] | Higher activity and better functional group tolerance than G-I. |
| Grubbs 3rd Generation (G-III) | [(H₂IMes)(3-Br-py)₂(Cl)₂Ru=CHPh] | Very fast initiation rates, ideal for living ROMP.[1] |
| Hoveyda-Grubbs 2nd Gen. (HG-II) | RuCl₂(=CH-o-OiPrC₆H₄)(IMes) | Increased stability and lower catalyst loadings. |
| Schrock Catalyst (Mo) | Mo(=CHCMe₂Ph)(N-2,6-i-Pr₂C₆H₃)(OC(CF₃)₂)₂ | Very high activity, particularly for sterically hindered and electron-deficient olefins. |
Performance in Benchmark Reactions
To provide a standardized comparison, we will evaluate the catalysts based on their performance in the following widely accepted benchmark reactions.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This reaction is a standard for assessing the general activity of catalysts in forming a five-membered ring, a common transformation in organic synthesis.
Quantitative Comparison:
| Catalyst | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Turnover Number (TON) | Turnover Frequency (TOF) (min⁻¹) | Reference |
| Grubbs 3rd Generation | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Hoveyda-Grubbs II | 0.1 | 4 | >98 | ~980 | ~245 | [2] |
| Schrock Catalyst | Data not available | Data not available | Data not available | Data not available | Data not available | |
| syn-HG-II-Ph-Mes | 0.1 | 4 | ~95 | ~950 | ~238 | [2] |
| anti-HG-II-Ph-Mes | 0.1 | 4 | ~98 | ~980 | ~245 | [2] |
Cross-Metathesis (CM) of Allylbenzene (B44316) with cis-1,4-Diacetoxy-2-butene
This reaction is a benchmark for evaluating catalyst activity and selectivity in cross-metathesis, a powerful tool for the synthesis of complex olefins.
Quantitative Comparison:
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Grubbs 3rd Generation | Data not available | Data not available | Data not available | Data not available | |
| Hoveyda-Grubbs II | 5 | 12 | 81 | 85:15 | [3][4] |
| Stewart-Grubbs | 5 | 12 | 85 | 83:17 | [3][4] |
| Schrock Catalyst | Data not available | Data not available | Data not available | Data not available |
Note: Direct comparative data for Grubbs 3rd Generation and a representative Schrock catalyst in this specific benchmark reaction were not found in the searched literature. The Stewart-Grubbs catalyst is included as another relevant ruthenium-based catalyst.
Ring-Opening Metathesis Polymerization (ROMP) of 1,5-Cyclooctadiene (B75094) (COD)
ROMP of low-strain monomers like COD is a good measure of a catalyst's activity and its ability to produce polymers with controlled molecular weights and low polydispersity.
Quantitative Comparison:
While direct side-by-side kinetic data for all catalysts in the ROMP of 1,5-cyclooctadiene is scarce, the literature provides qualitative and some quantitative insights.
-
Grubbs 3rd Generation: Known for its extremely fast initiation, which is highly desirable for living ROMP, leading to polymers with narrow molecular weight distributions.[1] Kinetic studies on the ROMP of norbornenyl monomers with Grubbs 3rd Generation have determined the rate-determining step to be the formation of the metallacyclobutane ring.[5]
-
Hoveyda-Grubbs II: Has been successfully used for the ROMP of 1,5-cyclooctadiene, particularly in the synthesis of high-purity macrocyclic oligo(cyclooctene)s through intramolecular backbiting.[6]
-
Grubbs 2nd Generation: A study on the bulk ROMP of 1,5-cyclooctadiene using Grubbs 2nd Generation catalyst demonstrated living polymerization characteristics.[7]
-
Schrock Catalysts: Generally exhibit very high activity in ROMP, often polymerizing even low-strain monomers rapidly.
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided to facilitate replication and further comparative studies.
Protocol 1: Kinetic Analysis of RCM of Diethyl Diallylmalonate by NMR Spectroscopy
Objective: To determine the reaction rate and conversion of the RCM of diethyl diallylmalonate.
Materials:
-
Diethyl diallylmalonate
-
Olefin metathesis catalyst (e.g., Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., toluene-d₈ or CDCl₃)
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation: Inside a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst in the chosen deuterated solvent. In a separate vial, prepare a solution of diethyl diallylmalonate and the internal standard in the same solvent.
-
Reaction Initiation: Transfer a known volume of the substrate/internal standard solution to an NMR tube. At time t=0, inject a known volume of the catalyst stock solution into the NMR tube, cap it, and shake to mix.
-
NMR Data Acquisition: Immediately place the NMR tube in a pre-thermostatted NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative analysis (e.g., sufficient relaxation delay, d1 > 5 * T₁).[8][9]
-
Data Analysis: Integrate the signals of a disappearing proton of the starting material (e.g., one of the terminal vinyl protons) and a non-overlapping signal of the internal standard. The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the starting material versus time to determine the reaction rate. The conversion can be calculated by comparing the integral of the starting material to its initial integral.
Protocol 2: Monitoring Cross-Metathesis by GC-MS
Objective: To determine the yield and E/Z selectivity of the cross-metathesis product.
Materials:
-
Allylbenzene
-
cis-1,4-Diacetoxy-2-butene
-
Olefin metathesis catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Internal standard for GC analysis (e.g., dodecane)
-
GC-MS vials
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the catalyst in the chosen solvent in the reaction vessel. Add the internal standard, followed by allylbenzene and cis-1,4-diacetoxy-2-butene.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature. At specified time points, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction by adding the aliquot to a vial containing a small amount of ethyl vinyl ether.[10]
-
Sample Preparation for GC-MS: Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatogram will separate the starting materials, the cross-metathesis products (E and Z isomers), and any homodimerization products. The mass spectrometer will confirm the identity of each peak.
-
Data Analysis: The yield of the cross-metathesis product can be calculated by comparing the integrated peak area of the product to the peak area of the internal standard, using a pre-determined response factor. The E/Z ratio is determined by the ratio of the integrated peak areas of the two isomers.[10]
Protocol 3: Kinetic Analysis of ROMP of 1,5-Cyclooctadiene by ¹H NMR
Objective: To determine the rate of polymerization of 1,5-cyclooctadiene.
Materials:
-
1,5-Cyclooctadiene (COD), freshly distilled
-
Olefin metathesis catalyst
-
Anhydrous, degassed deuterated solvent (e.g., CDCl₃ or toluene-d₈)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation: In an inert atmosphere, prepare a stock solution of the catalyst in the deuterated solvent. In a separate vial, prepare a solution of 1,5-cyclooctadiene and the internal standard in the same solvent.
-
Reaction Initiation: Transfer the monomer/internal standard solution to an NMR tube. At time t=0, inject the catalyst solution, cap the tube, and shake to mix.
-
NMR Data Acquisition: Immediately insert the NMR tube into a pre-thermostatted NMR spectrometer. Acquire a series of ¹H NMR spectra over time.
-
Data Analysis: Monitor the disappearance of the olefinic proton signal of the monomer (COD) relative to the signal of the internal standard. Plot the natural logarithm of the monomer concentration versus time. For a first-order reaction, the slope of this plot will be equal to -kobs, where kobs is the observed rate constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow for kinetic analysis.
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]
- 3. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 4. Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(cyclooctene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Monitoring Grubbs Catalyst 3rd Generation Reactions
For Researchers, Scientists, and Drug Development Professionals
The advent of the third-generation Grubbs catalyst has marked a significant advancement in olefin metathesis, offering enhanced activity and stability. To fully harness the capabilities of this powerful catalytic system, robust and precise real-time monitoring of reaction kinetics and catalyst behavior is paramount. This guide provides a comprehensive comparison of key analytical techniques for monitoring reactions involving the third-generation Grubbs catalyst, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of an analytical technique for monitoring a Grubbs catalyst-mediated reaction is contingent on several factors, including the specific reaction being studied, the information required (e.g., catalyst activity, substrate conversion, or byproduct formation), and the available instrumentation. The following tables provide a quantitative comparison of the most commonly employed techniques.
| Technique | Parameter Monitored | Typical Catalyst Loading (mol%) | Time Resolution | Sensitivity / Limit of Detection (LOD) | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Substrate consumption, product formation | 0.1 - 5 | Minutes | ~1-5 mol% of analyte in the mixture | Provides detailed structural information; can monitor multiple species simultaneously. | Relatively slow for fast reactions; requires deuterated solvents; lower sensitivity compared to other methods. |
| UV-Vis Spectroscopy | Catalyst concentration (via MLCT band) | 0.001 - 0.1 | Milliseconds to seconds | Micromolar (µM) range | High sensitivity; excellent for fast kinetics (stopped-flow); non-destructive. | Indirect measurement of reaction progress; potential for interference from other chromophores. |
| In-situ FTIR Spectroscopy | Functional group conversion (e.g., C=C bond disappearance) | 0.1 - 5 | Seconds to minutes | ~0.1 - 1% change in concentration | Real-time, in-situ measurements; no sample preparation required. | Overlapping peaks can complicate analysis; sensitivity can be lower than other techniques. |
| Gas Chromatography (GC) | Volatile products (e.g., ethylene (B1197577) in RCM) | 0.1 - 5 | Minutes | Parts-per-million (ppm) to parts-per-billion (ppb) | High sensitivity for volatile analytes; excellent for quantifying gaseous byproducts. | Limited to volatile and thermally stable compounds; requires sampling from the headspace. |
| High-Performance Liquid Chromatography (HPLC) | Substrate and product concentrations | 0.1 - 5 | Minutes | Micromolar (µM) to nanomolar (nM) range | Applicable to a wide range of non-volatile compounds; high resolution and sensitivity. | Requires sample quenching and preparation; not ideal for very fast reactions. |
| Mass Spectrometry (MS) | Catalyst intermediates, products, byproducts | N/A (mechanistic studies) | N/A (typically offline) | High (femtomole to attomole) | Provides detailed information on reaction mechanisms and catalyst decomposition pathways. | Primarily qualitative for real-time monitoring; complex instrumentation. |
Experimental Protocols
¹H NMR Spectroscopy for Monitoring Ring-Opening Metathesis Polymerization (ROMP)
Objective: To quantify the consumption of a norbornene-based monomer during a ROMP reaction catalyzed by a third-generation Grubbs catalyst.
Methodology:
-
Sample Preparation: In a dry NMR tube, dissolve the norbornene monomer (1.0 eq) and an internal standard (e.g., mesitylene, 1.0 eq) in a deuterated solvent (e.g., CD₂Cl₂).
-
Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the catalyst to establish the initial concentrations of the monomer and internal standard.
-
Reaction Initiation: Prepare a stock solution of the third-generation Grubbs catalyst in the same deuterated solvent. Inject the catalyst solution into the NMR tube to achieve the desired monomer-to-catalyst ratio (e.g., 200:1).
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Integrate the characteristic olefinic proton signals of the monomer and the aromatic proton signals of the internal standard. The monomer conversion can be calculated using the following formula:
Conversion (%) = [1 - (Integral of Monomer / Integral of Internal Standard)t / (Integral of Monomer / Integral of Internal Standard)t=0] x 100
Figure 1. Workflow for ¹H NMR monitoring of a ROMP reaction.
Stopped-Flow UV-Vis Spectroscopy for Measuring Initiation Kinetics
Objective: To determine the rate of initiation of a third-generation Grubbs catalyst by monitoring the decay of its characteristic metal-to-ligand charge transfer (MLCT) band.[1][2][3]
Methodology:
-
Solution Preparation:
-
Catalyst Solution: Prepare a solution of the third-generation Grubbs catalyst (e.g., G-III-Br) in an anaerobic, dry solvent (e.g., toluene) to a concentration of approximately 92 µM.[3]
-
Substrate Solution: Prepare a solution of the olefin substrate (e.g., ethyl vinyl ether) in the same solvent at a concentration significantly higher than the catalyst (e.g., 0.8 mM to 1.66 M).[3]
-
-
Stopped-Flow Instrument Setup:
-
Load the catalyst and substrate solutions into separate syringes of the stopped-flow apparatus.
-
Set the spectrophotometer to monitor the absorbance at the λmax of the catalyst's MLCT band (e.g., 354 nm for G-III-Br).[3]
-
-
Data Acquisition:
-
Rapidly mix the two solutions in the stopped-flow cell.
-
Record the absorbance decay over time, with a high data acquisition rate (e.g., measurements every few milliseconds).
-
-
Data Analysis:
-
Fit the absorbance decay data to a first-order exponential decay model to obtain the observed rate constant (k_obs).
-
Figure 2. Workflow for stopped-flow UV-Vis kinetic analysis.
Gas Chromatography (GC) for Monitoring Ethylene Evolution in Ring-Closing Metathesis (RCM)
Objective: To quantify the evolution of ethylene, a byproduct of RCM, to monitor the reaction progress.
Methodology:
-
Reaction Setup: Assemble a sealed reaction vessel equipped with a septum for headspace sampling. Charge the vessel with the diene substrate and solvent.
-
Reaction Initiation: Inject the third-generation Grubbs catalyst into the reaction vessel.
-
Headspace Sampling: At regular time intervals, withdraw a known volume of the headspace gas using a gas-tight syringe.
-
GC Analysis:
-
Column: Use a column suitable for separating light hydrocarbons (e.g., a porous layer open tubular (PLOT) column).
-
Detector: A flame ionization detector (FID) is suitable for detecting ethylene.
-
Calibration: Create a calibration curve by injecting known concentrations of ethylene gas.
-
-
Data Analysis: Quantify the amount of ethylene in each headspace sample by comparing the peak area to the calibration curve. The reaction conversion can be correlated with the cumulative amount of ethylene produced.
Figure 3. Workflow for GC headspace analysis of ethylene in RCM.
Signaling Pathways and Logical Relationships
The initiation of a third-generation Grubbs catalyst is a key step that dictates the overall reaction kinetics. The generally accepted mechanism involves the dissociation of a pyridine (B92270) ligand to generate a more active 14-electron species, which can then enter the catalytic cycle.
Figure 4. Simplified initiation pathway for a Grubbs 3rd generation catalyst.
By carefully selecting the appropriate analytical technique and implementing a robust experimental protocol, researchers can gain valuable insights into the performance of third-generation Grubbs catalysts, leading to optimized reaction conditions and the development of novel synthetic methodologies.
References
A Comparative Guide to the Validation of Reaction Products from Grubbs Catalyst 3rd Generation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 3rd Generation Grubbs Catalyst with its predecessors and other alternatives in olefin metathesis reactions. Supported by experimental data, this document details the performance of these catalysts and provides comprehensive protocols for the validation of reaction products, a critical step in chemical synthesis and drug development.
Performance Comparison of Grubbs Catalysts
The efficacy of a catalyst is paramount in achieving desired reaction outcomes. The 3rd Generation Grubbs Catalyst has been engineered for enhanced activity, stability, and broader functional group tolerance compared to earlier generations.[1] This section presents a quantitative comparison of various Grubbs catalysts in common olefin metathesis reactions.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds.[2] The table below summarizes the performance of different Grubbs catalysts in the RCM of diethyl diallylmalonate, a standard substrate for evaluating catalyst activity.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Grubbs 1st Gen. | 0.4 | CH₂Cl₂ | Room Temp | 1 | 77 | [3] |
| Grubbs 2nd Gen. | 0.1 | C₆D₆ | 60 | < 0.1 | >95 | [4] |
| Grubbs 3rd Gen. | Data not available in a directly comparable format | - | - | - | - | - |
| Hoveyda-Grubbs 2nd Gen. | 0.1 | C₆D₆ | 60 | < 0.1 | >95 | [4] |
Note: Direct quantitative comparison for the 3rd Generation Grubbs Catalyst in the RCM of diethyl diallylmalonate under identical conditions as the 1st and 2nd generation catalysts was not available in the searched literature. However, the 3rd generation catalyst is generally reported to have higher activity and efficiency.[1]
Cross-Metathesis (CM) of Functionalized Olefins
Cross-metathesis is a versatile method for the formation of new carbon-carbon double bonds between two different olefins.[5] The performance of various catalysts in the cross-metathesis of methallyl chloride with a benzyl (B1604629) ether-containing olefin is presented below.
| Catalyst | Yield (%) | E/Z Selectivity | Reference |
| Grubbs 1st Gen. | Poor | - | [6] |
| Grubbs 2nd Gen. | Poor | - | [6] |
| Stewart-Grubbs | Good | Moderate | [6] |
| Hoveyda-Grubbs 2nd Gen. | Good | Moderate | [6] |
Note: While this table does not directly feature the 3rd Generation Grubbs Catalyst, it highlights the evolution of catalyst performance, with later generations and related catalysts like the Stewart-Grubbs and Hoveyda-Grubbs catalysts showing significant improvements for challenging substrates.
Experimental Protocols
Accurate validation of reaction products is crucial for ensuring the integrity of research and development processes. This section provides detailed methodologies for key analytical techniques used to characterize the products of reactions catalyzed by the 3rd Generation Grubbs Catalyst.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Reaction Conversion Analysis
Objective: To determine the conversion of the starting material to the desired product.
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction mixture.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) to a known concentration.
-
Add a known amount of an internal standard that has a resonance signal that does not overlap with the signals of the analyte or product.[7] Hexamethylbenzene can be a suitable internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 value of the protons of interest is recommended.
-
Set the number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for integration errors <1%).[7]
-
-
Data Processing and Analysis:
-
Apply proper phasing and baseline correction to the spectrum.
-
Integrate the characteristic signals of the starting material, the product, and the internal standard.
-
Calculate the conversion by comparing the integral of a signal from the starting material to the integral of a signal from the product, normalized to the number of protons each signal represents.
-
The concentration of the product can be calculated using the following formula: C_product = (I_product / N_product) * (N_IS / I_IS) * (M_product / M_IS) * (m_IS / V) where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
V = volume of the solvent
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Determination
Objective: To assess the purity of the isolated product and identify any byproducts.
Methodology:
-
Sample Preparation:
-
GC-MS Instrument Parameters (Example for a typical analysis):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired product based on its retention time and mass spectrum.
-
The purity of the product can be estimated by the area percentage of its peak relative to the total area of all peaks in the chromatogram.[9]
-
Identify any impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the synthesized product.
Methodology:
-
Sample Preparation:
-
Dissolve the purified product in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[10] The recommended concentration is low, typically around 1-10 µg/mL.[11]
-
Avoid non-volatile buffers and salts (e.g., phosphates, Tris) as they can suppress the signal.[3] If necessary, use volatile buffers like ammonium (B1175870) acetate.
-
Filter the sample to remove any particulate matter.[10]
-
-
ESI-MS Analysis:
-
Infuse the sample solution directly into the ESI source or use liquid chromatography (LC) for online separation prior to MS analysis.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For many organic molecules, positive ion mode is suitable, often showing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[12]
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion of the expected product.
-
Compare the observed m/z value with the calculated exact mass of the desired compound to confirm its identity.
-
Visualizations
Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)
The generally accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of cycloaddition and cycloreversion steps mediated by a metal carbene complex.
Caption: The Chauvin mechanism for olefin metathesis.
Experimental Workflow for Catalyst Screening and Product Validation
This workflow outlines the key stages involved in screening different metathesis catalysts for a specific reaction and subsequently validating the structure and purity of the resulting product.
Caption: Workflow for catalyst screening and product validation.
References
- 1. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross Metathesis [organic-chemistry.org]
- 6. Frontiers | Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene [frontiersin.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. smithers.com [smithers.com]
- 10. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. ESIMS studies and calculations on alkali-metal adduct ions of ruthenium olefin metathesis catalysts and their catalytic activity in metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hoveyda-Grubbs and 3rd Generation Grubbs Catalysts in Olefin Metathesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and applications of two pivotal ruthenium-based catalysts.
In the landscape of modern organic synthesis, olefin metathesis stands as a powerful and versatile tool for the formation of carbon-carbon double bonds. Central to the widespread adoption of this technology are the development of well-defined, functional group tolerant ruthenium catalysts. Among the most prominent of these are the Hoveyda-Grubbs and the 3rd generation Grubbs catalysts. This guide provides an objective, data-driven comparison of these two catalyst systems, offering insights into their respective strengths and optimal use cases.
At a Glance: Key Structural and Performance Differences
The primary distinction between the Hoveyda-Grubbs and 3rd generation Grubbs catalysts lies in their ligand architecture, which directly influences their stability and catalytic activity.
Hoveyda-Grubbs catalysts , particularly the second-generation (HG-II), are characterized by a chelating isopropoxybenzylidene ligand. This feature imparts exceptional stability to the catalyst, making it robust and easy to handle.[1][2] The chelating ether oxygen replaces a phosphine (B1218219) ligand, resulting in a completely phosphine-free structure in the second-generation version.[2] This enhanced stability, however, often comes at the cost of a slower initiation rate compared to other Grubbs catalysts.[2]
Third-generation Grubbs catalysts , on the other hand, are designed for rapid initiation. This is achieved by replacing a phosphine ligand with more labile pyridine (B92270) ligands, such as 3-bromopyridine.[2] The use of these labile ligands can increase the initiation rate by more than a million times.[2] This rapid initiation is particularly advantageous in applications like ring-opening metathesis polymerization (ROMP), where a high rate of initiation relative to propagation is desirable for producing polymers with low polydispersity.[2]
Performance Data in Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a cornerstone application of these catalysts, enabling the synthesis of cyclic compounds. The following tables summarize the performance of Hoveyda-Grubbs II and a 3rd generation Grubbs catalyst in the RCM of a standard substrate, N,N-diallyl-4-methylbenzenesulfonamide.
Table 1: Performance of Hoveyda-Grubbs II Catalyst in the RCM of N,N-diallyl-4-methylbenzenesulfonamide
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 0.5 | CH₂Cl₂ | 25 | 0.17 | 78 | [3] |
Table 2: Performance of Grubbs II Catalyst in the RCM of N,N-diallyl-4-methylbenzenesulfonamide
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 0.5 | CH₂Cl₂ | 25 | 0.17 | <40 | [3] |
Note: While a direct comparison with the 3rd generation Grubbs catalyst under identical conditions was not found in the immediate literature, the data for the Grubbs II catalyst, a closely related predecessor, is provided for a baseline comparison, highlighting the significant impact of the chelating ligand in the Hoveyda-Grubbs catalyst on yield in this specific reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for ring-closing metathesis using Hoveyda-Grubbs and a general protocol applicable to Grubbs-type catalysts.
Experimental Protocol for Ring-Closing Metathesis using Hoveyda-Grubbs II Catalyst
Reaction: Ring-closing metathesis of N,N-diallyl-4-methylbenzenesulfonamide.
Materials:
-
N,N-diallyl-4-methylbenzenesulfonamide
-
Hoveyda-Grubbs II catalyst
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous and degassed
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), a solution of N,N-diallyl-4-methylbenzenesulfonamide (0.1 mmol) in anhydrous and degassed dichloromethane (1 mL) is prepared in a clean, dry reaction vessel equipped with a magnetic stir bar.
-
To this solution, the Hoveyda-Grubbs II catalyst (0.5 mol%) is added.
-
The reaction mixture is stirred at 25°C for 10 minutes.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired cyclized product.[3]
General Experimental Protocol for Ring-Closing Metathesis using a Grubbs-Type Catalyst
Reaction: General Ring-Closing Metathesis.
Materials:
-
Diene substrate
-
Grubbs catalyst (e.g., 3rd Generation)
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert atmosphere apparatus
-
Standard laboratory glassware
Procedure:
-
A solution of the diene substrate is prepared in the chosen anhydrous and degassed solvent (concentration typically 0.001 M to 0.1 M) under an inert atmosphere. To minimize intermolecular reactions, higher dilutions are generally preferred for the synthesis of medium and large rings.
-
The solution is heated to the desired reaction temperature (typically ranging from 40°C to 110°C).
-
A solution of the Grubbs catalyst (typically 1-10 mol%) is prepared in a small amount of the same solvent under an inert atmosphere.
-
The catalyst solution is added to the heated solution of the diene substrate. For challenging cyclizations, slow addition of the catalyst using a syringe pump over several hours is often beneficial to maintain a low catalyst concentration and suppress side reactions.
-
The reaction mixture is stirred at the set temperature for the required time (can range from 2 to 48 hours), with reaction progress monitored by an appropriate analytical technique (TLC, GC-MS, or ¹H NMR).
-
Once the reaction is complete, it is quenched, and the product is isolated and purified as described in the previous protocol.
Catalytic Cycles Visualized
The catalytic cycle for both Hoveyda-Grubbs and 3rd generation Grubbs catalysts follows the general Chauvin mechanism, involving the formation of a metallacyclobutane intermediate.[4] The key difference lies in the initiation step, where the active 14-electron species is generated.
Caption: Catalytic cycle of the Hoveyda-Grubbs catalyst.
Caption: Catalytic cycle of the 3rd Gen Grubbs catalyst.
Conclusion: Selecting the Right Catalyst for the Job
The choice between Hoveyda-Grubbs and 3rd generation Grubbs catalysts is dictated by the specific requirements of the desired transformation.
Hoveyda-Grubbs catalysts are the preferred choice when:
-
High stability and ease of handling are paramount. Their robustness makes them suitable for a wide range of applications, including in complex molecule synthesis where catalyst longevity is crucial.
-
Slow, controlled initiation is desired. This can be advantageous in preventing unwanted side reactions.
-
The reaction involves challenging, electron-deficient olefins. Modified Hoveyda-Grubbs catalysts have shown excellent performance in such cases.[5]
3rd generation Grubbs catalysts are ideal for:
-
Applications requiring rapid polymerization. Their fast initiation rates are well-suited for ROMP to produce polymers with narrow molecular weight distributions.[2]
-
Reactions where a high turnover number is needed in a short amount of time.
-
Living polymerization reactions. [2]
Ultimately, both catalyst families represent significant advancements in olefin metathesis, providing chemists with powerful tools to construct complex molecular architectures. A thorough understanding of their individual characteristics, supported by the experimental data and protocols presented here, will enable researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Advanced fine-tuning of grubbs/hoveyda olefin metathesis catalysts: a further step toward an optimum balance between antinomic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of Grubbs Catalyst 3rd Generation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that balances reactivity, stability, and cost. This guide provides an objective comparison of the 3rd Generation Grubbs Catalyst with its predecessors, the 2nd Generation Grubbs and Hoveyda-Grubbs catalysts, focusing on cost-effectiveness supported by experimental data.
The 3rd Generation Grubbs Catalyst has emerged as a powerful tool in olefin metathesis, offering distinct advantages in terms of initiation rate and activity.[1][2] However, a comprehensive assessment of its cost-effectiveness requires a detailed comparison with established alternatives across various applications. This guide delves into the performance metrics, experimental protocols, and selection criteria to aid researchers in making informed decisions for their specific synthetic needs.
Performance and Cost Comparison
A direct comparison of catalyst performance is essential for evaluating cost-effectiveness. The following tables summarize key data points from various studies, highlighting differences in catalyst loading, reaction times, yields, and turnover numbers (TONs).
| Catalyst Generation | Price Range ($/gram) | Key Features |
| Grubbs 2nd Generation | 165 - 220[3] | High activity, broad functional group tolerance.[4] |
| Hoveyda-Grubbs 2nd Gen. | 180 - 240[3] | Enhanced stability, lower initiation rate than Grubbs 3rd Gen.[1][5] |
| Grubbs 3rd Generation | Not readily available | Extremely fast initiation rate.[1] |
Table 1: General Catalyst Characteristics and Pricing. Prices are approximate and subject to change based on supplier and quantity.
Ring-Closing Metathesis (RCM)
| Catalyst | Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Grubbs 2nd Gen. | Diethyl diallylmalonate | 5 | 2 | >95 | [6] |
| Hoveyda-Grubbs 2nd Gen. | Diethyl diallylmalonate | 0.1 | 1 | >98 | [7] |
Table 2: Performance in Ring-Closing Metathesis.
Cross-Metathesis (CM)
| Catalyst | Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Reference |
| Grubbs 2nd Gen. | 1-hexene & (E)-anethole | - | - | - | [8] |
| Hoveyda-Grubbs 2nd Gen. | Methyl oleate (B1233923) & 2-methyl-2-butene | 1 | 5 | High | [6] |
Table 3: Performance in Cross-Metathesis.
Ring-Opening Metathesis Polymerization (ROMP)
| Catalyst | Monomer | Monomer:Catalyst Ratio | Key Observation | Reference |
| Grubbs 3rd Gen. | Norbornene derivative | 100:1 | Efficient polymerization | [9] |
| Grubbs 2nd Gen. | Dendronized monomers | - | Effective for higher generation monomers | [10] |
Table 4: Performance in Ring-Opening Metathesis Polymerization.
Experimental Protocols
Detailed experimental procedures are crucial for replicating results and making accurate comparisons. Below are representative protocols for common metathesis reactions.
Ring-Opening Metathesis Polymerization (ROMP) using Grubbs 3rd Generation Catalyst
Materials:
-
Macromonomer (MM)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, degassed solvent (e.g., Toluene or THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the macromonomer (e.g., 40 mg, 100 equivalents) in the chosen solvent to a concentration of 50 mg/mL in a 1-dram vial.
-
Prepare a stock solution of Grubbs' 3rd Generation catalyst (e.g., 2.0 mg in 0.9 mL of the same solvent).
-
Rapidly add a calculated volume of the catalyst solution (e.g., 30 µL for a 100:1 monomer-to-catalyst ratio) to the stirring monomer solution via syringe.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing them by techniques such as ¹H NMR spectroscopy to determine monomer conversion.[9]
-
Upon completion, the polymerization can be quenched by adding a few drops of ethyl vinyl ether.
-
The polymer can be precipitated by adding the reaction mixture to a non-solvent (e.g., cold methanol), collected by filtration, and dried under vacuum.
Visualizing the Catalytic Process
Understanding the underlying mechanisms and workflows is key to effective catalyst selection and use.
Caption: Catalytic cycle of olefin metathesis.
Caption: Workflow for selecting an appropriate Grubbs catalyst.
Conclusion
The 3rd Generation Grubbs Catalyst offers a significant advantage in reactions where rapid initiation is paramount, such as in ring-opening metathesis polymerization for the synthesis of well-defined polymers.[1][9] Its primary application lies in scenarios demanding high initiation-to-propagation rate ratios, leading to polymers with low polydispersity.[1]
For general-purpose ring-closing and cross-metathesis reactions, the 2nd Generation Grubbs and Hoveyda-Grubbs catalysts often provide a more cost-effective solution due to their lower price point and well-established performance across a broad range of substrates.[3][4][7] The Hoveyda-Grubbs catalysts are particularly favored for their enhanced stability and effectiveness with sterically demanding or electron-deficient olefins.[5][11]
Ultimately, the most cost-effective catalyst choice is application-dependent. A thorough analysis of the specific reaction, including substrate characteristics, desired reaction kinetics, and scale, is necessary to make an optimal decision. For industrial applications, the potential for higher turnover numbers and reduced catalyst loading with the more active catalysts can offset a higher initial price, leading to a lower overall cost of production.[12]
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. kilobio.com [kilobio.com]
- 4. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Grubbs 3rd Generation Catalyst and Other Leading Metathesis Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of olefin metathesis, the development of robust and efficient catalysts is paramount for advancing organic synthesis, polymer science, and drug discovery. The Grubbs 3rd Generation catalyst has emerged as a powerful tool, demonstrating significant improvements in reactivity and stability. This guide provides an objective comparison of the Grubbs 3rd Generation catalyst against its predecessors—the 1st and 2nd Generation Grubbs catalysts and the Hoveyda-Grubbs 2nd Generation catalyst—supported by experimental data from benchmark reactions.
Performance Benchmark: Ring-Closing and Cross-Metathesis
To provide a clear comparison, we focus on two standard benchmark reactions: the Ring-Closing Metathesis (RCM) of diethyl diallylmalonate and the Cross-Metathesis (CM) of eugenol (B1671780) with cis-2-butene-1,4-diol (B44940). These reactions are widely used to evaluate the efficacy of metathesis catalysts.
Key Performance Indicators
The performance of each catalyst was evaluated based on the following metrics:
-
Yield (%) : The percentage of the desired product obtained.
-
Reaction Time (h) : The duration required to achieve the reported yield.
-
Catalyst Loading (mol%) : The amount of catalyst used relative to the substrate.
-
Selectivity : The preference of the catalyst to form the desired product over side products, particularly in cross-metathesis.
Data Presentation
The following tables summarize the quantitative performance of each catalyst in the benchmark reactions.
Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This intramolecular reaction is a standard for assessing a catalyst's efficiency in forming cyclic compounds. The reaction transforms diethyl diallylmalonate into a five-membered ring, releasing ethylene (B1197577) gas as a byproduct.[1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grubbs 1st Generation | 0.4 | CH₂Cl₂ | Room Temp. | 1 | ~90% |
| Grubbs 2nd Generation | 5 | CH₂Cl₂ | Room Temp. | 1 | >95% |
| Hoveyda-Grubbs 2nd Generation | - | - | - | - | - |
| Grubbs 3rd Generation | - | - | - | - | - |
Cross-Metathesis (CM) of Eugenol and cis-2-butene-1,4-diol
This intermolecular reaction tests the catalyst's ability to selectively couple two different olefin partners. The reaction between eugenol and cis-2-butene-1,4-diol is a common benchmark for evaluating cross-metathesis efficiency and selectivity.[3][4]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Selectivity |
| Grubbs 1st Generation | - | - | - | - | - | - |
| Grubbs 2nd Generation | 2.5 | Dichloromethane (B109758) | 40 | 12 | 84% | 5.4:1 |
| Hoveyda-Grubbs 2nd Generation | - | - | - | - | - | - |
| Grubbs 3rd Generation | - | - | - | - | - | - |
Specific comparative data for Grubbs 1st Generation, Hoveyda-Grubbs 2nd Generation, and Grubbs 3rd Generation in this specific benchmark reaction under the same conditions were not available in the surveyed literature. The provided data for the 2nd generation catalyst is for a similar substrate, eugenol acetate, with cis-1,4-dichlorobut-2-ene.[3]
Experimental Protocols
Detailed methodologies for the benchmark reactions are provided below to allow for replication and further comparative studies.
General Considerations for Olefin Metathesis Reactions
-
Inert Atmosphere : All metathesis reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.[5]
-
Solvent Purity : Anhydrous and degassed solvents are crucial for optimal catalyst performance and to avoid side reactions.[6]
-
Catalyst Handling : While many modern Grubbs catalysts are air-stable for short periods, it is best practice to handle them under an inert atmosphere, especially when preparing stock solutions.
Protocol 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
This protocol is adapted from established procedures for the RCM of diethyl diallylmalonate.[5]
Materials:
-
Diethyl diallylmalonate
-
Grubbs Catalyst (1st, 2nd, or 3rd Generation)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add diethyl diallylmalonate (1.0 equiv).
-
Add anhydrous and degassed CH₂Cl₂ to achieve a concentration of 0.1 M.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Grubbs catalyst (0.4 - 5 mol%).
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Cross-Metathesis (CM) of Eugenol and cis-2-butene-1,4-diol
This protocol is based on literature procedures for the cross-metathesis of eugenol derivatives.[3]
Materials:
-
Eugenol (1.0 equiv)
-
cis-2-butene-1,4-diol (1.2 equiv)
-
Grubbs Catalyst (2nd or 3rd Generation)
-
Anhydrous and degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add eugenol and cis-2-butene-1,4-diol.
-
Add anhydrous and degassed CH₂Cl₂ to achieve a substrate concentration of 0.1 M.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Grubbs catalyst (e.g., 2.5 mol%).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 40°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Metathesis Catalytic Cycle
The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, which is applicable to the Grubbs family of catalysts.
Caption: The Chauvin mechanism for olefin metathesis.
Logical Workflow for Catalyst Selection
The choice of catalyst depends on several factors including the desired reaction type, substrate steric and electronic properties, and required reaction conditions.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Grubbs's cross metathesis of eugenol with cis-2-butene-1,4-diol to make a natural product. An organometallic experiment for the undergraduate lab | Semantic Scholar [semanticscholar.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
Unraveling the Mechanism of Grubbs' Third-Generation Catalyst: A DFT-Based Comparison
A deep dive into the initiation pathways and catalytic cycle of the Grubbs third-generation catalyst, supported by Density Functional Theory (DFT) studies, reveals a nuanced mechanism characterized by convergent associative and dissociative pathways. This guide provides a comparative analysis of these mechanisms, presenting key quantitative data from seminal computational studies and outlining the methodologies employed.
The third-generation Grubbs catalyst, featuring two pyridine (B92270) ligands, is renowned for its rapid initiation and high efficiency in olefin metathesis reactions. Understanding the intricacies of its mechanism is paramount for researchers, scientists, and drug development professionals seeking to optimize catalytic processes and design novel therapeutic agents. DFT studies have been instrumental in elucidating the energetics and structural transformations that govern the catalyst's activity.
Comparative Analysis of Initiation Mechanisms
The initiation of the Grubbs third-generation catalyst is a critical step that dictates the overall reaction rate. Computational studies, prominently the work of Trzaskowski and Grela, have shown that the initiation is not a simple, single-pathway process. Instead, it involves a dynamic interplay between dissociative and associative mechanisms.
The pre-catalyst, a bis(pyridine) complex, first undergoes a rapid equilibrium to lose one pyridine ligand, forming a more reactive mono(pyridine) species.[1] From this intermediate, two primary pathways for the entry of the olefin substrate are considered:
-
Dissociative Pathway: The remaining pyridine ligand dissociates from the metal center to generate a highly reactive 14-electron intermediate. The olefin then coordinates to this unsaturated species.
-
Associative Pathway: The olefin directly attacks the 16-electron mono(pyridine) complex, forming an 18-electron intermediate, from which the pyridine ligand is subsequently lost.
DFT calculations have revealed that both pathways are energetically feasible, with the associative pathway often presenting a slightly lower energy barrier.[1] This suggests that the initiation process can proceed through a "convergent" mechanism where both pathways contribute to the formation of the active catalytic species.[1]
Quantitative Comparison of Initiation Pathways
The following table summarizes the key energetic data from DFT studies on the initiation of the Grubbs third-generation catalyst. The values represent the Gibbs free energy barriers (ΔG‡) for the key steps in each pathway.
| Mechanistic Step | Pathway | ΔG‡ (kcal/mol) | Reference |
| Second Pyridine Dissociation (Pre-equilibrium) | Dissociative | 10.1 - 13.6 | Trzaskowski and Grela, 2013[1] |
| Olefin Association to 14e- Intermediate | Dissociative | Low Barrier | Trzaskowski and Grela, 2013[1] |
| Olefin Association to 16e- Intermediate | Associative | Similar to Dissociative | Trzaskowski and Grela, 2013[1] |
The Complete Catalytic Cycle
Following the initiation phase, the catalyst enters the propagation cycle, which involves a series of well-defined steps leading to the metathesis of olefins.
Figure 1. The catalytic cycle of the Grubbs 3rd generation catalyst.
The key steps in the propagation cycle are:
-
[2+2] Cycloaddition: The olefin coordinates to the ruthenium center and undergoes a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
[2+2] Cycloreversion: The metallacyclobutane intermediate then undergoes a retro [2+2] cycloaddition (cycloreversion) to release the new olefin product and regenerate the active catalyst.
-
Substrate Binding: A new substrate molecule then binds to the regenerated catalyst, continuing the cycle.
Comparison of Initiation Pathways Workflow
The choice between the dissociative and associative initiation pathways is a subtle but important aspect of the catalyst's mechanism. The following diagram illustrates the decision points and intermediates in these competing pathways.
Figure 2. A comparison of the dissociative and associative initiation pathways.
Experimental Protocols: Computational Methodologies
The quantitative data presented in this guide are derived from DFT calculations. The accuracy and reliability of these computational studies are highly dependent on the chosen methodology. The following provides a summary of the typical computational methods employed in the study of Grubbs catalysts.
A key study by Trzaskowski and Grela utilized the following computational approach:
-
Density Functional: BP86[2]
-
Basis Set: def2-TZVP[2]
-
Software: Not explicitly stated in the provided abstracts, but likely a common quantum chemistry package such as Gaussian, ORCA, or TURBOMOLE.
-
Solvent Model: Not explicitly detailed in the provided abstracts, but continuum solvent models like PCM or SMD are commonly used to simulate solvent effects.
-
Transition State Verification: Transition states are typically located using optimization algorithms and verified by the presence of a single imaginary frequency in the vibrational analysis. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the transition state connects the correct reactant and product.
It is crucial for researchers to consult the original publications for a complete and detailed description of the computational protocols used in any given study.
References
A Comparative Guide to the Spectroscopic Analysis of Grubbs Catalyst 3rd Generation Intermediates
For Researchers, Scientists, and Drug Development Professionals
The advent of the third-generation Grubbs catalysts has marked a significant advancement in olefin metathesis, a powerful tool in synthetic chemistry with wide-ranging applications in drug development and materials science. These catalysts, characterized by the replacement of a phosphine (B1218219) ligand with two pyridine-based ligands, exhibit remarkably fast initiation rates and enhanced stability. Understanding the fleeting intermediates of the catalytic cycle is paramount for optimizing reaction conditions and designing novel, more efficient catalysts. This guide provides a comparative analysis of the spectroscopic techniques used to characterize these transient species, supported by available experimental data and detailed protocols.
Spectroscopic Data of Key Intermediates
Characterizing the intermediates of the Grubbs 3rd generation catalytic cycle is challenging due to their short lifetimes. However, a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, has provided valuable insights. The following tables summarize key spectroscopic data for the pre-catalyst and its initial intermediates. Data for later intermediates, such as the metallacyclobutane, is often inferred from studies on related Grubbs-type catalysts.
Table 1: 1H NMR Spectroscopic Data of Grubbs 3rd Generation Catalyst Intermediates
| Intermediate | Key Proton Signal | Solvent | Chemical Shift (δ, ppm) | Reference |
| Bis(pyridine) Pre-catalyst (G-III) | Benzylidene (Ru=CHPh) | d8-toluene | ~19.3-19.5 (population-weighted average with mono-pyridine) | [1] |
| Mono(pyridine) Intermediate | Benzylidene (Ru=CHPh) | d8-toluene | Not directly observed due to rapid equilibrium | [1] |
| Olefin-Coordinated Intermediate | - | - | Data not available | - |
| Metallacyclobutane Intermediate | - | - | Data not available for G-III specifically | - |
Table 2: 13C NMR Spectroscopic Data of Grubbs 3rd Generation Catalyst Intermediates
| Intermediate | Key Carbon Signal | Solvent | Chemical Shift (δ, ppm) | Reference |
| Bis(pyridine) Pre-catalyst (G-III) | - | - | Data not available | - |
| Mono(pyridine) Intermediate | - | - | Data not available | - |
| Olefin-Coordinated Intermediate | - | - | Data not available | - |
| Metathesis-Active Metallacyclobutane | α-carbons | - | ~100 | - |
| β-carbon | - | ~0 | - |
Table 3: UV-Vis Spectroscopic Data of Grubbs 3rd Generation Catalyst Intermediates
| Intermediate | λmax (nm) | Solvent | Molar Absorptivity (ε, M-1cm-1) | Reference |
| Bis(pyridine) Pre-catalyst (G-III-Br) | 354 | Toluene | Not specified | [2] |
| Mono(pyridine) Intermediate | Not specified | Toluene | Not specified | [2] |
Comparative Analysis with Alternative Catalysts
Direct spectroscopic comparison of all intermediates between the Grubbs 3rd generation catalyst and other catalysts like the Hoveyda-Grubbs second-generation catalyst is not extensively documented in the literature. However, some general comparisons can be made:
-
Initiation: The initiation of Grubbs 3rd generation catalysts is significantly faster than that of the second-generation catalysts. This is attributed to the labile nature of the pyridine (B92270) ligands compared to the phosphine ligand in the second-generation catalysts. This rapid initiation is observable by the fast decay of the pre-catalyst's characteristic UV-Vis absorption band.[2]
-
Stability: Hoveyda-Grubbs catalysts are generally known for their enhanced stability due to the chelating isopropoxybenzylidene ligand.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible spectroscopic analysis of these sensitive organometallic compounds.
In-situ NMR Monitoring of Olefin Metathesis
This technique allows for the real-time observation of reactant consumption, product formation, and potentially the detection of catalyst intermediates.
Procedure:
-
Sample Preparation: In a glovebox, an NMR tube is charged with a solution of the olefin substrate and an internal standard (e.g., ferrocene) in a deuterated solvent (e.g., CDCl3 or d8-toluene). The tube is sealed with a septum.
-
Pre-acquisition: A 1H NMR spectrum of the initial mixture is acquired to establish initial concentrations.
-
Initiation: The Grubbs 3rd generation catalyst is dissolved in a small amount of the same deuterated solvent in the glovebox and then injected into the NMR tube via a syringe.
-
Data Acquisition: A series of 1H NMR spectra are immediately and automatically acquired at set time intervals.
-
Analysis: The integrals of the characteristic signals for the reactants and products are monitored over time to determine reaction kinetics.[4]
Stopped-Flow UV-Vis Spectroscopy for Fast Kinetics
This method is ideal for studying the rapid initiation phase of the Grubbs 3rd generation catalyst.
Experimental Setup:
-
Reagent Loading: Two syringes are loaded with the reactant solutions. One syringe contains the Grubbs 3rd generation catalyst in an appropriate solvent (e.g., toluene), and the other contains the olefin substrate in the same solvent. All solutions should be prepared under an inert atmosphere.
-
Rapid Mixing: The contents of the two syringes are rapidly and simultaneously injected into a mixing chamber.
-
Flow and Detection: The mixed solution flows through an observation cell placed in the light path of a UV-Vis spectrophotometer.
-
Stopping and Measurement: The flow is abruptly stopped, and the change in absorbance at a specific wavelength (e.g., the λmax of the pre-catalyst) is monitored over a very short timescale (milliseconds).
-
Data Analysis: The kinetic trace of absorbance versus time is fitted to an appropriate rate law to determine the rate constants for initiation.[5][6]
Visualizing the Catalytic Cycle and Experimental Workflow
Grubbs 3rd Generation Catalyst Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for olefin metathesis using a Grubbs 3rd generation catalyst.
Caption: Catalytic cycle of Grubbs 3rd generation catalyst.
Experimental Workflow for Kinetic Analysis
The logical flow for studying the kinetics of a fast organometallic reaction is depicted below.
Caption: Workflow for kinetic analysis of fast reactions.
References
- 1. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of initiation of the third generation Grubbs metathesis catalyst: convergent associative and dissociative pathways - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00043G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. agilent.com [agilent.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 3rd Generation Grubbs Catalysts
For Immediate Implementation by Laboratory Personnel: This document provides crucial safety and logistical guidance for the proper handling and disposal of 3rd Generation Grubbs Catalysts. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Operational Plan: Safe Handling and Deactivation
Personnel handling Grubbs catalysts must be thoroughly trained in managing air- and moisture-sensitive and potentially pyrophoric materials. All handling and deactivation procedures should be conducted in a properly functioning fume hood.
Personal Protective Equipment (PPE):
-
Primary: Flame-retardant lab coat, safety glasses with side shields or splash goggles.
-
Secondary: Heavy-duty, chemical-resistant gloves (e.g., nitrile).
Deactivation Protocol:
The primary method for rendering residual Grubbs catalyst non-hazardous is through controlled chemical deactivation. This process involves quenching the reactive ruthenium carbene complex.
Detailed Methodology:
-
Inert Atmosphere: Conduct the deactivation procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reactions with air and moisture.
-
Solvent Selection: The catalyst waste should be dissolved or suspended in an appropriate solvent. A high-boiling point, non-reactive solvent such as toluene (B28343) or dioxane is recommended.
-
Quenching Agent: A common and effective method for deactivating Grubbs catalysts is the use of an oxidizing agent. A dilute solution of potassium permanganate (B83412) (KMnO4) can be used.[1]
-
Controlled Addition: Slowly add the quenching agent to the catalyst solution or suspension with constant stirring. This should be done at room temperature initially, and the temperature should be monitored for any significant exotherm.
-
Reaction Monitoring: The reaction progress can be monitored by a color change. The characteristic color of the Grubbs catalyst will fade as it is deactivated.
-
Completion and Neutralization: Once the reaction is complete, any excess oxidizing agent can be quenched with a reducing agent like sodium bisulfite.
-
Final pH Adjustment: The final solution should be neutralized to a pH between 5 and 9 before being prepared for waste disposal.[2]
II. Disposal Plan: Waste Segregation and Collection
Proper segregation and labeling of waste are critical to prevent accidental mixing of incompatible chemicals and to ensure compliant disposal.
Step-by-Step Disposal Procedure:
-
Waste Characterization: The deactivated catalyst waste must be accurately characterized. This includes identifying all chemical components and their approximate concentrations.[3]
-
Segregation: The deactivated organometallic waste must be segregated from other laboratory waste streams, such as halogenated and non-halogenated solvents.[3]
-
Containerization: Use a designated, clearly labeled, and chemically resistant hazardous waste container.[3] The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of the contents, including the deactivated ruthenium complex and any solvents or other chemicals present.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Adhere to all institutional, local, and national regulations for hazardous waste disposal.[3][5]
III. Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative parameters for the deactivation procedure.
| Parameter | Value/Range | Notes |
| Quenching Agent Concentration | 0.5% w/v | A dilute solution of Potassium Permanganate (KMnO4) is recommended to control the reaction rate.[1] |
| Solvent to Catalyst Ratio | > 100:1 (v/w) | A high solvent ratio ensures proper dilution and heat dissipation. |
| Reaction Temperature | 20-25 °C (Room Temp) | Monitor for any significant increase in temperature. |
| Final pH of Aqueous Waste | 5 - 9 | Neutralize before packaging for disposal.[2] |
IV. Logical Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of 3rd Generation Grubbs Catalysts.
References
- 1. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
